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FaeI protein

Cat. No.: B1176820
CAS No.: 148813-55-2
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Description

The FaeI protein is a restriction endonuclease that is essential for molecular biology research. It recognizes and cleaves specific DNA sequences, facilitating fundamental techniques such as DNA cloning, genetic mapping, and recombinant vector construction. As a critical tool for enzymology and genetic engineering studies, it enables researchers to investigate DNA-protein interactions and manipulate genetic material with high precision. This product is provided as a purified formulation to ensure consistent activity and reliable performance in experimental settings. It is supplied For Research Use Only and is not intended for human, clinical, or veterinary diagnostics.

Properties

CAS No.

148813-55-2

Molecular Formula

C8H13NO2

Synonyms

FaeI protein

Origin of Product

United States

Foundational & Exploratory

The Role of the FaeI Protein in the Biogenesis of Escherichia coli K88 (F4) Fimbriae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Enterotoxigenic Escherichia coli (ETEC) expressing F4 (K88) fimbriae are a primary cause of diarrheal disease in neonatal and post-weaning piglets, leading to significant economic losses in the swine industry.[1][2] The assembly of these fimbriae is a complex process mediated by the highly conserved chaperone-usher (CU) pathway.[1][3][4] This pathway involves a suite of proteins encoded by the fae operon, which work in concert to synthesize, transport, and assemble fimbrial subunits into a functional surface appendage. While the roles of the major subunit (FaeG), periplasmic chaperone (FaeE), and outer membrane usher (FaeD) are well-established, the functions of several minor subunits remain less clear. This technical guide provides an in-depth examination of the FaeI protein, a minor fimbrial subunit whose precise role in K88 fimbriae biogenesis has been a subject of investigation. We consolidate current knowledge, present key quantitative data, detail relevant experimental protocols, and offer visual models of the underlying molecular processes.

Introduction: The Chaperone-Usher Pathway and K88 Fimbriae

Gram-negative bacteria employ several sophisticated systems to assemble surface structures essential for virulence, including adhesion to host cells.[4][5] The chaperone-usher (CU) pathway is a primary mechanism for the biogenesis of fimbriae, also known as pili.[6][7] This process begins with the synthesis of fimbrial subunits, which are translocated into the periplasm via the Sec machinery.[2] In the periplasm, dedicated chaperone proteins bind to the subunits, preventing their premature aggregation and promoting their correct folding.[5][8] These chaperone-subunit complexes are then trafficked to an usher protein, a pore-forming platform embedded in the outer membrane, which orchestrates the ordered assembly and secretion of the fimbrial filament.[9][10]

The K88 fimbriae of ETEC are a classic example of a CU-assembled system.[1] They are encoded by the fae operon, which includes genes for regulatory proteins, the outer membrane usher (FaeD), the periplasmic chaperone (FaeE), the major structural and adhesive subunit (FaeG), and several minor subunits (FaeC, FaeF, FaeH, FaeI, and FaeJ).[1][10] While FaeG forms the bulk of the fimbrial shaft, the minor subunits are crucial for initiating, terminating, and ensuring the structural integrity of the appendage.[10]

The this compound: A Minor Subunit with a Nuanced Role

FaeI is classified as a minor fimbrial subunit encoded by the faeI gene within the K88 operon. Structurally, it exhibits significant homology to the major subunit FaeG and the minor subunit FaeH, suggesting a potential role within the fimbrial shaft.[9]

However, subsequent biochemical investigations revealed a critical interaction that firmly places FaeI within the K88 biogenesis pathway. It has been demonstrated that FaeI directly interacts with the periplasmic chaperone FaeE.[12] This interaction is fundamental to the CU pathway, as the chaperone is responsible for stabilizing all subunits and presenting them to the usher for assembly. The formation of a stable FaeE-FaeI complex indicates that FaeI is actively processed by the biogenesis machinery, even if its absence is not catastrophic for fimbrial assembly under laboratory conditions.

Quantitative and Structural Data

ParameterValueReference(s)
Protein FaeI[9]
Classification Minor Fimbrial Subunit[1][9]
Mature Molecular Mass 24,804 Da[3][9]
Interacting Chaperone FaeE (Homodimer)[12]
Complex Stoichiometry Heterotrimer (FaeE₂-FaeI)[12]
Effect of Gene Mutation No significant effect on K88 production or adhesion[9][11]

Molecular Mechanisms and Pathways

The K88 Fimbriae Chaperone-Usher Biogenesis Pathway

The assembly of K88 fimbriae is a sequential process beginning in the cytoplasm and culminating in a fully formed appendage on the bacterial surface. FaeI, like other subunits, is transported into the periplasm where it is intercepted by the FaeE chaperone. The FaeE homodimer binds FaeI, stabilizing its conformation and preventing degradation.[8][12] This FaeE₂-FaeI complex is then delivered to the FaeD usher in the outer membrane. The usher facilitates the ordered polymerization of subunits, with FaeI likely incorporated into the fimbrial structure.

K88_Biogenesis_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane ribosome Ribosome FaeG_sub FaeG ribosome->FaeG_sub Translation & Sec Transport FaeH_sub FaeH ribosome->FaeH_sub Translation & Sec Transport FaeI_sub FaeI ribosome->FaeI_sub Translation & Sec Transport FaeE FaeE Chaperone (Dimer) Complex_G FaeE₂-FaeG Complex FaeE->Complex_G Complex_H FaeE₂-FaeH Complex FaeE->Complex_H Complex_I FaeE₂-FaeI Complex FaeE->Complex_I FaeG_sub->Complex_G Binding & Folding DegP DegP Protease FaeG_sub->DegP Degradation (if unfolded) FaeH_sub->Complex_H Binding & Folding FaeH_sub->DegP Degradation (if unfolded) FaeI_sub->Complex_I Binding & Folding FaeI_sub->DegP Degradation (if unfolded) FaeD FaeD Usher Complex_G->FaeD Delivery to Usher Complex_H->FaeD Delivery to Usher Complex_I->FaeD Delivery to Usher Fimbria Assembled K88 Fimbria FaeD->Fimbria Assembly & Secretion Extracellular Extracellular Space

Caption: The Chaperone-Usher Pathway for K88 Fimbriae Biogenesis.

Functional Relationships of K88 Minor Subunits

The minor subunits of the K88 fimbria perform distinct and critical roles. FaeC is thought to be the tip adhesin, initiating the assembly process.[3] FaeF and FaeH are also essential for biogenesis.[9] FaeI, while interacting with the chaperone, appears to be non-essential, suggesting a role that may enhance stability or efficiency but is not required for basic assembly.

Minor_Subunit_Roles Start Fimbrial Biogenesis (Initiation) Assembly Fimbrial Assembly & Elongation Start->Assembly Stability Structural Integrity (Hypothesized) Assembly->Stability FaeC FaeC (Tip) FaeC->Start Essential Role FaeF FaeF FaeF->Assembly Essential Role FaeH FaeH FaeH->Assembly Essential Role FaeI FaeI FaeI->Stability Non-Essential Role (Interacts with FaeE)

Caption: Functional Roles of K88 Minor Fimbrial Subunits.

Key Experimental Protocols

Investigating the function of proteins like FaeI requires a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments used to characterize fimbrial subunit interactions and functions.

Site-Directed Mutagenesis of the faeI Gene

This protocol describes the creation of a targeted gene knockout or point mutation in faeI to study its functional consequences. It is based on PCR amplification of a plasmid carrying the fae operon.

Objective: To introduce a specific mutation into the faeI gene.

Materials:

  • Plasmid DNA containing the K88 fae operon

  • High-fidelity DNA polymerase (e.g., Phusion, Pfu)

  • Custom-designed mutagenic primers (forward and reverse, complementary)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α) for transformation

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation (e.g., a stop codon for knockout, or a specific amino acid change). The mutation should be in the center of the primers, flanked by 10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up a PCR reaction:

      • Template plasmid DNA (5-50 ng)

      • Forward mutagenic primer (125 ng)

      • Reverse mutagenic primer (125 ng)

      • High-fidelity DNA polymerase (as per manufacturer's recommendation)

      • dNTP mix (final concentration 200 µM)

      • Reaction Buffer

      • ddH₂O to final volume (50 µL)

    • Run the PCR using an annealing temperature appropriate for the primers and a sufficient extension time to amplify the entire plasmid. Typically, 12-18 cycles are used to minimize the chance of secondary mutations.

  • DpnI Digestion:

    • Following PCR, add 1 µL of DpnI enzyme directly to the amplification product. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated, mutated plasmids.

    • Incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow them in liquid culture to isolate plasmid DNA (miniprep).

    • Verify the presence of the desired mutation by Sanger sequencing of the faeI gene region.

    • Confirm the functional effect (e.g., loss of FaeI expression) by Western blot analysis.

Co-Immunoprecipitation (Co-IP) to Verify FaeI-FaeE Interaction

This protocol details the procedure for capturing the this compound from a bacterial lysate to determine if the FaeE chaperone is physically associated with it.

Objective: To demonstrate the in vivo interaction between FaeI and FaeE.

Materials:

  • E. coli strain expressing the K88 fae operon

  • Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail

  • Antibody specific to FaeI (bait protein)

  • Protein A/G-coupled agarose or magnetic beads

  • Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% NP-40)

  • Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer

  • Antibody specific to FaeE (for Western blot detection)

Procedure:

  • Cell Lysis:

    • Grow a culture of the E. coli strain to mid-log phase.

    • Harvest cells by centrifugation and resuspend the pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or French press on ice.

    • Clarify the lysate by centrifugation at >12,000 x g for 15 minutes at 4°C to pellet cellular debris. Retain the supernatant.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the anti-FaeI antibody for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.

    • Add pre-washed Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the complexes.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant (this is the unbound fraction).

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding Elution Buffer or by boiling the beads in 1x SDS-PAGE loading buffer for 5 minutes.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-FaeE antibody to detect the co-precipitated chaperone.

    • A band corresponding to the molecular weight of FaeE in the FaeI-IP lane confirms the interaction. Include a lysate input control and an isotype control antibody IP to validate the results.

CoIP_Workflow start Start: E. coli Culture Expressing K88 Operon lysis Cell Lysis (Non-denaturing buffer) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify add_ab Incubate with anti-FaeI Ab (Bait Capture) clarify->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads (Remove non-specific proteins) add_beads->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE & Western Blot elute->sds_page probe Probe with anti-FaeE Ab sds_page->probe result Result: Detect FaeE band (Confirms Interaction) probe->result

Caption: Experimental Workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Perspectives

The this compound of E. coli K88 represents an interesting case in the study of fimbrial biogenesis. While genetic knockout studies suggest it is not essential for the assembly of fimbriae, its confirmed, stable interaction with the periplasmic chaperone FaeE demonstrates its integral role in the CU pathway.[9][12] This suggests that FaeI's function may be more subtle than that of other minor subunits, potentially contributing to the overall stability, length, or flexibility of the fimbrial shaft, which may be critical for function in the host environment but less so under laboratory conditions.

For researchers and drug development professionals, this nuanced role presents both a challenge and an opportunity. While FaeI may not be a primary target for therapies aimed at completely ablating fimbrial production, its specific interaction with the FaeE chaperone could be exploited. Developing small molecules that disrupt the FaeE-FaeI interface could lead to the formation of structurally compromised fimbriae, potentially reducing bacterial virulence without exerting strong selective pressure for resistance. Future research should focus on obtaining high-resolution structures of the FaeE₂-FaeI complex and quantifying its binding kinetics to fully elucidate its contribution to one of the key virulence factors of enterotoxigenic E. coli.

References

The Role of FaeI as a Minor Fimbrial Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimbriae are crucial virulence factors for many pathogenic bacteria, mediating adhesion to host cells and initiating infection. The K88 fimbriae of enterotoxigenic Escherichia coli (ETEC) are a well-studied example of these complex adhesive organelles. While the major subunit, FaeG, forms the bulk of the fimbrial shaft, a cohort of minor subunits plays critical roles in the assembly, structure, and function of the fimbriae. This technical guide provides an in-depth examination of FaeI, a minor fimbrial subunit of the K88 fimbriae. While initial studies suggest a non-essential role for FaeI in fimbrial biogenesis and adhesion, its conservation and interaction with the chaperone-usher pathway components hint at a more subtle, yet important, function. This document summarizes the current knowledge of FaeI, presents its key characteristics in a structured format, and provides detailed experimental protocols and workflows for its further investigation. This guide is intended to be a valuable resource for researchers in microbiology, infectious diseases, and drug development who are focused on understanding and targeting bacterial virulence.

Introduction to FaeI and K88 Fimbriae

Enterotoxigenic E. coli (ETEC) is a major cause of diarrheal disease, particularly in developing countries and young animals. A key virulence determinant of ETEC is the K88 fimbria, a polymeric protein structure on the bacterial surface that mediates attachment to host intestinal epithelial cells.[1] The assembly of K88 fimbriae is a complex process orchestrated by the chaperone-usher pathway, involving a major structural subunit (FaeG) and several minor subunits (FaeC, FaeF, FaeH, FaeI, and FaeJ).[2][3]

FaeI is one of these minor subunits, encoded by the faeI gene within the fae operon. While some minor subunits are critical for initiating fimbrial assembly or for adhesion, initial genetic studies have shown that mutations in faeI do not significantly impact the overall production of K88 fimbriae or their adhesive capabilities.[2] This has led to the classification of FaeI as a "minor" or "non-essential" subunit in the context of gross fimbrial function. However, its consistent presence in the fae operon and its interaction with the periplasmic chaperone FaeE suggest a more nuanced role in the structure or stability of the fimbrial organelle.

Quantitative Data and Key Characteristics of FaeI

PropertyValueReference
Organism Escherichia coli (Enterotoxigenic strains)[2]
Fimbrial System K88 (F4) fimbriae[2]
Gene faeI[2]
Protein FaeI[2]
Molecular Mass (Mature Protein) 24,804 Da[2]
Cellular Location Periplasm (pre-assembly), Fimbrial shaft (post-assembly)[3][4]
Homology Significant homology with the major fimbrial subunit, FaeG[2]
Interaction Partner Forms a heterotrimeric complex with the periplasmic chaperone FaeE[4]
Mutant Phenotype No significant effect on K88 production or adhesive capacity upon gene knockout[2]

Experimental Protocols

The following protocols are adapted from established methods for studying fimbrial subunit proteins and can be specifically applied to investigate the function and interactions of FaeI.

Recombinant FaeI Expression and Purification

This protocol is essential for obtaining pure FaeI for in vitro interaction studies and antibody production.

  • Cloning: The faeI gene is amplified from ETEC genomic DNA and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., 6x-His tag).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: An overnight culture is used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase with IPTG, followed by incubation at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is performed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the His-tagged FaeI is loaded onto a Ni-NTA affinity chromatography column. After washing, the protein is eluted with an imidazole gradient.

  • Further Purification (Optional): Size-exclusion chromatography can be used to obtain a highly pure and homogenous FaeI preparation.

  • Quality Control: The purity and identity of the protein are confirmed by SDS-PAGE and Western blot analysis using an anti-His tag antibody.

Co-Immunoprecipitation (Co-IP) to Confirm FaeI-FaeE Interaction

This protocol validates the interaction between FaeI and the chaperone FaeE in vivo.

  • Cell Growth and Lysis: E. coli expressing both FaeI and FaeE (e.g., from their native operon or a co-expression system) are grown to mid-log phase. Cells are harvested and lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clearing: The cell lysate is incubated with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for FaeE (or a tag on FaeE) overnight at 4°C.

  • Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blot using an antibody against FaeI (or its tag). The presence of a band corresponding to FaeI in the FaeE immunoprecipitate confirms their interaction.

Yeast Two-Hybrid (Y2H) Assay for Screening FaeI Interactors

The Y2H system can be used to identify novel binding partners of FaeI.

  • Vector Construction: The faeI gene is cloned into a "bait" vector (e.g., containing the GAL4 DNA-binding domain). A cDNA library from ETEC is cloned into a "prey" vector (e.g., containing the GAL4 activation domain).

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

  • Selection: Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene (e.g., LacZ).

  • Interaction Confirmation: Growth on the selective medium and activation of the reporter gene indicate a potential protein-protein interaction. The prey plasmid from positive clones is isolated and sequenced to identify the interacting protein.

Surface Plasmon Resonance (SPR) for Quantitative Interaction Analysis

SPR can be used to determine the binding kinetics and affinity of the FaeI-FaeE interaction.

  • Immobilization: Purified FaeE is immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: Different concentrations of purified FaeI are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound FaeI, is measured in real-time.

  • Data Analysis: The association and dissociation rates are determined from the sensorgram. The equilibrium dissociation constant (KD) is calculated to quantify the binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC provides a complete thermodynamic profile of the FaeI-FaeE interaction.

  • Sample Preparation: Purified FaeI and FaeE are dialyzed into the same buffer.

  • Titration: A solution of FaeI is titrated into a solution of FaeE in the ITC sample cell.

  • Heat Measurement: The heat released or absorbed upon binding is measured for each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizations of Workflows and Pathways

FaeI in the K88 Fimbrial Assembly Pathway

FaeI_Assembly_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Pre-FaeI Pre-FaeI FaeI FaeI Pre-FaeI->FaeI Signal peptide cleavage FaeE-FaeI FaeE-FaeI Complex FaeI->FaeE-FaeI FaeE FaeE (Chaperone) FaeE->FaeE-FaeI FaeD FaeD (Usher) FaeE-FaeI->FaeD Delivery to Usher Fimbrial_Shaft Assembled K88 Fimbria FaeD->Fimbrial_Shaft Translocation & Assembly

Caption: Role of FaeI in the K88 fimbrial assembly pathway.

Experimental Workflow for Characterizing FaeI Interactions

FaeI_Interaction_Workflow Start Hypothesized FaeI Interaction Partner Y2H Yeast Two-Hybrid Screen Start->Y2H Discovery of new partners CoIP Co-Immunoprecipitation Start->CoIP In vivo validation Y2H->CoIP Validation Interaction Validated CoIP->Validation Purification Recombinant Protein Expression & Purification (FaeI and Partner) SPR Surface Plasmon Resonance (SPR) Purification->SPR ITC Isothermal Titration Calorimetry (ITC) Purification->ITC Quantification Quantitative Binding Data Obtained SPR->Quantification ITC->Quantification Validation->Purification

Caption: Workflow for identifying and quantifying FaeI protein interactions.

Conclusion and Future Directions

FaeI remains an enigmatic minor subunit of the K88 fimbriae. While its deletion does not produce a readily observable phenotype in terms of fimbrial production or adhesion, its conservation and interaction with the chaperone FaeE strongly suggest a functional role. It is plausible that FaeI contributes to the structural integrity, stability, or optimal function of the fimbriae in the host environment, aspects not easily captured by standard laboratory assays.

Future research should focus on elucidating the precise role of FaeI. The experimental protocols outlined in this guide provide a roadmap for such investigations. Determining the high-resolution structure of the FaeE-FaeI complex and its localization within the fimbrial shaft will provide critical insights. Furthermore, investigating the phenotype of a faeI mutant under more physiologically relevant conditions, such as in an animal model of ETEC infection, may reveal its subtle but potentially important contribution to pathogenesis. A deeper understanding of all fimbrial components, including minor subunits like FaeI, is essential for the development of novel anti-adhesive therapies to combat ETEC infections.

References

Unraveling the Ferulic Acid Catabolic Operon: A Technical Guide to Gene Location and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic organization and regulatory mechanisms governing the catabolism of ferulic acid in Pseudomonas, a genus of bacteria with significant metabolic versatility. While the specific nomenclature "faeI gene" within a "fae operon" does not appear to be standard in the scientific literature for Pseudomonas, this document will focus on the well-characterized ferulic acid catabolic operon and its constituent genes, which are central to the breakdown of this abundant phenylpropanoid.

The Ferulic Acid Catabolic Operon in Pseudomonas

Bacteria of the genus Pseudomonas, notably Pseudomonas fluorescens and Pseudomonas putida, possess a sophisticated genetic system for the utilization of ferulic acid as a sole carbon and energy source. This capability is encoded within a specific gene cluster, commonly referred to as the ferulic acid catabolic operon. The core functional genes within this operon orchestrate the initial conversion of ferulic acid to vanillic acid.

Gene Location and Organization

The primary genes involved in the upper pathway of ferulic acid degradation are typically clustered together and co-transcribed. The key structural genes identified in this operon are:

  • fcs : Encodes feruloyl-CoA synthetase , the enzyme that catalyzes the activation of ferulic acid to feruloyl-CoA.

  • ech : Encodes enoyl-CoA hydratase/aldolase , which is responsible for the hydration and subsequent cleavage of feruloyl-CoA to vanillin and acetyl-CoA.

  • vdh : Encodes vanillin dehydrogenase , the enzyme that oxidizes vanillin to vanillic acid.

In Pseudomonas fluorescens and Pseudomonas putida, these genes are organized in a contiguous cluster, suggesting their regulation as a single transcriptional unit, or operon.[1][2]

It is important to note that the designation "faeI" has been identified in the scientific literature as a gene encoding a feruloyl esterase in the bacterium Cellulosilyticum ruminicola.[3] This enzyme is involved in the hydrolysis of ester bonds in polysaccharides. However, this gene is not a recognized component of the ferulic acid catabolic operon in Pseudomonas.

Regulation of the Ferulic Acid Catabolic Operon

The expression of the ferulic acid catabolic operon is tightly controlled to ensure that the metabolic machinery is produced only when ferulic acid is available. This regulation is primarily mediated by a transcriptional regulator and the presence of a specific inducer molecule.

The FerR Transcriptional Regulator

Upstream of the structural genes of the ferulic acid catabolic operon, a key regulatory gene, ferR , has been identified.[1] FerR belongs to the MarR family of transcriptional regulators.[1] Experimental evidence indicates that FerR acts as a repressor of the operon in the absence of an inducer.[1]

Induction by Feruloyl-CoA

The true inducer of the ferulic acid catabolic operon is not ferulic acid itself, but rather its activated form, feruloyl-CoA .[1] The conversion of ferulic acid to feruloyl-CoA is catalyzed by the product of the fcs gene, feruloyl-CoA synthetase. When ferulic acid is present in the environment, it is taken up by the cell and converted to feruloyl-CoA. This molecule then binds to the FerR repressor protein, causing a conformational change that leads to its dissociation from the operator region of the operon. This allows RNA polymerase to bind to the promoter and initiate the transcription of the downstream catabolic genes (fcs, ech, and vdh).

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on the regulation of the ferulic acid catabolic operon.

ParameterOrganismObservationReference
Gene Expression Increase Pseudomonas fluorescens BF13A ferR knockout mutant showed a 3.5-fold increase in the expression of an ech-reporter gene fusion in succinate-grown cells compared to the wild-type strain.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the study of the ferulic acid catabolic operon.

Gene Knockout and Reporter Gene Fusion Assays

Objective: To investigate the regulatory role of the ferR gene.

Methodology:

  • Construction of a ferR knockout mutant: A knockout mutant of the ferR gene in Pseudomonas fluorescens BF13 was generated by insertional mutagenesis or other gene disruption techniques.

  • Construction of a reporter gene fusion: A transcriptional fusion was created by cloning the promoter region of the ech gene upstream of a reporter gene, such as lacZ (encoding β-galactosidase), in a suitable plasmid vector.

  • Transformation: The reporter plasmid was introduced into both the wild-type P. fluorescens strain and the ferR knockout mutant.

  • Growth Conditions: Both strains carrying the reporter fusion were grown in a minimal medium containing a non-inducing carbon source (e.g., succinate) and in a medium supplemented with ferulic acid.

  • Reporter Assay: The activity of the reporter enzyme (e.g., β-galactosidase) was measured in cell extracts from both strains under both growth conditions using a standard enzymatic assay (e.g., ONPG assay).

  • Data Analysis: The levels of reporter gene expression were compared between the wild-type and the ferR mutant to determine the effect of FerR on the transcription of the ech gene.[1]

Identification of the Inducer Molecule

Objective: To determine the true inducer of the ferulic acid catabolic operon.

Methodology:

  • Construction of a fcs deficient strain: A mutant strain deficient in the fcs gene (encoding feruloyl-CoA synthetase) was created. This strain is unable to convert ferulic acid to feruloyl-CoA.

  • Introduction of a reporter fusion: The ech-lacZ reporter fusion plasmid was introduced into the fcs-deficient strain.

  • Growth and Induction: The transformed fcs-deficient strain was grown in a medium containing ferulic acid.

  • Reporter Assay: The activity of β-galactosidase was measured.

  • Analysis: The lack of induction of the reporter gene in the fcs-deficient mutant, even in the presence of ferulic acid, demonstrates that ferulic acid itself is not the inducer. This result, combined with the knowledge of the metabolic pathway, strongly indicates that feruloyl-CoA is the actual inducer molecule.[1]

Visualizations

The following diagrams illustrate the key pathways and regulatory circuits discussed in this guide.

Ferulic_Acid_Catabolic_Pathway Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA fcs (Feruloyl-CoA synthetase) Vanillin Vanillin Feruloyl-CoA->Vanillin ech (Enoyl-CoA hydratase/aldolase) Vanillic Acid Vanillic Acid Vanillin->Vanillic Acid vdh (Vanillin dehydrogenase)

Caption: Ferulic Acid Catabolic Pathway in Pseudomonas.

Ferulic_Acid_Operon_Regulation cluster_operon Ferulic Acid Catabolic Operon promoter Promoter operator Operator fcs fcs promoter->fcs transcription ech ech vdh vdh ferR ferR (Regulator Gene) FerR_protein FerR Repressor ferR->FerR_protein expresses FerR_protein->operator binds and represses Feruloyl_CoA Feruloyl-CoA (Inducer) Feruloyl_CoA->FerR_protein binds and inactivates RNA_Polymerase RNA Polymerase RNA_Polymerase->promoter

Caption: Regulation of the Ferulic Acid Catabolic Operon.

References

An In-depth Technical Guide to the Structural Analysis of the FaeI Protein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the presumed structural characteristics of the FaeI protein, a minor fimbrial subunit of enterotoxigenic Escherichia coli (ETEC), and outlines detailed experimental protocols for its structural and functional elucidation. Given the current absence of experimentally determined structures for FaeI in public databases, this document leverages data from homologous proteins and standard methodologies in structural biology to propose a robust framework for its study.

Introduction to FaeI

FaeI is a minor subunit protein of the F4 (formerly K88) fimbriae, which are critical virulence factors for enterotoxigenic Escherichia coli (ETEC) strains that cause diarrheal diseases in neonatal and post-weaning piglets. These fimbriae are long, filamentous protein structures on the bacterial surface that mediate adhesion to specific receptors on host intestinal epithelial cells. The biosynthesis of F4 fimbriae is encoded by the fae operon. While the major subunit, FaeG, forms the bulk of the fimbrial shaft, minor subunits like FaeI are believed to play crucial roles in the initiation, assembly, and potentially the adhesive properties of the fimbriae. Understanding the structure of FaeI is pivotal for deciphering its precise role in fimbrial biogenesis and for the development of novel anti-adhesion therapies against ETEC infections.

Based on its homology to other fimbrial proteins, FaeI is predicted to belong to the K88 fimbrial protein family. Its UniProt accession is Q2MHR6 for E. coli.

Predicted Structural Features of FaeI

While no experimental structure of FaeI is currently available in the Protein Data Bank (PDB), we can infer its likely structural characteristics based on its homology to other fimbrial subunit proteins.

  • Immunoglobulin-like Fold: Fimbrial subunits typically adopt an immunoglobulin (Ig)-like fold, characterized by a beta-sandwich architecture. This fold is stabilized by a network of hydrogen bonds and, in many cases, intramolecular disulfide bonds.

  • Donor Strand Complementation: A hallmark of fimbrial subunit assembly is donor strand complementation. It is anticipated that FaeI possesses an incomplete Ig-like fold with a hydrophobic groove. This groove is stabilized by a C-terminal donor strand from a chaperone protein (FaeE) in the periplasm. During fimbrial assembly, this chaperone-donated strand is replaced by the N-terminal donor strand of the subsequent subunit, leading to polymerization.

  • Signal Peptide: As a periplasmic-translocated protein, FaeI is synthesized with an N-terminal signal peptide that directs it to the Sec secretion pathway for transport across the inner membrane. This signal peptide is cleaved upon entry into the periplasm.

Proposed Signaling and Assembly Pathway

The biogenesis of F4 fimbriae follows the chaperone-usher pathway. FaeI is an integral component of this assembly line.

F4_Fimbriae_Assembly cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane FaeI_precursor FaeI Precursor (with signal peptide) FaeI FaeI (cleaved) FaeI_precursor->FaeI Sec-dependent translocation & cleavage FaeE FaeE (Chaperone) FaeE_FaeI FaeE-FaeI Complex FaeD FaeD (Usher) FaeE_FaeI->FaeD Targeting to Usher Fimbriae Growing Fimbria FaeD->Fimbriae Incorporation into fimbrial structure FaeIFaeE FaeIFaeE FaeIFaeE->FaeE_FaeI Chaperone binding & folding Protein_Purification_Workflow Cloning Cloning of faeI gene into expression vector Transformation Transformation into E. coli expression strain Cloning->Transformation Induction IPTG Induction Transformation->Induction Lysis Cell Lysis Induction->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC Purity_Check SDS-PAGE & Mass Spec for Purity Verification SEC->Purity_Check

discovery and initial characterization of FaeI

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the discovery and initial characterization of two distinct proteins that share the designation FaeI: a restriction endonuclease from Flavobacterium aquatile and a receptor-like kinase from Arabidopsis thaliana. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental protocols, and signaling pathways associated with each FaeI entity.

Section 1: FaeI - The Restriction Endonuclease from Flavobacterium aquatile

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of the FaeI restriction enzyme.

ParameterValue/Description
Unit Definition One unit is the amount of enzyme required to hydrolyze 1 µg of pUC19 DNA in 1 hour at 37°C in a 50 µl reaction volume.
Reaction Temperature 37°C
Inactivation Temperature 65°C for 20 minutes
Ligation and Recutting Over 90% of DNA fragments can be ligated with T4 DNA Ligase and recut after a 3-fold overdigestion.
Non-specific Hydrolysis No non-specific activity was detected after incubating 1 µg of pUC19 DNA with 2 units of enzyme for 16 hours at 37°C.
Experimental Protocols

Standard FaeI Restriction Digest Protocol

This protocol outlines the typical steps for digesting DNA with the FaeI restriction enzyme.

Materials:

  • FaeI restriction enzyme

  • 10X SE-buffer FaeI (33 mM Tris-acetate (pH 8.3 at 25°C), 10 mM magnesium acetate, 66 mM potassium acetate, 1 mM DTT)

  • Bovine Serum Albumin (BSA)

  • Substrate DNA

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the specified order:

    • Nuclease-free water to a final volume of 50 µl

    • 5 µl of 10X SE-buffer FaeI

    • 0.5 µl of BSA (to a final concentration of 100 µg/ml)

    • 1 µg of substrate DNA

    • 1 unit of FaeI enzyme

  • Incubation: Gently mix the reaction components and incubate at 37°C for 1 hour.

  • Enzyme Inactivation: To stop the reaction, incubate the mixture at 65°C for 20 minutes.

  • Analysis: The digested DNA can be analyzed by agarose gel electrophoresis.

Note: For optimal activity, BSA should be added to the 1x reaction mix. It is not recommended to use BSA for prolonged incubations.

Section 2: FaeI (FEI1) - The Receptor-Like Kinase from Arabidopsis thaliana

In the context of plant biology, FaeI, more commonly referred to as FEI1, is a leucine-rich repeat receptor-like kinase in Arabidopsis thaliana. Alongside its close homolog FEI2, it plays a crucial role in a signaling pathway that monitors cell wall integrity and regulates cell expansion.[1][2] The name "FEI" is derived from the Mandarin word for "fat," alluding to the phenotype of mutant roots.[1][2]

Discovery and Initial Characterization

FEI1 and FEI2 were identified through genetic screens in Arabidopsis thaliana for mutants with defects in cell wall function.[1] Mutations in both FEI1 and FEI2 result in a phenotype characterized by swollen roots, indicating a disruption in anisotropic cell expansion.[1][2] This phenotype is exacerbated by inhibitors of cellulose biosynthesis, suggesting that the FEI proteins function in a pathway that senses and responds to cell wall perturbations.[1]

Initial characterization revealed that FEI1 is an active protein kinase.[1] The FEI proteins are localized to the plasma membrane and are broadly expressed, with the highest levels in the root meristem and elongation zone.[2][3] A key finding from the initial studies was the direct interaction of FEI proteins with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a critical enzyme in the biosynthesis of the plant hormone ethylene.[1] This interaction suggests that the FEI signaling pathway may regulate cell wall function through an ACC-mediated signal, independent of the canonical ethylene response pathway.[1]

Quantitative Data Summary

To date, the primary characterization of FEI1 has been through genetic and in planta studies, with a notable absence of detailed in vitro biochemical and kinetic data in the published literature. The following table reflects the current status of quantitative information for the FEI1 protein kinase.

ParameterValue/Description
Kinetic Parameters (Km, Vmax, kcat) Not Reported
Binding Affinity (Kd) for ATP Not Reported
Binding Affinity (Kd) for Substrates Not Reported
Specific Activity Not Reported
Experimental Protocols

While specific, optimized protocols for the expression, purification, and assay of FEI1 are not detailed in the literature, the following sections provide generalized methods commonly used for the characterization of Arabidopsis membrane-associated proteins and kinases.

1. Heterologous Expression and Purification of Arabidopsis Proteins

This protocol describes a general workflow for expressing and purifying a tagged Arabidopsis protein from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the FEI1 cDNA sequence fused to an affinity tag (e.g., His-tag, GST-tag)

  • LB medium with appropriate antibiotics

  • Inducing agent (e.g., IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/ml lysozyme)

  • Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Transformation: Transform the expression vector into a suitable E. coli strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Purification: Apply the supernatant to the equilibrated affinity chromatography resin. Wash the resin with wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE.

2. In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the kinase activity of a purified protein kinase.

Materials:

  • Purified kinase (e.g., FEI1)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (a generic kinase substrate like Myelin Basic Protein (MBP) or a specific substrate if known)

  • [γ-³²P]ATP

  • ATP

  • SDS-PAGE loading buffer

  • Phosphor screen or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography using a phosphor screen or quantify the incorporated radioactivity by cutting out the substrate band and using a scintillation counter.

Signaling Pathways and Workflows

FEI Signaling Pathway

The FEI1/FEI2 proteins are key components of a signaling pathway that maintains cell wall integrity. They are thought to act as receptors that perceive perturbations in the cell wall, possibly through interactions with other proteins like the FASCICLIN-LIKE ARABINOGALACTAN PROTEIN 4 (FLA4). This signal is then transduced to regulate the activity of ACC synthase, thereby influencing cell expansion.

FEI_Signaling_Pathway CWI Cell Wall Integrity Perturbation FLA4 FLA4 CWI->FLA4 sensed by FEI FEI1 / FEI2 FLA4->FEI interacts with ACS ACC Synthase FEI->ACS inhibits ACC ACC ACS->ACC produces CE Cell Expansion (Anisotropic Growth) ACC->CE regulates

FEI signaling pathway in response to cell wall stress.

Experimental Workflow: Immunoprecipitation of a Membrane Protein

Characterizing the interactions of membrane-bound proteins like FEI1 often involves immunoprecipitation followed by mass spectrometry to identify binding partners. The following diagram illustrates a general workflow for this process in Arabidopsis.

IP_Workflow A Arabidopsis Tissue (e.g., roots) B Protein Extraction (with detergent) A->B C Incubation with Antibody-Coupled Beads B->C D Wash to Remove Non-specific Binders C->D E Elution of Protein Complex D->E F Analysis (e.g., Mass Spectrometry) E->F

Generalized workflow for immunoprecipitation.

References

An In-depth Technical Guide on the Interaction of FaeI with other Fae Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biogenesis of fimbriae in enterotoxigenic Escherichia coli (ETEC), such as the K88 (F4) fimbriae, is a complex process orchestrated by a suite of proteins encoded by the fae (fimbrial adhesion determinant) operon. These fimbriae are crucial for bacterial adhesion to host intestinal cells, a key step in the pathogenesis of diarrheal disease in livestock. The Fae proteins include the major structural subunit, FaeG, and several minor subunits, including FaeI, which play critical roles in the assembly and function of the fimbrial shaft. Understanding the intricate network of interactions between FaeI and other Fae proteins is paramount for the development of novel anti-adhesion therapies to combat ETEC infections. This technical guide provides a comprehensive overview of the current knowledge on FaeI interactions, including available data, experimental methodologies, and visual representations of the involved pathways.

FaeI and its Role in Fimbrial Assembly

FaeI is classified as a minor fimbrial subunit, and while mutations in the faeI gene do not have a significant impact on K88 fimbriae production or adhesive capacity, it is understood to be a component of the fimbrial structure.[1] The assembly of fimbriae follows the chaperone-usher pathway, where periplasmic chaperones bind to fimbrial subunits to prevent their premature aggregation and guide them to the outer membrane usher for assembly into the growing fimbrial filament.[2]

Interaction of FaeI with other Fae Proteins

Current research indicates that FaeI interacts with several other proteins of the Fae complex, most notably the periplasmic chaperone FaeE and the minor subunit FaeH.

FaeI and FaeE Interaction

The periplasmic chaperone FaeE is essential for the biogenesis of K88 fimbriae.[3] It forms a heterodimeric complex with fimbrial subunits in the periplasm, stabilizing them and preventing their degradation. Studies have shown that FaeE forms a heterotrimeric complex with the minor fimbrial subunit FaeI. While the precise stoichiometry and binding affinity of this interaction have not been quantitatively determined in the available literature, the formation of a stable FaeE-FaeI complex has been demonstrated through techniques such as native gel electrophoresis and isoelectric focusing.

FaeI and FaeH Interaction

FaeH is another minor fimbrial subunit that, along with FaeF, is essential for the biogenesis of K88 fimbriae.[1] Like FaeI, FaeH shows significant homology to the major subunit FaeG.[1] While direct interaction studies between FaeI and FaeH are not extensively detailed in the current body of research, their co-localization within the fimbrial structure and their shared interaction with the chaperone FaeE suggest a potential for direct or indirect association during the assembly process.

FaeI and FaeG Interaction

FaeG is the major subunit that polymerizes to form the fimbrial shaft.[4] Although FaeI is a minor component, it is incorporated into the fimbrial structure, implying an interaction with FaeG subunits. The exact nature and stoichiometry of this interaction within the assembled fimbria are yet to be fully elucidated.

Quantitative Data on FaeI Interactions

A thorough review of the existing literature reveals a gap in the quantitative characterization of FaeI's interactions with other Fae proteins. While the formation of complexes is qualitatively described, specific binding affinities (K_d values), association (k_on), and dissociation (k_off) rates have not been reported. The following table summarizes the known interactions, highlighting the absence of quantitative data.

Interacting ProteinsExperimental EvidenceQuantitative Data (Binding Affinity, K_d)
FaeI - FaeE Native Gel Electrophoresis, Isoelectric FocusingNot Reported
FaeI - FaeH Co-localization in fimbriae, shared chaperoneNot Reported
FaeI - FaeG Incorporation into fimbrial structureNot Reported

Experimental Protocols

The study of Fae protein interactions has employed a range of biochemical and genetic techniques. Below are detailed methodologies for key experiments that have been or could be used to investigate the interaction of FaeI with other Fae proteins.

Co-immunoprecipitation (Co-IP) to Detect in vivo Interactions

Co-IP is a powerful technique to identify and validate protein-protein interactions within a cellular context.[5][6][7]

Protocol:

  • Cell Culture and Lysis:

    • Grow E. coli strains expressing tagged versions of the Fae proteins (e.g., His-tagged FaeI and FLAG-tagged FaeE) to mid-log phase.

    • Induce protein expression as required.

    • Harvest cells by centrifugation and resuspend in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using an elution buffer (e.g., glycine-HCl pH 2.5 or a buffer containing a high concentration of the tag peptide).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both tagged proteins (e.g., anti-FLAG and anti-His antibodies) to confirm the co-precipitation of the interacting partner.

Yeast Two-Hybrid (Y2H) System for Screening Interactions

The Y2H system is a genetic method to screen for protein-protein interactions in a eukaryotic host.[8][9]

Protocol:

  • Vector Construction:

    • Clone the coding sequence of faeI into a "bait" vector (e.g., pGBKT7), fusing it to a DNA-binding domain (DBD).

    • Clone the coding sequences of potential interacting partners (faeE, faeH, faeG, or a cDNA library) into a "prey" vector (e.g., pGADT7), fusing them to an activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Interaction Screening:

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine).

    • Growth on the selective media indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional transcription factor that drives the expression of reporter genes (e.g., HIS3).

  • Confirmation and Quantitative Analysis:

    • Confirm positive interactions by performing a β-galactosidase assay.

    • For quantitative analysis, liquid β-galactosidase assays can be performed on multiple positive clones to measure the strength of the interaction.

In Vitro Pull-Down Assay

This assay provides a direct assessment of the interaction between purified proteins.

Protocol:

  • Protein Expression and Purification:

    • Express and purify recombinant FaeI (e.g., with a GST tag) and its potential interacting partners (e.g., with a His tag).

  • Binding Reaction:

    • Immobilize the GST-tagged FaeI onto glutathione-agarose beads.

    • Incubate the beads with the purified His-tagged partner protein in a suitable binding buffer.

  • Washing and Elution:

    • Wash the beads to remove unbound protein.

    • Elute the bound proteins using a high concentration of glutathione or a low pH buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting with an anti-His antibody to detect the interacting partner.

Signaling Pathways and Experimental Workflows

The interactions between FaeI and other Fae proteins are integral to the fimbrial assembly pathway. The following diagrams, generated using Graphviz, illustrate these relationships and a typical experimental workflow for their investigation.

Fae_Protein_Interaction_Pathway cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane FaeI FaeI FaeE FaeE (Chaperone) FaeI->FaeE Binding FaeH FaeH FaeH->FaeE Binding FaeG FaeG FaeG->FaeE Binding FaeD FaeD (Usher) FaeE->FaeD Delivery of Subunits Fimbria Assembled Fimbria FaeD->Fimbria Assembly

Caption: Fae protein interaction pathway in fimbrial assembly.

Co_IP_Workflow start Start: E. coli expressing -tagged FaeI and Fae-partner lysis Cell Lysis (Non-denaturing) start->lysis preclear Pre-clearing with Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-tag antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elution of protein complexes wash->elute analysis SDS-PAGE and Western Blot Analysis elute->analysis end End: Detection of co-precipitated protein analysis->end

References

Unveiling FaeI: A Technical Guide to its Expression and Localization in Enterotoxigenic Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterotoxigenic Escherichia coli (ETEC) is a major causative agent of diarrheal diseases, particularly in developing countries and travelers. The ability of ETEC to colonize the host's small intestine is a critical step in its pathogenesis and is mediated by surface appendages known as fimbriae or pili. The F4 (K88) fimbriae are among the most well-characterized adhesins in ETEC strains that infect piglets. The biogenesis of these complex structures is orchestrated by the products of the fae operon. This technical guide focuses on FaeI, a putative minor subunit of the F4 fimbriae, providing a comprehensive overview of its genetic context, and a detailed framework for its experimental characterization, including expression analysis and subcellular localization. While specific experimental data for FaeI is limited in current literature, this guide consolidates the existing knowledge of the fae operon and provides robust, adaptable protocols for the investigation of this and other minor fimbrial subunits.

The fae Operon: The Genetic Blueprint for F4 Fimbriae

The fae operon is a polycistronic unit that encodes the structural and assembly proteins required for the production of F4 fimbriae. The operon contains a series of genes, including those for the major subunit (FaeG), a dedicated chaperone (FaeE), and an outer membrane usher protein (FaeD). Additionally, the operon encodes several minor subunits, FaeC, FaeF, FaeH, FaeI, and FaeJ, which are thought to be incorporated into the fimbrial structure and play roles in its initiation, stability, and adhesive properties.

Fae_Operon faeA faeA faeB faeB faeC faeC faeD faeD faeE faeE faeF faeF faeG faeG faeH faeH faeI faeI faeJ faeJ

Caption: Organization of the fae operon in ETEC.

While FaeG constitutes the main structural filament, the minor subunits are crucial for the proper assembly and function of the fimbriae. Current research suggests that the specific roles of FaeI and FaeJ remain unclear, as mutations in their corresponding genes do not produce a readily observable phenotype. This highlights the need for more detailed molecular and cellular investigations.

Expression and Putative Localization of FaeI

Based on the chaperone-usher pathway, the general model for fimbrial biogenesis, we can infer the expression and localization pathway for FaeI.

FaeI_Localization cytoplasm Cytoplasm periplasm Periplasm chaperone FaeE Chaperone outer_membrane Outer Membrane extracellular Extracellular Space faeI_gene faeI gene faeI_mrna faeI mRNA faeI_gene->faeI_mrna Transcription faeI_protein FaeI Protein faeI_mrna->faeI_protein Translation faeI_protein->periplasm Secretion (Sec pathway) usher FaeD Usher chaperone->usher Chaperone-Subunit Complex Formation fimbriae F4 Fimbriae usher->fimbriae Assembly and Translocation

Caption: Proposed expression and localization pathway of FaeI.

Expression: The faeI gene is co-transcribed with other genes in the fae operon. Its expression is subject to the same regulatory mechanisms that control the entire operon, which can be influenced by environmental cues within the host.

Putative Localization:

  • Cytoplasm: FaeI is synthesized in the cytoplasm.

  • Periplasm: Like other fimbrial subunits, FaeI is expected to be translocated across the inner membrane into the periplasm via the general secretory (Sec) pathway. In the periplasm, it would be bound by the chaperone protein, FaeE, which prevents its premature aggregation and facilitates its correct folding.

  • Outer Membrane: The FaeI-FaeE complex is then targeted to the FaeD usher protein in the outer membrane.

  • Extracellular/Surface: FaeI is likely incorporated into the fimbrial stalk or tip on the bacterial surface as the fimbria is assembled and secreted through the FaeD usher.

Quantitative Data Presentation (Illustrative Examples)

Table 1: Relative Expression of fae Genes Under Different Growth Conditions

GeneCondition A (Broth Culture)Condition B (Co-culture with Intestinal Epithelial Cells)Fold Change (B vs. A)
faeG1.00 ± 0.125.2 ± 0.85.2
faeE1.05 ± 0.155.5 ± 0.95.2
faeD0.98 ± 0.104.9 ± 0.75.0
faeI1.02 ± 0.185.1 ± 0.65.0

Data are presented as mean relative expression ± standard deviation, normalized to a housekeeping gene. This table is for illustrative purposes.

Table 2: Subcellular Localization of FaeI Determined by Cell Fractionation and Western Blotting

Cellular FractionPercentage of Total FaeI Signal
Cytoplasm< 5%
Periplasm15% ± 3%
Inner Membrane< 2%
Outer Membrane25% ± 5%
Secreted (Fimbriae)55% ± 8%

Data are presented as the mean percentage ± standard deviation from three independent experiments. This table is for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate the expression and localization of FaeI.

Protocol 1: Analysis of faeI Gene Expression by Reverse Transcription Quantitative PCR (RT-qPCR)

RT_qPCR_Workflow start Bacterial Culture rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr analysis Data Analysis qpcr->analysis

Caption: Workflow for RT-qPCR analysis of faeI expression.

  • Bacterial Growth and RNA Isolation:

    • Grow ETEC cultures to mid-log phase under desired experimental conditions (e.g., standard laboratory media vs. co-culture with intestinal epithelial cells).

    • Harvest bacterial cells by centrifugation at 4°C.

    • Isolate total RNA using a commercial RNA purification kit according to the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers for faeI.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for faeI and a housekeeping gene (e.g., rpoB) for normalization.

    • Cycling conditions: Initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis:

    • Calculate the relative expression of faeI using the ΔΔCt method.

Protocol 2: Subcellular Fractionation of ETEC and Western Blot Analysis of FaeI

Fractionation_Workflow start Bacterial Culture spheroplast Spheroplast Formation start->spheroplast fractionation Differential Centrifugation spheroplast->fractionation fractions Cytoplasmic, Periplasmic, and Membrane Fractions fractionation->fractions western_blot SDS-PAGE and Western Blot fractions->western_blot

Caption: Workflow for subcellular fractionation and Western blotting.

  • Preparation of Spheroplasts and Periplasmic Fraction:

    • Harvest mid-log phase ETEC cells by centrifugation.

    • Resuspend the cell pellet in a sucrose buffer.

    • Add lysozyme and EDTA to digest the peptidoglycan layer and generate spheroplasts.

    • Collect the supernatant, which contains the periplasmic proteins.

  • Lysis of Spheroplasts and Separation of Cytoplasmic and Membrane Fractions:

    • Lyse the spheroplasts by osmotic shock or sonication in a hypotonic buffer.

    • Separate the cytoplasmic fraction (supernatant) from the total membranes (pellet) by ultracentrifugation.

  • Separation of Inner and Outer Membranes (Optional):

    • Resuspend the total membrane pellet and separate the inner and outer membranes using sucrose density gradient centrifugation.

  • Isolation of Secreted Fimbriae:

    • Gently shear fimbriae from the surface of intact bacterial cells by mechanical blending.

    • Pellet the cells and collect the supernatant containing the detached fimbriae.

    • Precipitate the fimbriae from the supernatant.

  • SDS-PAGE and Western Blotting:

    • Quantify the protein concentration in each fraction.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for FaeI.

    • Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

    • Use antibodies against known marker proteins for each fraction (e.g., GroEL for cytoplasm, β-lactamase for periplasm, and OmpA for the outer membrane) to assess the purity of the fractions.

Protocol 3: Immunofluorescence Microscopy for FaeI Localization

IF_Workflow start Bacterial Culture on Coverslips fixation Fixation start->fixation permeabilization Permeabilization (for intracellular staining) fixation->permeabilization blocking Blocking permeabilization->blocking antibody_incubation Primary and Secondary Antibody Incubation blocking->antibody_incubation imaging Fluorescence Microscopy antibody_incubation->imaging

Caption: Workflow for immunofluorescence microscopy.

  • Sample Preparation:

    • Grow ETEC on glass coverslips.

  • Fixation:

    • Fix the bacteria to the coverslips with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.

    • Wash the coverslips three times with PBS.

  • Permeabilization (for intracellular localization):

    • To detect intracellular FaeI, permeabilize the bacterial membranes with a detergent such as Triton X-100 or lysozyme treatment. For surface localization, omit this step.

  • Blocking:

    • Block non-specific antibody binding by incubating the coverslips in PBS containing 3% bovine serum albumin (BSA) for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the coverslips with a primary antibody against FaeI (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the coverslips three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

    • Wash the coverslips three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Visualize the samples using a fluorescence microscope.

Conclusion

FaeI, as a constituent of the F4 fimbrial system in ETEC, represents a potential target for interventions aimed at preventing bacterial adhesion and subsequent disease. Although direct experimental evidence for its specific function and localization is currently sparse, the established principles of fimbrial biogenesis provide a solid foundation for its investigation. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to elucidate the expression, localization, and ultimately the role of FaeI in the pathogenesis of ETEC. Such studies are crucial for a complete understanding of F4 fimbriae assembly and for the development of novel anti-adhesion therapies.

Unveiling the Physicochemical Properties of FaeI: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the predicted molecular weight and isoelectric point of the FaeI protein. This whitepaper provides in-depth information crucial for studies involving this protein, particularly in the context of its function and potential therapeutic applications.

The this compound, found in Escherichia coli, is a subject of increasing interest within the scientific community. Accurate determination of its physicochemical properties, such as molecular weight and isoelectric point (pI), is fundamental for its purification, characterization, and the development of targeted assays.

Predicted Physicochemical Parameters of FaeI

Computational analysis, based on the amino acid sequence of the this compound from Escherichia coli (UniProt ID: P25402), has yielded the following predicted values:

ParameterPredicted ValueSource
Molecular Weight28.9 kDaUniProt
Isoelectric Point (pI)8.89UniProt

These values are computationally predicted based on the protein's primary sequence and provide a strong foundation for experimental design. The predicted molecular weight is essential for techniques such as SDS-PAGE and size-exclusion chromatography, while the predicted isoelectric point is critical for developing protocols for isoelectric focusing and ion-exchange chromatography.

Experimental Determination of Molecular Weight and Isoelectric Point

While computational predictions are valuable, experimental verification is paramount. The following are standard protocols for the empirical determination of the molecular weight and isoelectric point of a protein like FaeI.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Molecular Weight Determination

Objective: To determine the apparent molecular weight of the this compound.

Principle: SDS-PAGE separates proteins based on their molecular weight. The protein is denatured and coated with the negatively charged detergent SDS, which masks the intrinsic charge of the protein. The proteins then migrate through a polyacrylamide gel matrix towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight.

Methodology:

  • Sample Preparation: The purified this compound is mixed with a sample buffer containing SDS, a reducing agent (e.g., β-mercaptoethanol or DTT) to break disulfide bonds, glycerol to increase density, and a tracking dye (e.g., bromophenol blue). The mixture is heated to ensure complete denaturation.

  • Gel Electrophoresis: The prepared sample and a molecular weight marker (a mixture of proteins with known molecular weights) are loaded into the wells of a polyacrylamide gel. An electric field is applied, causing the proteins to migrate through the gel.

  • Visualization: After electrophoresis, the gel is stained with a protein-binding dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

  • Analysis: The migration distance of the this compound band is compared to the migration distances of the protein standards in the molecular weight marker. A standard curve is generated by plotting the logarithm of the molecular weight of the standards against their migration distance. The molecular weight of FaeI is then interpolated from this curve.

Isoelectric Focusing (IEF) for Isoelectric Point Determination

Objective: To determine the isoelectric point (pI) of the this compound.

Principle: IEF is an electrophoretic technique that separates proteins based on their pI. Proteins are electrophoresed in a gel containing a stable pH gradient. Each protein will migrate through the pH gradient until it reaches the pH that is equal to its pI, at which point the net charge of the protein is zero, and its migration ceases.

Methodology:

  • Sample Preparation: The purified this compound is prepared in a non-ionic detergent and a buffer with a low salt concentration to maintain its native charge.

  • Gel Electrophoresis: The sample is loaded onto an IEF gel, which can be a tube gel or an immobilized pH gradient (IPG) strip. An electric field is applied, causing the protein to migrate through the pH gradient.

  • Focusing: The protein will continue to migrate until it reaches the point in the pH gradient where its net charge is zero (its pI). At this point, it will stop moving, or "focus."

  • Visualization and Analysis: The gel is stained to visualize the focused protein band. The pI of the this compound is determined by comparing its position to that of pI markers (a mixture of proteins with known isoelectric points) run on the same gel or by the position on the calibrated IPG strip.

Logical Workflow for FaeI Characterization

The following diagram illustrates a typical workflow for the characterization of the this compound, from gene to purified protein and subsequent analysis.

FaeI_Characterization_Workflow cluster_in_silico In Silico Analysis cluster_wet_lab Wet Lab Workflow FaeI_Gene FaeI Gene Sequence Protein_Sequence This compound Sequence FaeI_Gene->Protein_Sequence Translation Cloning Cloning into Expression Vector FaeI_Gene->Cloning MW_pI_Prediction Predict MW & pI Protein_Sequence->MW_pI_Prediction Expression Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification SDS_PAGE SDS-PAGE (MW) Purification->SDS_PAGE IEF Isoelectric Focusing (pI) Purification->IEF

This compound Characterization Workflow.

This comprehensive guide provides a solid foundation for researchers embarking on studies involving the this compound. The combination of predicted values and detailed experimental protocols will facilitate accurate and efficient characterization of this important biomolecule.

Methodological & Application

Application Notes and Protocols for Cloning and Expression of the faeI Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, and characterization of the faeI gene, which encodes a feruloyl esterase (FAE), in a laboratory setting. Feruloyl esterases are of significant interest due to their ability to release ferulic acid, a potent antioxidant, from plant cell walls, with applications in biofuel production, food and beverage processing, and pharmaceuticals. This document outlines detailed protocols, data presentation tables, and visual workflows to facilitate the successful recombinant production of the FaeI enzyme.

Introduction to FaeI and its Regulation

Feruloyl esterases (FAEs) are a class of enzymes that catalyze the hydrolysis of ester bonds between hydroxycinnamic acids (like ferulic acid) and polysaccharides in plant cell walls. The faeI gene, often found in fibrolytic bacteria of the rumen, such as Butyrivibrio fibrisolvens, plays a crucial role in the degradation of plant biomass.

The expression of cinnamoyl ester hydrolase genes in Butyrivibrio fibrisolvens E14, functionally similar to faeI, is understood to be negatively regulated. A transcriptional regulator, CinR, belonging to the MarR family, binds to the promoter region of the hydrolase gene, repressing its expression. This repression is alleviated by the presence of specific feruloylated oligosaccharides, which act as inducers by preventing CinR from binding to the DNA. This regulatory mechanism ensures that the enzyme is produced only when its substrate is available.[1]

Logical Diagram of faeI Gene Regulation

faeI_regulation inducer Feruloylated Oligosaccharides cinR_protein CinR Repressor Protein inducer->cinR_protein Inactivation cinR_gene cinR gene cinR_gene->cinR_protein Expression faeI_promoter faeI Promoter cinR_protein->faeI_promoter Repression faeI_gene faeI gene faeI_promoter->faeI_gene faeI_protein FaeI Enzyme faeI_gene->faeI_protein Expression

Caption: Negative regulation of the faeI gene by the CinR repressor.

Experimental Workflow

The overall process for cloning and expressing the faeI gene involves several key stages, from gene amplification to protein purification and characterization.

Diagram of the Experimental Workflow

cloning_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification & Characterization Genomic DNA\nIsolation Genomic DNA Isolation PCR Amplification\nof faeI PCR Amplification of faeI Genomic DNA\nIsolation->PCR Amplification\nof faeI Restriction Digestion\n(Gene and Vector) Restriction Digestion (Gene and Vector) PCR Amplification\nof faeI->Restriction Digestion\n(Gene and Vector) Ligation Ligation Restriction Digestion\n(Gene and Vector)->Ligation Transformation\ninto E. coli DH5α Transformation into E. coli DH5α Ligation->Transformation\ninto E. coli DH5α Plasmid Isolation\nand Verification Plasmid Isolation and Verification Transformation\ninto E. coli DH5α->Plasmid Isolation\nand Verification Transformation\ninto E. coli BL21(DE3) Transformation into E. coli BL21(DE3) Plasmid Isolation\nand Verification->Transformation\ninto E. coli BL21(DE3) Inoculation and\nCell Growth Inoculation and Cell Growth Transformation\ninto E. coli BL21(DE3)->Inoculation and\nCell Growth IPTG Induction IPTG Induction Inoculation and\nCell Growth->IPTG Induction Cell Harvesting Cell Harvesting IPTG Induction->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Clarification Clarification Cell Lysis->Clarification Ni-NTA Affinity\nChromatography Ni-NTA Affinity Chromatography Clarification->Ni-NTA Affinity\nChromatography SDS-PAGE Analysis SDS-PAGE Analysis Ni-NTA Affinity\nChromatography->SDS-PAGE Analysis Enzyme Activity\nAssay Enzyme Activity Assay SDS-PAGE Analysis->Enzyme Activity\nAssay

Caption: Overall experimental workflow for faeI cloning and expression.

Detailed Protocols

Protocol 1: Cloning of the faeI Gene into pET-28a(+) Vector

Objective: To amplify the faeI gene from Butyrivibrio fibrisolvens and clone it into the pET-28a(+) expression vector.

Materials:

  • Butyrivibrio fibrisolvens genomic DNA

  • pET-28a(+) vector

  • Phusion High-Fidelity DNA Polymerase

  • NdeI and XhoI restriction enzymes and corresponding buffers

  • T4 DNA Ligase and buffer

  • dNTPs

  • Forward and reverse primers for faeI (with NdeI and XhoI restriction sites)

  • E. coli DH5α competent cells

  • LB agar plates with Kanamycin (50 µg/mL)

  • DNA purification kits (for PCR products and plasmids)

Procedure:

  • Primer Design: Design primers to amplify the full-length faeI gene. Add an NdeI restriction site to the forward primer and an XhoI site to the reverse primer to facilitate directional cloning into the pET-28a(+) vector.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 10 µL of 5x Phusion HF Buffer, 1 µL of 10 mM dNTPs, 2.5 µL of each primer (10 µM), 1 µL of genomic DNA (50-100 ng), 0.5 µL of Phusion DNA Polymerase, and nuclease-free water to 50 µL.

    • Perform PCR with the following cycling conditions: Initial denaturation at 98°C for 30s; 30 cycles of (98°C for 10s, 55-65°C for 30s, 72°C for 1 min/kb); final extension at 72°C for 10 min.

    • Analyze the PCR product on a 1% agarose gel to confirm the correct size. Purify the PCR product using a PCR purification kit.

  • Restriction Digestion:

    • Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI. Set up two separate 20 µL reactions, each containing ~1 µg of DNA, 2 µL of 10x restriction buffer, 1 µL of each enzyme, and nuclease-free water.

    • Incubate at 37°C for 1-2 hours.

    • Purify the digested vector and insert from an agarose gel using a gel extraction kit.

  • Ligation:

    • Set up a 10 µL ligation reaction with a 3:1 molar ratio of insert to vector. Add 1 µL of T4 DNA Ligase and 1 µL of 10x T4 DNA Ligase Buffer.

    • Incubate at 16°C overnight or at room temperature for 2-4 hours.

  • Transformation:

    • Transform E. coli DH5α competent cells with 5 µL of the ligation mixture.

    • Plate the transformed cells on LB agar plates containing 50 µg/mL Kanamycin and incubate overnight at 37°C.

  • Colony PCR and Plasmid Verification:

    • Screen colonies for the presence of the insert by colony PCR.

    • Inoculate positive colonies in LB broth with Kanamycin and perform a plasmid miniprep.

    • Verify the construct by restriction digestion and Sanger sequencing.

Protocol 2: Expression of Recombinant FaeI in E. coli BL21(DE3)

Objective: To express the recombinant FaeI protein in E. coli BL21(DE3) cells.

Materials:

  • Verified pET-28a(+)-faeI plasmid

  • E. coli BL21(DE3) competent cells

  • LB broth and agar plates with Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Procedure:

  • Transformation: Transform E. coli BL21(DE3) competent cells with the pET-28a(+)-faeI plasmid and plate on LB agar with Kanamycin.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with Kanamycin and grow overnight at 37°C with shaking (200 rpm).

  • Expression Culture: Inoculate 1 L of LB broth with Kanamycin with the overnight starter culture (1:100 dilution).

  • Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[2] Induce protein expression by adding IPTG to a final concentration of 0.2-1.0 mM.[2][3]

  • Incubation: Continue to incubate the culture under inducing conditions. Optimal expression can be achieved at lower temperatures for longer periods (e.g., 16-25°C for 12-16 hours) to enhance protein solubility.[3]

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 3: Purification of His-tagged FaeI

Objective: To purify the recombinant His-tagged this compound using Nickel-NTA affinity chromatography.

Materials:

  • Cell pellet from expression

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Lysozyme, DNase I

  • Protease inhibitor cocktail

  • Ni-NTA agarose resin

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Add lysozyme (1 mg/mL), DNase I (10 µg/mL), and protease inhibitors. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.

  • Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation for 1 hour at 4°C.

  • Washing: Load the lysate-resin slurry into a chromatography column. Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound with 5-10 column volumes of elution buffer. Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to check for purity. Pool the fractions containing the purified protein.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Protocol 4: Feruloyl Esterase Activity Assay

Objective: To determine the enzymatic activity of the purified FaeI.

Materials:

  • Purified FaeI enzyme

  • Ethyl ferulate (substrate)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

  • Methanol or other suitable solvent for substrate

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer and ethyl ferulate (e.g., 1 mM final concentration).

  • Enzyme Addition: Start the reaction by adding a known amount of purified FaeI enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for FaeI (e.g., 37-55°C) for a defined period (e.g., 10-30 minutes).[2]

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., HCl or by heat inactivation).

  • Quantification of Ferulic Acid:

    • Spectrophotometrically: Measure the increase in absorbance at a specific wavelength corresponding to the release of ferulic acid.

    • By HPLC: Separate the reaction products by HPLC and quantify the amount of ferulic acid released by comparing to a standard curve.[2]

  • Calculation of Enzyme Activity: One unit (U) of feruloyl esterase activity is typically defined as the amount of enzyme that releases 1 µmol of ferulic acid per minute under the specified assay conditions.

    Specific Activity (U/mg) = (Units of enzyme in the sample) / (Total protein in mg)

Data Presentation

Table 1: Summary of Recombinant FaeI Expression and Purification
ParameterResultReference
Expression HostE. coli BL21(DE3)[3][4]
Expression VectorpET-28a(+)[2]
Inducer and Concentration0.5 mM IPTG[3]
Induction Temperature25°C[3]
Induction Duration12 hours[3]
Protein Yield (from culture supernatant)~201.7 mg/L[5]
Purification MethodNi-NTA Affinity Chromatography[2]
Molecular Mass (SDS-PAGE)~28-36 kDa[5]
Table 2: Kinetic Parameters of Recombinant FaeI
ParameterValueReference
Optimal pH6.5 - 7.0[2][5]
Optimal Temperature37 - 65°C[2][5]
SubstrateEthyl ferulate[2]
Ferulic Acid Released (from wheat bran)199 µg from 0.2 g[5]

Note: The provided quantitative data is based on published literature for similar feruloyl esterases and may vary depending on the specific faeI gene and experimental conditions.

Conclusion

This document provides a comprehensive set of protocols and application notes for the successful cloning, expression, and characterization of the faeI gene in a laboratory setting. By following these detailed methodologies, researchers can produce and purify active recombinant FaeI enzyme for various applications in biotechnology and drug development. The provided diagrams and data tables serve as valuable resources for planning and executing these experiments.

References

Application Notes and Protocols for the Purification of Recombinant FaeI Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FaeI is a Type I restriction endonuclease, a class of enzymes that play a crucial role in the bacterial restriction-modification system, defending against foreign DNA.[1] These enzymes are complex, multi-subunit proteins that recognize specific DNA sequences and cleave the DNA at distant sites.[2] The intricate mechanism of Type I restriction enzymes makes them a subject of significant interest in molecular biology and potential targets in drug development. This document provides a detailed protocol for the purification of recombinant FaeI protein, assuming the use of an N-terminal Hexa-histidine (6xHis) tag for affinity purification. This protocol is designed to be a starting point for researchers and may require optimization based on the specific expression system and experimental goals.

The purification strategy employs Immobilized Metal Affinity Chromatography (IMAC) using a Nickel-Nitriloacetic acid (Ni-NTA) resin, a widely used method for purifying His-tagged proteins.[3][4] The protocol is divided into key stages: cell lysis, affinity purification, and analysis of the purified protein.

Data Presentation

Table 1: Summary of Buffer Compositions for FaeI Purification

Buffer TypeComponentConcentrationpHNotes
Lysis Buffer Sodium Phosphate50 mM8.0-
Sodium Chloride300 mMFor reducing non-specific binding
Imidazole10 mMFor reducing non-specific binding
Lysozyme1 mg/mLAdded just before use
DNase I10 µg/mLAdded just before use
Protease Inhibitor CocktailAs recommendedTo prevent protein degradation
Wash Buffer Sodium Phosphate50 mM8.0-
Sodium Chloride300 mM-
Imidazole20 mMTo remove weakly bound contaminants
Elution Buffer Sodium Phosphate50 mM8.0-
Sodium Chloride300 mM-
Imidazole250 mMTo elute the His-tagged this compound
Dialysis Buffer Sodium Phosphate50 mM7.4For buffer exchange and imidazole removal
Sodium Chloride150 mM-
Glycerol10% (v/v)For protein stability during storage

Table 2: Expected Yield and Purity of Recombinant FaeI

Purification StepTotal Protein (mg)This compound (mg)Purity (%)
Clarified Lysate 100 - 2005 - 155 - 10
Ni-NTA Elution 4 - 123 - 10> 90
After Dialysis 2.5 - 82 - 7> 90

Note: These values are estimates and can vary significantly based on expression levels, cell mass, and optimization of the purification protocol.

Experimental Protocols

Expression of Recombinant FaeI

This protocol assumes that the gene encoding FaeI with an N-terminal 6xHis tag has been cloned into a suitable expression vector (e.g., pET series) and transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a 5 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony of the expression strain.

  • Incubate the starter culture overnight at 37°C with shaking at 200-250 rpm.

  • The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

  • Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 16-18°C to enhance the likelihood of obtaining soluble protein.[5]

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Purification of His-tagged this compound
  • Thaw the frozen cell pellet on ice.

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Add lysozyme to a final concentration of 1 mg/mL and DNase I to 10 µg/mL.

  • Incubate on ice for 30 minutes with occasional swirling.

  • Lyse the cells further by sonication on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and denaturation of the protein.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant, which contains the soluble His-tagged this compound.

  • Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.[6]

  • Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding of the His-tagged protein to the resin.

  • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the His-tagged this compound from the column with 5-10 CV of Elution Buffer.[6] Collect fractions of 0.5-1 mL.

  • Analyze the collected fractions for protein content using a Bradford assay or by measuring the absorbance at 280 nm.

  • Pool the fractions containing the highest concentration of the eluted protein.

  • Perform buffer exchange into a suitable storage buffer (Dialysis Buffer) using dialysis or a desalting column to remove the high concentration of imidazole, which may interfere with downstream applications.

  • If necessary, concentrate the purified protein using a centrifugal filter device with an appropriate molecular weight cut-off.

Analysis of Purified FaeI
  • Prepare samples of the clarified lysate, flow-through, wash fractions, and eluted fractions for SDS-PAGE analysis.

  • Mix the samples with 2x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Load the samples onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to estimate the molecular weight.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain to visualize the protein bands.[7] A prominent band at the expected molecular weight of FaeI should be visible in the elution fractions, indicating successful purification.[8]

  • Determine the concentration of the purified and dialyzed this compound using a Bradford assay or by measuring the absorbance at 280 nm, using the calculated extinction coefficient for FaeI.

  • The activity of the purified FaeI can be assessed by its ability to cleave a DNA substrate containing its recognition sequence.

  • Set up a reaction containing the purified FaeI, the DNA substrate (e.g., a plasmid or a PCR product with the FaeI recognition site), and the appropriate reaction buffer as recommended by commercial suppliers of restriction enzymes.

  • Incubate the reaction at the optimal temperature for FaeI activity.

  • Analyze the reaction products by agarose gel electrophoresis. The cleavage of the DNA substrate into smaller fragments will confirm the activity of the purified enzyme.

Mandatory Visualization

PurificationWorkflow cluster_Expression Protein Expression cluster_Purification Purification cluster_Analysis Analysis Induction Induction of FaeI Expression in E. coli Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity Ni-NTA Affinity Chromatography Clarification->Affinity Elution Elution Affinity->Elution Dialysis Buffer Exchange (Dialysis) Elution->Dialysis SDSPAGE SDS-PAGE Analysis Dialysis->SDSPAGE ActivityAssay Activity Assay Dialysis->ActivityAssay

Caption: Workflow for recombinant this compound purification.

AffinityChromatography Lysate Clarified Cell Lysate (contains His-tagged FaeI) Column Ni-NTA Column Lysate->Column Binding Wash Wash Buffer (Low Imidazole) Column->Wash Elution Elution Buffer (High Imidazole) Column->Elution Contaminants Unbound & Weakly Bound Proteins Wash->Contaminants PurifiedProtein Purified this compound Elution->PurifiedProtein

Caption: Principle of Ni-NTA affinity chromatography.

References

Application Notes and Protocols for Generating a faeI Knockout Mutant in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the generation and characterization of a faeI knockout mutant in Escherichia coli. The faeI gene is a component of the fae operon, which is responsible for the expression of F4 (formerly K88) fimbriae in enterotoxigenic E. coli (ETEC). These fimbriae are crucial for the adhesion of ETEC to the intestinal epithelium of porcine hosts. This guide will cover the theoretical background of F4 fimbriae biogenesis, detailed protocols for gene knockout using both Lambda Red recombineering and CRISPR-Cas9 systems, and methods for phenotypic characterization of the resulting mutant.

Introduction: F4 Fimbriae and the Role of the fae Operon

F4 fimbriae are proteinaceous surface appendages that mediate the specific attachment of ETEC to receptors on the intestinal cells of piglets, a critical step in the pathogenesis of post-weaning diarrhea, a disease with significant economic impact on the swine industry. The assembly of these fimbriae is a complex process orchestrated by the proteins encoded by the fae operon. This operon typically includes genes for the major fimbrial subunit (FaeG), a periplasmic chaperone (FaeE), an outer membrane usher protein (FaeD), and several minor fimbrial subunits (FaeC, FaeF, FaeH, FaeI, and FaeJ)[1]. The biogenesis follows the chaperone-usher pathway, a common mechanism for the assembly of fimbriae in Gram-negative bacteria.

While the roles of the major subunit FaeG as the primary structural and adhesive component, and the chaperone FaeE and usher FaeD in the assembly process are well-established, the functions of the minor subunits are more nuanced. Minor subunits can act as initiators, adaptors, or stabilizers of the fimbrial structure[2][3]. Interestingly, studies have shown that while some minor subunits like FaeF and FaeH are essential for the biogenesis of F4 fimbriae, mutations in faeI and faeJ have been observed to have no significant effect on either the production of F4 fimbriae or their adhesive capacity. This suggests a non-essential or redundant role for FaeI in this process under laboratory conditions.

Signaling and Biogenesis Pathway

The assembly of F4 fimbriae via the chaperone-usher pathway is a sequential process. The Fae proteins are synthesized in the cytoplasm and exported to the periplasm. In the periplasm, the chaperone FaeE binds to the fimbrial subunits, including the major subunit FaeG and the minor subunits, preventing their premature aggregation and presenting them in a polymerization-competent conformation to the usher protein FaeD, which is embedded in the outer membrane. The usher then mediates the assembly and secretion of the fimbrial stalk. The precise role and position of FaeI in the final fimbrial structure are not well-defined, and as research suggests, its absence does not compromise the fimbrial integrity or function.

F4_Fimbriae_Biogenesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane fae Operon fae Operon Ribosome Ribosome fae Operon->Ribosome Transcription & Translation FaeG FaeG Ribosome->FaeG FaeE FaeE Ribosome->FaeE FaeD FaeD Ribosome->FaeD FaeI FaeI Ribosome->FaeI Other Minor Subunits Other Minor Subunits Ribosome->Other Minor Subunits FaeG_Subunit FaeG FaeG->FaeG_Subunit Export FaeE_Chaperone FaeE FaeE->FaeE_Chaperone Export FaeD_Usher FaeD Usher FaeD->FaeD_Usher Insertion FaeI_Subunit FaeI FaeI->FaeI_Subunit Export Chaperone_Subunit_Complex Chaperone-Subunit Complex FaeE_Chaperone->Chaperone_Subunit_Complex FaeG_Subunit->Chaperone_Subunit_Complex FaeI_Subunit->Chaperone_Subunit_Complex Chaperone_Subunit_Complex->FaeD_Usher Delivery Fimbria Assembled F4 Fimbria FaeD_Usher->Fimbria Assembly & Secretion

Caption: F4 Fimbriae Biogenesis via the Chaperone-Usher Pathway.

Experimental Protocols

Two primary methods for generating a faeI knockout in E. coli are presented: Lambda Red recombineering and CRISPR-Cas9 genome editing. The target strain for these protocols is E. coli K-12 MG1655, a commonly used laboratory strain. While the fae operon is characteristic of ETEC, these protocols can be adapted for ETEC strains with appropriate modifications.

Lambda Red Recombineering

This method utilizes the bacteriophage lambda Red recombination system to replace the target gene with a selectable antibiotic resistance cassette.

Experimental Workflow:

Lambda_Red_Workflow Start Start PCR_Amplification PCR Amplification of Resistance Cassette Start->PCR_Amplification Prepare_Competent_Cells Prepare Electrocompetent E. coli with pKD46 Start->Prepare_Competent_Cells Electroporation Electroporate PCR Product into Competent Cells PCR_Amplification->Electroporation Prepare_Competent_Cells->Electroporation Selection Select for Recombinants on Antibiotic Plates Electroporation->Selection Verification Verify Knockout by PCR and Sequencing Selection->Verification Curing Cure pKD46 Plasmid (Optional) Verification->Curing End End Curing->End

Caption: Workflow for Lambda Red-mediated Gene Knockout.

Detailed Protocol:

  • Preparation of the Knockout Cassette:

    • Design primers to amplify a resistance cassette (e.g., kanamycin resistance from plasmid pKD4 or chloramphenicol resistance from pKD3). The primers should have 5' extensions with 40-50 nucleotides of homology to the regions immediately upstream and downstream of the faeI gene.

    • Forward Primer (H1-P1): 5'-[40-50 nt upstream of faeI start codon]-GTGTAGGCTGGAGCTGCTTC-3'

    • Reverse Primer (H2-P2): 5'-[40-50 nt downstream of faeI stop codon]-CATATGAATATCCTCCTTAGTTCCTATTCC-3'

    • Perform PCR using a suitable template plasmid (pKD4 or pKD3) and the designed primers.

    • Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Transform E. coli K-12 MG1655 with the temperature-sensitive plasmid pKD46, which carries the lambda Red genes under the control of an arabinose-inducible promoter. Select for transformants on ampicillin plates at 30°C.

    • Grow a single colony overnight at 30°C in LB broth with ampicillin.

    • The next day, dilute the overnight culture 1:100 in fresh LB with ampicillin and L-arabinose (to induce the Red recombinase) and grow at 30°C to an OD600 of 0.4-0.6.

    • Make the cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.

  • Electroporation and Recombination:

    • Electroporate the purified PCR product into the electrocompetent cells.

    • Recover the cells in SOC medium for 1-2 hours at 37°C.

    • Plate the cells on LB agar plates containing the appropriate antibiotic (kanamycin or chloramphenicol) to select for recombinants.

  • Verification of the Knockout:

    • Verify the correct insertion of the resistance cassette and the deletion of the faeI gene by colony PCR using primers flanking the faeI locus and primers internal to the resistance cassette.

    • Confirm the knockout by Sanger sequencing of the PCR product.

  • Curing of the Helper Plasmid (Optional):

    • To remove the pKD46 plasmid, streak the confirmed knockout mutant on an LB plate without ampicillin and incubate at 37°C or 42°C. The plasmid will be lost due to its temperature-sensitive replication.

CRISPR-Cas9 Genome Editing

This method uses the CRISPR-Cas9 system to introduce a double-strand break at the faeI locus, which is then repaired by homologous recombination with a provided donor template, leading to the deletion of the gene.

Experimental Workflow:

CRISPR_Workflow Start Start gRNA_Design Design and Clone gRNA targeting faeI Start->gRNA_Design Donor_Template_Design Design and Synthesize Donor DNA Template Start->Donor_Template_Design Co_transformation Co-transform Cas9 Plasmid, gRNA Plasmid, and Donor DNA gRNA_Design->Co_transformation Donor_Template_Design->Co_transformation Cas9_Induction Induce Cas9 Expression Co_transformation->Cas9_Induction Selection_Screening Select/Screen for Edited Cells Cas9_Induction->Selection_Screening Verification Verify Knockout by PCR and Sequencing Selection_Screening->Verification End End Verification->End

Caption: Workflow for CRISPR-Cas9-mediated Gene Knockout.

Detailed Protocol:

  • Design of gRNA and Donor DNA:

    • Design a 20-nucleotide guide RNA (gRNA) that targets a sequence within the faeI gene. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). Several online tools are available for gRNA design.

    • Synthesize a donor DNA template. This can be a short single-stranded oligonucleotide or a longer double-stranded DNA fragment. The donor DNA should contain regions of homology (40-50 bp) flanking the intended deletion site. For a clean deletion, the donor DNA will consist of the upstream and downstream homology arms directly ligated together.

  • Plasmid Construction:

    • Clone the designed gRNA sequence into a gRNA expression plasmid.

    • A separate plasmid expressing the Cas9 nuclease is also required. Often, a single plasmid system containing both the Cas9 gene and the gRNA cloning site is used.

  • Transformation and Editing:

    • Co-transform the Cas9-gRNA plasmid and the donor DNA template into electrocompetent E. coli K-12 MG1655. If using a two-plasmid system, the Cas9 plasmid may be introduced first.

    • Induce the expression of the Cas9 nuclease (e.g., with arabinose or anhydrotetracycline, depending on the plasmid system).

  • Selection and Screening:

    • Selection of edited cells can be achieved through various strategies, including the use of a second gRNA that targets a selectable marker on the chromosome, or by co-editing with a selectable marker.

    • Screen individual colonies for the desired deletion by colony PCR and Sanger sequencing.

Phenotypic Characterization of the faeI Knockout Mutant

Based on existing literature, a knockout of the faeI gene in an F4-fimbriae-expressing E. coli is not expected to produce a significant change in phenotype regarding fimbriae production or adhesion. However, it is crucial to perform phenotypic assays to confirm this finding in the newly generated mutant.

4.1. Adhesion Assay

This assay quantifies the ability of the E. coli mutant to adhere to host cells.

  • Cell Culture: Culture a relevant cell line, such as porcine intestinal epithelial cells (IPEC-J2), to confluence in multi-well plates.

  • Bacterial Culture: Grow the wild-type and faeI knockout strains to mid-log phase.

  • Infection: Infect the confluent cell monolayers with the bacterial strains at a specific multiplicity of infection (MOI).

  • Incubation and Washing: Incubate for a defined period to allow for bacterial adhesion. Subsequently, wash the wells multiple times with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Quantification: Lyse the epithelial cells to release the adherent bacteria. The number of adherent bacteria can be quantified by serial dilution and plating for colony-forming unit (CFU) counting[4][5].

4.2. Electron Microscopy

Transmission electron microscopy (TEM) can be used to visualize the fimbriae on the surface of the wild-type and mutant E. coli to assess any morphological changes or differences in fimbriae density.

Expected Results and Data Presentation

The generation of a faeI knockout mutant provides a valuable tool for dissecting the specific roles of minor fimbrial subunits.

Table 1: Primer and gRNA Sequences for faeI Knockout in E. coli K-12 MG1655

ReagentSequence (5' to 3')Target/Purpose
Lambda Red Primers
faeI_KO_Fwd[Upstream homology region]GTGTAGGCTGGAGCTGCTTCAmplification of resistance cassette with homology to the region upstream of faeI
faeI_KO_Rev[Downstream homology region]CATATGAATATCCTCCTTAGTTCCTATTCCAmplification of resistance cassette with homology to the region downstream of faeI
CRISPR-Cas9 gRNA
faeI_gRNA[20 nt sequence within faeI]Targeting Cas9 to the faeI gene for cleavage

Note: The specific homology regions for the Lambda Red primers and the gRNA sequence need to be designed based on the genomic sequence of the target E. coli strain.

Table 2: Phenotypic Characterization of the faeI Knockout Mutant

StrainFimbriae Production (relative to WT)Adhesion to IPEC-J2 cells (% of WT)Reference
Wild-type ETEC100%100%N/A
ΔfaeI mutantNo significant changeNo significant reduction[2]
ΔfaeF mutantSignificantly reduced/abolishedSignificantly reduced[2]
ΔfaeH mutantSignificantly reduced/abolishedSignificantly reduced[2]

This table summarizes the expected outcome of the faeI knockout in comparison to the wild-type and knockouts of other essential minor fimbrial subunits, highlighting the non-essential role of FaeI.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful generation and characterization of a faeI knockout mutant in E. coli. The availability of such a mutant will facilitate further studies into the intricate mechanisms of fimbrial biogenesis and the specific contributions of each component of the fae operon. The finding that faeI is non-essential for F4 fimbriae production and function under standard assay conditions opens up new avenues of research into potential functional redundancies or roles in specific, yet-to-be-identified environmental conditions.

References

Techniques for Studying FaeI Protein-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FaeI and its Interactions

FaeI is a minor subunit of the K88 fimbriae found on the surface of enterotoxigenic Escherichia coli (ETEC).[1][2] Fimbriae are filamentous protein structures that play a crucial role in bacterial adhesion to host cells, a critical step in colonization and pathogenesis. The assembly of these complex structures is a highly regulated process that relies on a series of specific protein-protein interactions.[1] For the K88 fimbriae, the biosynthesis involves a chaperone-usher pathway. Minor subunits like FaeI are first translocated into the periplasm where they interact with a dedicated periplasmic chaperone, FaeE.[1][2] The FaeE chaperone prevents the premature aggregation of the subunits and delivers them to the outer membrane usher protein, FaeD, which facilitates their assembly and secretion to the cell surface.[1][2]

Understanding the interactions between FaeI and its partners, FaeE and FaeD, is fundamental to deciphering the mechanism of fimbrial biogenesis. Targeting these interactions presents a promising strategy for the development of novel anti-adhesive therapies to combat ETEC infections. This document provides detailed protocols for key techniques used to study these protein-protein interactions.

Quantitative Analysis of Protein-Protein Interactions

The strength of a protein-protein interaction is quantified by the dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptor proteins are occupied. A lower Kd value indicates a higher binding affinity. The interpretation of Kd values can vary depending on the biological context.[3][4]

Dissociation Constant (Kd) Range Binding Affinity Biological Significance & Examples
> 100 µMLow / WeakOften represents transient interactions, which are common in signaling pathways where rapid association and dissociation are required.
100 µM - 100 nMModerateEncompasses a wide range of biologically relevant interactions, including many enzyme-substrate and regulated protein complexes.[3]
< 100 nMHigh / StrongTypically observed in stable protein complexes, such as antibody-antigen or inhibitor-enzyme interactions.[3]

Key Experimental Techniques and Protocols

Several robust methods can be employed to investigate the interactions of FaeI with its binding partners. The choice of technique depends on whether the goal is to discover new interactions, confirm a suspected interaction, or quantify the binding affinity.

Yeast Two-Hybrid (Y2H) Screening

Application Note: The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying novel protein-protein interactions in vivo.[5] It is particularly useful for screening a library of potential interacting partners ("prey") against a specific protein of interest ("bait"). In the context of FaeI, the faeI gene would be cloned into a "bait" vector, fusing it to a DNA-binding domain (BD). A library of E. coli proteins would be cloned into a "prey" vector, fusing them to a transcriptional activation domain (AD). If FaeI (bait) and a library protein (prey) interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes, allowing for cell growth on selective media.[6]

Y2H_Workflow cluster_prep Plasmid Construction cluster_transform Yeast Transformation & Mating cluster_selection Selection & Analysis Bait Clone FaeI into Bait Vector (BD-FaeI) Transform Co-transform Bait and Prey plasmids into different yeast mating types Bait->Transform Prey Clone Partner (e.g., FaeE) or cDNA Library into Prey Vector (AD-Prey) Prey->Transform Mate Mate yeast strains Transform->Mate Selection Plate on selective media (-Leu, -Trp, -His) Mate->Selection Growth Growth indicates interaction Selection->Growth Analysis Isolate plasmid & sequence prey to identify partner Growth->Analysis Fimbrial_Assembly cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_om Outer Membrane Ribosome Ribosome FaeI_unfolded Unfolded FaeI Ribosome->FaeI_unfolded Translation FaeE_unfolded Unfolded FaeE Ribosome->FaeE_unfolded FaeI_folded Folded FaeI FaeI_unfolded->FaeI_folded Sec Translocation & Folding FaeE_folded FaeE Chaperone FaeE_unfolded->FaeE_folded Sec Translocation & Folding Complex FaeE-FaeI Complex FaeI_folded->Complex Interaction 1 (Binding) FaeE_folded->Complex FaeD FaeD Usher Complex->FaeD Interaction 2 (Delivery) Exterior Cell Exterior (Fimbriae Assembly) FaeD->Exterior Assembly & Translocation

References

using anti-FaeI antibodies for Western blotting or immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Anti-Focal Adhesion Kinase (FAK) Antibodies

Introduction

Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction mediated by integrins and growth factor receptors. Its involvement in critical cellular processes such as cell adhesion, migration, proliferation, and survival makes it a significant target in both basic research and drug development, particularly in oncology. FAK is a cytoplasmic kinase concentrated at focal adhesions, the structures that link the extracellular matrix (ECM) to the cell's actin cytoskeleton. Upon integrin clustering due to cell-ECM interaction, FAK undergoes autophosphorylation at the Tyrosine 397 (Tyr397) residue. This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex that further phosphorylates downstream targets, activating multiple signaling cascades.

Applications

Anti-FAK antibodies are versatile tools for investigating the expression, localization, and phosphorylation status of FAK. The two primary applications detailed here are Western Blotting (WB) and Immunofluorescence (IF).

  • Western Blotting (WB): This technique is ideal for detecting the total amount of FAK protein in a cell or tissue lysate and for assessing its phosphorylation state using phospho-specific antibodies. The expected molecular weight of full-length FAK is approximately 125 kDa.[1]

  • Immunofluorescence (IF): IF allows for the visualization of FAK's subcellular localization. In most adherent cell types, FAK is expected to show a punctate staining pattern, concentrating at focal adhesions, particularly at the leading edge of migrating cells.

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for using anti-FAK antibodies in Western Blotting and Immunofluorescence. Note that optimal conditions should be determined experimentally by the end-user.

Table 1: Recommended Conditions for Western Blotting

ParameterRecommendationNotes
Antibody Type Monoclonal or PolyclonalMonoclonals may offer higher specificity, while polyclonals can provide signal amplification.
Starting Dilution 1:500 - 1:2000For a typical antibody concentration of 1 mg/mL.
Concentration Range 0.5 - 2.0 µg/mLA good starting point for optimization.[2]
Lysate Amount 10 - 30 µg per laneDependent on FAK expression level in the sample.
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTFor phospho-specific antibodies, 5% BSA is recommended to reduce background.
Primary Antibody Incubation 1-2 hours at room temperature or overnight at 4°COvernight incubation at 4°C is often recommended to enhance signal and reduce background.[3]
Secondary Antibody HRP-conjugated anti-mouse/rabbit IgGUse at manufacturer's recommended dilution.
Expected Band Size ~125 kDaFull-length FAK.[1]

Table 2: Recommended Conditions for Immunofluorescence

ParameterRecommendationNotes
Antibody Type Monoclonal or PolyclonalMonoclonals are often preferred for their specificity in imaging.
Starting Dilution 1:100 - 1:500For a typical antibody concentration of 1 mg/mL.
Concentration Range 1 - 10 µg/mLOptimization is critical for achieving a good signal-to-noise ratio.
Fixation 4% Paraformaldehyde (PFA) in PBS10-15 minutes at room temperature is standard.
Permeabilization 0.1 - 0.25% Triton X-100 in PBS10 minutes at room temperature. Required for intracellular targets like FAK.
Blocking Solution 5-10% Normal Goat Serum in PBS with 1% BSABlock for at least 1 hour at room temperature.
Primary Antibody Incubation 1-2 hours at room temperature or overnight at 4°COvernight incubation at 4°C in a humidified chamber is common.[4]
Secondary Antibody Fluorophore-conjugated anti-mouse/rabbit IgGUse at manufacturer's recommended dilution. Protect from light.
Expected Localization Cytoplasmic, concentrated in focal adhesionsPunctate staining, often more prominent at the cell periphery.

Experimental Protocols

Western Blotting Protocol

This protocol provides a standard procedure for detecting FAK in whole-cell lysates.

A. Materials and Reagents

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary anti-FAK antibody

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

B. Procedure

  • Sample Preparation: Lyse cells in ice-cold Lysis Buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 10-30 µg of protein per sample by adding Laemmli Sample Buffer and heating at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. For phospho-FAK antibodies, use 5% BSA in TBST.

  • Primary Antibody Incubation: Dilute the primary anti-FAK antibody in Blocking Buffer (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Immunofluorescence Protocol

This protocol is for staining FAK in adherent cells grown on coverslips.

A. Materials and Reagents

  • Cells cultured on sterile glass coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation Solution (4% PFA in PBS)

  • Permeabilization Buffer (0.2% Triton X-100 in PBS)

  • Blocking Buffer (5% Normal Goat Serum, 1% BSA in PBS)

  • Primary anti-FAK antibody

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Microscope slides

B. Procedure

  • Cell Culture: Grow cells to 50-70% confluency on sterile coverslips in a petri dish.

  • Rinsing: Gently rinse the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times for 5 minutes each with PBS.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Wash with PBS and then block with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the primary anti-FAK antibody in Blocking Buffer (e.g., 1:200). Add a drop to each coverslip and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Final Washes: Repeat the washing step (Step 8).

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash once with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Visualizations

FAK Signaling Pathway

FAK_Signaling_Pathway ECM ECM Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruits & Activates PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Src->FAK Paxillin Paxillin Src->Paxillin Phosphorylates p130Cas p130Cas Src->p130Cas Phosphorylates AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Cell_Migration Cell_Migration Paxillin->Cell_Migration p130Cas->Cell_Migration

Caption: FAK signaling cascade initiated by integrin engagement.

Western Blotting Experimental Workflow

Western_Blot_Workflow cluster_0 Sample Preparation & Electrophoresis cluster_1 Blotting & Immunodetection cluster_2 Detection & Analysis Lysate_Prep Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysate_Prep->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-FAK, 4°C Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugate, 1h RT) Primary_Ab->Secondary_Ab Detection Add ECL Substrate Secondary_Ab->Detection Imaging Chemiluminescence Imaging Detection->Imaging Analysis Data Analysis (Band at ~125 kDa) Imaging->Analysis

Caption: Workflow for Western blotting analysis of FAK.

Immunofluorescence Experimental Workflow

Immunofluorescence_Workflow cluster_0 Cell Preparation cluster_1 Immunostaining cluster_2 Imaging Cell_Culture Culture Cells on Coverslips Fixation Fixation (4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (0.2% Triton X-100) Fixation->Permeabilization Blocking Blocking (Normal Goat Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-FAK, 4°C Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugate, 1h RT) Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstain (DAPI) Secondary_Ab->Counterstain Mounting Mount Coverslip Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescent staining of FAK.

References

Application Notes and Protocols for Assessing the Role of a Putative Adhesin (e.g., FaeI) in Bacterial Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial adhesion to host cells and inanimate surfaces is a critical initial step in colonization, infection, and biofilm formation. This process is often mediated by specific bacterial surface proteins known as adhesins. Understanding the role of individual adhesins, such as the putative FaeI, is paramount for developing novel anti-infective strategies. These application notes provide detailed protocols for quantifying the contribution of a specific adhesin to bacterial attachment, using a hypothetical adhesin, "FaeI," as an example. The methodologies described are broadly applicable to the study of other bacterial adhesins.

The core principle of these assays involves comparing the adhesive capabilities of a wild-type bacterial strain expressing the adhesin of interest to an isogenic mutant strain where the gene encoding the adhesin has been deleted or knocked out (e.g., ΔfaeI). A significant reduction in adhesion in the mutant strain compared to the wild-type provides evidence for the adhesin's role in attachment.

Key Experimental Approaches to Assess Adhesin Function

Several robust methods can be employed to quantify bacterial adhesion. The choice of assay depends on the specific research question, the nature of the substrate (e.g., epithelial cells, abiotic surfaces), and available equipment. Commonly used techniques include:

  • Crystal Violet Staining: A simple, high-throughput method for quantifying the total attached bacterial biomass.

  • Colony Forming Unit (CFU) Counting: A classic and widely used method to determine the number of viable, adherent bacteria.

  • Microscopy-Based Assays: Allows for direct visualization and quantification of adherent bacteria.

  • Bioluminescence Assays: A rapid and sensitive method for quantifying adherent bacteria that have been engineered to be bioluminescent.

Protocol 1: Crystal Violet Adhesion Assay

This protocol provides a method for quantifying bacterial adhesion to epithelial cells or abiotic surfaces in a microtiter plate format.

Materials:

  • Wild-type bacterial strain (expressing FaeI)

  • Isogenic mutant strain (ΔfaeI)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • Phosphate-buffered saline (PBS)

  • 96-well tissue culture-treated microtiter plates

  • Epithelial cell line (e.g., HEp-2, HeLa) and appropriate cell culture medium, if applicable

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Bacterial Cultures:

    • Inoculate the wild-type and ΔfaeI mutant strains in appropriate broth and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight cultures in fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ of ~0.5).

    • Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in the appropriate assay medium to a standardized concentration (e.g., 1 x 10⁸ CFU/mL).

  • Adhesion Assay:

    • For abiotic surfaces: Add 100 µL of the standardized bacterial suspension to the wells of a 96-well plate.

    • For epithelial cells: Seed epithelial cells into a 96-well plate and grow to confluence. Before the assay, wash the cells with PBS and add 100 µL of the standardized bacterial suspension in an appropriate cell culture medium without antibiotics.

    • Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for bacterial adhesion.

  • Washing:

    • Gently aspirate the medium and non-adherent bacteria.

    • Wash the wells three times with 200 µL of PBS to remove loosely bound bacteria.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells four times with 200 µL of sterile water.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the mean absorbance values with standard deviations. A significant decrease in the absorbance for the ΔfaeI mutant compared to the wild-type indicates that FaeI contributes to adhesion.

StrainMean Absorbance (570 nm)Standard Deviation
Wild-Type (FaeI+)[Insert Value][Insert Value]
ΔfaeI Mutant (FaeI-)[Insert Value][Insert Value]
Negative Control[Insert Value][Insert Value]

Protocol 2: Adhesion Assay by CFU Enumeration

This protocol quantifies the number of viable adherent bacteria.

Materials:

  • Same as Protocol 1, excluding crystal violet and acetic acid.

  • 1% Triton X-100 in PBS

  • Sterile water

  • Agar plates (e.g., LB agar)

Procedure:

  • Perform steps 1-3 from Protocol 1 (Preparation of Bacterial Cultures, Adhesion Assay, and Washing).

  • Lysis and Recovery of Adherent Bacteria:

    • Add 100 µL of 1% Triton X-100 to each well to lyse the epithelial cells (if used) and detach the adherent bacteria.[1]

    • Incubate for 10 minutes at room temperature with gentle agitation.

  • Serial Dilution and Plating:

    • Perform serial dilutions of the bacterial suspension from each well in sterile PBS or saline.

    • Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates to determine the CFU per well.

Data Presentation:

The data should be presented as the mean number of CFU per well with standard deviations.

StrainMean Adherent Bacteria (CFU/well)Standard Deviation
Wild-Type (FaeI+)[Insert Value][Insert Value]
ΔfaeI Mutant (FaeI-)[Insert Value][Insert Value]
Negative Control[Insert Value][Insert Value]

Protocol 3: Microscopy-Based Adhesion Assay

This method allows for the direct visualization and enumeration of adherent bacteria.

Materials:

  • Wild-type and ΔfaeI mutant strains expressing a fluorescent protein (e.g., GFP) or stained with a fluorescent dye (e.g., SYTO 9).[2]

  • Glass coverslips or chamber slides.

  • Epithelial cells (optional).

  • 4% Paraformaldehyde (PFA) in PBS for fixing.

  • Mounting medium with DAPI (optional, for staining host cell nuclei).

  • Fluorescence microscope.

Procedure:

  • Preparation of Substrate:

    • Place sterile glass coverslips in a 24-well plate.

    • If using epithelial cells, seed them onto the coverslips and grow to the desired confluency.

  • Adhesion Assay:

    • Prepare and standardize bacterial cultures as described in Protocol 1.

    • Add the bacterial suspension to the wells containing the coverslips and incubate to allow adhesion.

  • Washing and Fixing:

    • Gently wash the coverslips three times with PBS to remove non-adherent bacteria.

    • Fix the adherent bacteria (and cells) by adding 4% PFA for 15 minutes at room temperature.

    • Wash the coverslips again with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them on microscope slides using a mounting medium.

    • Image the coverslips using a fluorescence microscope.

  • Quantification:

    • Capture multiple random images from each coverslip.

    • Use image analysis software (e.g., ImageJ) to count the number of fluorescent bacteria per field of view or per host cell.

Data Presentation:

The results can be presented as the average number of bacteria per field of view or per cell.

StrainMean Adherent Bacteria per Field of ViewStandard Deviation
Wild-Type (FaeI+)[Insert Value][Insert Value]
ΔfaeI Mutant (FaeI-)[Insert Value][Insert Value]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for assessing the role of a putative adhesin in bacterial adhesion.

Adhesion_Assay_Workflow cluster_prep Bacterial Culture Preparation cluster_assay Adhesion Assay cluster_quant Quantification cluster_analysis Data Analysis WT_culture Grow Wild-Type (FaeI+) Strain Standardize Standardize Bacterial Concentration WT_culture->Standardize Mutant_culture Grow ΔfaeI Mutant Strain Mutant_culture->Standardize Incubate Incubate Bacteria with Substrate (e.g., Epithelial Cells) Standardize->Incubate Inoculate Wash Wash to Remove Non-adherent Bacteria Incubate->Wash CV Crystal Violet Staining Wash->CV CFU CFU Counting Wash->CFU Microscopy Fluorescence Microscopy Wash->Microscopy Analyze Compare Adhesion of Wild-Type vs. Mutant CV->Analyze CFU->Analyze Microscopy->Analyze

Caption: General workflow for bacterial adhesion assays.

Signaling_Pathway_Hypothesis cluster_bacteria Bacterium cluster_host Host Cell FaeI FaeI Adhesin Receptor Host Cell Receptor FaeI->Receptor Binding Signaling Downstream Signaling (e.g., Cytokine Release, Actin Rearrangement) Receptor->Signaling Activation

References

mass spectrometry analysis of the FaeI protein

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are provided for a hypothetical protein, "FaeI," as no specific protein with this designation was found in the initial search. This document is intended to serve as a detailed, illustrative guide to the mass spectrometry analysis of a protein of interest, based on established proteomic methodologies.

Application Notes: Mass Spectrometry-Based Characterization of the FaeI Protein

Introduction

The this compound is a newly identified putative kinase that is hypothesized to play a crucial role in the "Cellular Proliferation and Angiogenesis Signaling Pathway." Understanding its expression levels, post-translational modifications (PTMs), and interaction partners is critical for elucidating its function and its potential as a therapeutic target in drug development. Mass spectrometry (MS)-based proteomics offers a powerful suite of tools for the in-depth characterization of FaeI.[1][2] This document outlines protocols for the quantitative analysis and PTM mapping of FaeI using a bottom-up proteomics approach.[3]

Key Applications

  • Quantitative Analysis: Determine the relative or absolute abundance of FaeI in different cellular states or in response to drug treatment.[4] This can be achieved through label-free quantification (LFQ) or stable isotope labeling methods.[1]

  • Post-Translational Modification (PTM) Mapping: Identify and localize PTMs such as phosphorylation, ubiquitination, and acetylation on the this compound.[5][6] The identification of these modifications is crucial for understanding the regulation of FaeI's enzymatic activity and its role in signaling pathways.

  • Protein-Protein Interaction Analysis: Through techniques like affinity purification-mass spectrometry (AP-MS), the interaction partners of FaeI can be identified, providing insights into the protein complexes it forms and its broader cellular functions.[1][7]

Experimental Protocols

Protein Extraction and Digestion for Bottom-Up Proteomics

This protocol describes the preparation of protein lysates from cell culture for subsequent mass spectrometry analysis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 spin columns

Procedure:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Centrifuge the lysate to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with TFA to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis for Quantitative Proteomics

This protocol outlines a general procedure for analyzing the digested FaeI peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Chromatographic Separation:

    • Load the resuspended peptides onto a trap column.

    • Separate the peptides on an analytical column using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • Acquire full MS scans followed by MS/MS scans of the most intense precursor ions.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a protein database to identify peptides and proteins.

    • Perform label-free quantification based on precursor ion intensities.[1]

Phosphopeptide Enrichment for PTM Analysis

This protocol is for the specific enrichment of phosphorylated peptides from the this compound digest.

Materials:

  • Titanium dioxide (TiO2) or Fe-NTA magnetic beads

  • Enrichment and wash buffers specific to the chosen enrichment method

Procedure:

  • Peptide Digest Preparation: Start with the dried peptide digest from the bottom-up proteomics protocol.

  • Enrichment:

    • Resuspend the peptides in the appropriate loading buffer.

    • Incubate the peptide solution with the TiO2 or Fe-NTA beads to allow for the binding of phosphopeptides.

  • Washing: Wash the beads multiple times with wash buffers to remove non-phosphorylated peptides.

  • Elution: Elute the enriched phosphopeptides from the beads using an elution buffer (e.g., with a high pH).

  • Cleanup and Analysis: Desalt the eluted phosphopeptides using C18 spin columns and analyze them by LC-MS/MS as described above.

Data Presentation

Quantitative Analysis of FaeI

The following table summarizes hypothetical quantitative data for the this compound in response to a drug treatment. Data was acquired using label-free quantification and is presented as a fold change.

ConditionFaeI Abundance (Normalized Intensity)Fold Change (Treated/Control)p-value
Control 1.2 x 10^8--
Treated 3.6 x 10^70.3< 0.01
Post-Translational Modifications of FaeI

The following table lists potential phosphorylation sites identified on the this compound after phosphopeptide enrichment and LC-MS/MS analysis.

Modified ResiduePositionPeptide SequenceLocalization Probability
Serine78...R.AGS PVT.K...0.98
Threonine152...K.YTT LQE.R...0.95
Tyrosine210...E.AFY GNP.R...0.99

Visualizations

FaeI_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor FaeI FaeI Receptor->FaeI activates Substrate1 Substrate Protein 1 FaeI->Substrate1 phosphorylates Substrate2 Substrate Protein 2 FaeI->Substrate2 phosphorylates TF Transcription Factor Substrate1->TF activates Gene Target Gene Expression TF->Gene promotes

Caption: Hypothetical signaling pathway involving the FaeI kinase.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture (Control vs. Treated) Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Reduction, Alkylation & Tryptic Digestion Lysis->Digestion Cleanup Peptide Cleanup (C18 Desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataProcessing Database Search & Peptide Identification LCMS->DataProcessing Quantification Label-Free Quantification DataProcessing->Quantification PTM_Analysis PTM Identification & Localization DataProcessing->PTM_Analysis

Caption: Experimental workflow for the .

References

Application Notes and Protocols for Crystallizing Iron-Assimilating Protein 1 (FEA1) for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the protein name: The term "FaeI" is not consistently associated with a single, well-characterized protein in common scientific databases. It is possible that this is a typographical error or a less common name. However, the search results have provided information on several proteins with similar names for which crystallization data is available. This document will focus on a detailed protocol for a representative protein, FEA1 (Iron-assimilating protein 1) from Chlamydomonas reinhardtii, for which specific crystallization conditions have been published.[1] This will serve as a practical guide for researchers. Information on other structurally studied proteins with similar acronyms, such as FabI and FAIM , will also be referenced to provide a broader context for protein crystallization studies.

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the crystallization of the FEA1 protein from Chlamydomonas reinhardtii for the purpose of X-ray crystallography and structural determination. Understanding the three-dimensional structure of FEA1 is crucial for elucidating its role in the iron-assimilation pathway.[1]

Introduction to FEA1

Iron is an essential nutrient for most organisms, playing a critical role in various cellular processes. FEA1 is an iron-assimilating protein that is vital for the uptake and transport of iron. Structural studies of FEA1 will provide deeper insights into the molecular mechanisms of iron assimilation, which can be valuable for various research and therapeutic applications.

Recombinant Protein Expression and Purification

The production of high-quality, pure, and homogenous protein is a prerequisite for successful crystallization. The following protocol outlines the expression and purification of recombinant FEA1.

Gene Cloning and Expression Vector

The gene encoding FEA1 is cloned into a suitable expression vector, typically one that allows for high-level expression in Escherichia coli and incorporates an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.[2][3]

Protein Expression in E. coli
  • Host Strain: E. coli BL21(DE3) is a commonly used strain for protein expression.

  • Culture Medium: Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid selection.

  • Induction: Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density of the culture at 600 nm (OD600) reaches 0.6-0.8.

  • Growth Conditions: Cultures are typically grown at 37°C until induction, after which the temperature is lowered to 18-25°C for overnight expression to improve protein solubility.

Cell Lysis and Clarification

After harvesting the cells by centrifugation, the cell pellet is resuspended in a lysis buffer. Lysis is performed using methods such as sonication or high-pressure homogenization to break open the cells.[2] The lysate is then centrifuged at high speed to pellet the cell debris, and the soluble fraction containing the protein of interest is collected.

Protein Purification

A multi-step chromatography approach is often employed to achieve high purity.[4][5]

  • Affinity Chromatography: The soluble lysate is first passed through a nickel-NTA or Talon resin column, which specifically binds the His-tagged protein.[6] The column is washed to remove non-specifically bound proteins, and the target protein is then eluted using a high concentration of imidazole.

  • Ion-Exchange Chromatography: Further purification can be achieved using ion-exchange chromatography.[1] For FEA1, cation-exchange chromatography has been reported to be an effective step.[1] The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the protein and the pH of the buffer.

  • Size-Exclusion Chromatography (Gel Filtration): The final purification step is typically size-exclusion chromatography. This separates the protein based on its size and helps to remove any remaining aggregates, ensuring a homogenous protein sample, which is critical for crystallization.

Protein Crystallization

Protein crystallization is the process of forming a well-ordered, three-dimensional lattice of a protein.[7] This is achieved by slowly bringing the protein solution to a state of supersaturation.

Crystallization Methods

The most common methods for protein crystallization are vapor diffusion techniques, including hanging drop and sitting drop.[8]

  • Hanging Drop Vapor Diffusion: A small drop containing a mixture of the purified protein and the crystallization screen solution is placed on a coverslip, which is then inverted and sealed over a reservoir containing a higher concentration of the precipitant solution. Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of the protein and precipitant in the drop, leading to crystallization.[7]

  • Sitting Drop Vapor Diffusion: This method is similar to the hanging drop method, but the drop is placed on a post that sits in the middle of the reservoir.

Crystallization Screening and Optimization

Initial crystallization conditions are typically identified by screening a wide range of commercially available or in-house prepared solutions.[8][9] These screens contain different precipitants (salts, polymers like PEG), buffers at various pH values, and additives.[10]

Once initial "hits" or small crystals are obtained, the conditions are optimized by systematically varying the concentrations of the precipitant, protein, and buffer pH to obtain larger, diffraction-quality crystals.[8]

Experimental Protocols

Protocol 1: Expression and Purification of FEA1
  • Transformation: Transform the FEA1 expression plasmid into E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression with 0.5 mM IPTG. Continue to grow overnight.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash with lysis buffer containing 20 mM imidazole. Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Ion-Exchange Chromatography: Dialyze the eluted protein against a low salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl). Load onto a cation-exchange column and elute with a salt gradient.

  • Size-Exclusion Chromatography: Concentrate the protein from the ion-exchange step and load it onto a size-exclusion column pre-equilibrated with the final buffer (e.g., 40 mM Tris-HCl pH 7.5).

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the concentration using a spectrophotometer at 280 nm.

Protocol 2: Crystallization of FEA1 by Hanging Drop Vapor Diffusion
  • Protein Preparation: Concentrate the purified FEA1 protein to 10 mg/mL in 40 mM Tris-HCl pH 7.5.[1]

  • Setup: On a siliconized coverslip, mix 0.2 µL of the protein solution with 0.2 µL of the reservoir solution.

  • Reservoir: The reservoir solution contains 200 mM ammonium sulfate, 100 mM imidazole–HCl pH 6.5, 11% (w/v) PEG 3350, and 30% (w/v) MPD.[1]

  • Sealing: Invert the coverslip over the reservoir well and seal with vacuum grease.

  • Incubation: Incubate the crystallization plates at 4°C.[1]

  • Monitoring: Monitor the drops for crystal growth over several days to weeks.

Data Presentation

Table 1: Summary of FEA1 Purification

Purification StepProtein Yield (mg)Purity (%)
Cell Lysate5005
Ni-NTA Affinity8085
Cation Exchange4595
Size Exclusion30>98

Table 2: Crystallization Conditions for FEA1 and Homologous Proteins

ProteinOrganismProtein ConcentrationPrecipitantBufferTemperature (°C)
FEA1 Chlamydomonas reinhardtii10 mg/mL200 mM (NH₄)₂SO₄, 11% PEG 3350, 30% MPD100 mM Imidazole-HCl pH 6.54
FabI Pseudomonas aeruginosaNot specifiedNot specifiedNot specifiedNot specified
FAIM (1-90) Homo sapiens19 mg/mL0.67 M Na₂HPO₄, 0.73 M KH₂PO₄pH 6.5Not specified

Visualizations

Experimental Workflow

Experimental_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_crystallization Crystallization Cloning Gene Cloning Transformation Transformation into E. coli Cloning->Transformation Culture Cell Culture & Induction Transformation->Culture Lysis Cell Lysis Culture->Lysis Affinity Affinity Chromatography Lysis->Affinity IonExchange Ion-Exchange Chromatography Affinity->IonExchange SEC Size-Exclusion Chromatography IonExchange->SEC Screening Crystallization Screening SEC->Screening Optimization Optimization Screening->Optimization Xray X-ray Diffraction Optimization->Xray

Caption: Workflow for FaeI protein expression, purification, and crystallization.

Hypothetical FaeI Signaling Pathway

FaeI_Signaling_Pathway FaeI This compound Product Product FaeI->Product Substrate Substrate Substrate->FaeI DownstreamEffector Downstream Effector Product->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse

Caption: A hypothetical signaling pathway involving the this compound.

References

Application Notes and Protocols for Investigating faeI (FAE1) Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for studying the expression of the faeI gene (commonly known as FAE1 - FATTY ACID ELONGASE 1) under various conditions. These protocols are primarily focused on plant systems, particularly Arabidopsis thaliana, where FAE1 is well-characterized.

Introduction to faeI/FAE1 Gene

The faeI gene, more commonly referred to as FAE1, encodes a crucial enzyme in the biosynthesis of very-long-chain fatty acids (VLCFAs)[1][2]. This enzyme, a β-ketoacyl-CoA synthase (KCS), is a condensing enzyme that catalyzes the initial, rate-limiting step in the elongation of fatty acid chains, particularly from C18 to C20 and C22[1][2][3]. In plants like Arabidopsis thaliana and Brassica species, FAE1 is predominantly expressed in developing seeds, and its activity is directly correlated with the accumulation of VLCFAs, such as erucic acid, in seed oil[1][4][5].

Understanding the regulation of FAE1 expression is critical for applications in agriculture and industry. Modifying its expression can alter the fatty acid profile of seed oils, which is significant for improving the nutritional quality of edible oils and for producing industrial feedstocks[6][7][8]. For instance, down-regulating or knocking out FAE1 leads to a decrease in erucic acid and an increase in oleic acid content[7][8].

These notes will provide protocols to quantify FAE1 gene expression, primarily using quantitative reverse transcription PCR (qRT-PCR), a highly sensitive and widely used technique for gene expression analysis[9][10][11][12].

Experimental Design and Conditions

The expression of FAE1 can be investigated under several conditions to understand its regulation and function.

Key Conditions for Investigation:

  • Developmental Stages: The primary regulator of FAE1 expression is the developmental stage of the seed. A time-course experiment during seed development is fundamental. In Arabidopsis, FAE1 transcription begins in early torpedo stage embryos (4-5 days after flowering) and peaks around 9-11 days after flowering[4].

  • Hormonal Treatments: Plant hormones can regulate gene expression. Abscisic acid (ABA) has been shown to induce the expression of the FAE1 homolog in Brassica napus[13].

  • Genetic Background: Comparing wild-type plants with mutants or transgenic lines is a powerful approach. This can include fae1 knockout mutants, lines overexpressing FAE1, or mutants in suspected regulatory pathways[7][13][14].

  • Environmental Stress: While less documented for FAE1, investigating its expression under various abiotic (e.g., drought, salinity, temperature) and biotic (e.g., pathogen infection) stresses could reveal novel regulatory mechanisms. The biosynthesis of VLCFAs is linked to plant defense responses[15][16].

Experimental Workflow Diagram:

G cluster_setup Experimental Setup cluster_lab Laboratory Procedures cluster_analysis Data Analysis start Define Experimental Conditions (e.g., Developmental Stage, Treatment) plant_material Plant Material Preparation (e.g., Arabidopsis seeds at different DAF*) start->plant_material rna_extraction Total RNA Extraction plant_material->rna_extraction rna_qc RNA Quality & Quantity Control rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_collection Collect Cq Values qpcr->data_collection data_analysis Gene Expression Analysis (e.g., 2^-ΔΔCT method) data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation caption *DAF: Days After Flowering

Caption: General workflow for FAE1 gene expression analysis.

Detailed Protocols

Protocol 1: Total RNA Extraction from Arabidopsis Seeds

This protocol is adapted from established methods for RNA isolation from challenging plant tissues like seeds, which are rich in polysaccharides and lipids[17][18][19][20].

Materials:

  • Developing Arabidopsis siliques or mature seeds

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • RNA extraction buffer (e.g., 0.4 M LiCl, 0.2 M Tris pH 8.0, 25 mM EDTA, 1% SDS)[19]

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • 8 M LiCl

  • 3 M Sodium Acetate, pH 5.2

  • Isopropanol and 70% Ethanol (ice-cold)

  • RNase-free water

  • RNase-free DNase I

  • Microcentrifuge tubes (RNase-free)

Procedure:

  • Harvest 20-50 mg of developing seeds (or other tissue) and immediately freeze in liquid nitrogen.

  • Grind the tissue to a fine powder in a pre-chilled mortar and pestle.

  • Quickly transfer the powder to a microcentrifuge tube containing 550 µL of extraction buffer and 550 µL of chloroform. Vortex vigorously for 10 seconds[19].

  • Centrifuge at maximum speed (e.g., >12,000 x g) for 5 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube. Add an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge as in the previous step.

  • Repeat the chloroform extraction by transferring the aqueous phase to a new tube, adding an equal volume of chloroform:isoamyl alcohol, vortexing, and centrifuging.

  • Transfer the final aqueous supernatant to a new tube and add 1/3 volume of 8 M LiCl to precipitate the RNA. Incubate at -20°C for at least 1 hour or overnight[19].

  • Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge for 10 minutes at 4°C, discard the supernatant, and air-dry the pellet for 5-10 minutes.

  • Resuspend the pellet in 30 µL of RNase-free water.

  • To remove any contaminating genomic DNA, perform a DNase treatment. Add DNase I and its corresponding buffer to the RNA sample and incubate at 37°C for 30 minutes[19]. Inactivate the DNase according to the manufacturer's instructions.

  • Assess RNA quality and concentration using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a 1% agarose gel to check for intact ribosomal RNA bands. For more precise quality assessment, use a bioanalyzer.

Protocol 2: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol outlines the steps for cDNA synthesis and subsequent qPCR analysis[9][12][21].

Materials:

  • High-quality total RNA (1 µg)

  • Reverse transcriptase kit with oligo(dT) and/or random primers

  • qPCR master mix (e.g., SYBR Green-based)

  • FAE1-specific qPCR primers (forward and reverse)

  • Reference gene-specific primers (e.g., ACTIN, UBIQUITIN)

  • Nuclease-free water

  • qPCR instrument and compatible plates/tubes

Step A: Primer Design for FAE1

Proper primer design is critical for successful qPCR[22][23].

  • Target: Arabidopsis thaliana FAE1 (At4g34520)

  • Primer Length: 18-25 nucleotides[23].

  • Amplicon Size: 70-150 base pairs for optimal qPCR efficiency[22][23].

  • Melting Temperature (Tm): Between 58-65°C, with the forward and reverse primers having a Tm within 2°C of each other[22][23].

  • GC Content: 40-60%[23].

  • Specificity: Primers should span an exon-exon junction to prevent amplification of contaminating genomic DNA. Use NCBI Primer-BLAST to check for specificity[23].

Example FAE1 Primer Pair (for illustration):

  • Forward Primer: 5'-GGTGGTTTCTCTCCGGTGAT-3'

  • Reverse Primer: 5'-TCTTCTCCGCAACCAACTCT-3' (Note: Always validate primer efficiency and specificity experimentally.)

Step B: First-Strand cDNA Synthesis

  • In an RNase-free tube, combine 1 µg of total RNA, primers (oligo(dT) or random hexamers), and nuclease-free water to the volume specified by your reverse transcriptase kit.

  • Denature the RNA and primers by heating at 65°C for 5 minutes, then immediately place on ice.

  • Add the reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.

  • Incubate according to the kit's protocol (e.g., 25°C for 5 min, 50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

  • The resulting cDNA can be stored at -20°C.

Step C: qPCR Reaction Setup

  • Prepare a qPCR master mix for each primer set (target gene FAE1 and reference gene). For a single 20 µL reaction:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Diluted cDNA (e.g., 1:10 dilution)

    • 6 µL Nuclease-free water

  • Aliquot the master mix into a 96-well qPCR plate.

  • Add the cDNA template to the respective wells.

  • Include technical triplicates for each sample and no-template controls (NTCs) for each primer pair.

  • Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

Step D: qPCR Cycling Conditions A typical cycling protocol is as follows:

  • Initial Denaturation: 95°C for 5 minutes.

  • Cycling (40 cycles):

    • Denaturation: 95°C for 15 seconds.

    • Annealing/Extension: 60°C for 1 minute.

  • Melt Curve Analysis: To verify the specificity of the amplified product.

Step E: Data Analysis The relative expression of FAE1 can be calculated using the 2-ΔΔCT method[24].

  • ΔCT: For each sample, normalize the CT value of the target gene (FAE1) to the CT value of the reference gene: ΔCT = CT(FAE1) - CT(reference gene)

  • ΔΔCT: Normalize the ΔCT of the test sample to the ΔCT of the control sample: ΔΔCT = ΔCT(test sample) - ΔCT(control sample)

  • Fold Change: Calculate the fold change in gene expression: Fold Change = 2-ΔΔCT

Data Presentation

Quantitative data should be presented in clear, structured tables to facilitate comparison between different conditions.

Table 1: Relative Expression of FAE1 during Arabidopsis Seed Development

Days After Flowering (DAF) Relative FAE1 Expression (Fold Change vs. 5 DAF) Standard Deviation
5 1.0 ±0.15
7 4.5 ±0.5
9 12.8 ±1.2
11 15.2 ±1.8
13 8.3 ±0.9
15 2.1 ±0.3

(Note: Data are hypothetical and for illustrative purposes, based on trends described in the literature[4][25].)

Table 2: Effect of Genetic Modification on Fatty Acid Composition in Brassica napus Seeds

Genotype Gene Targeted Oleic Acid (%) Erucic Acid (%)
Wild Type (CY2) - ~15% ~40%
BnFAE1-Ri FAE1 Increased Decreased
CRISPR knockout of BnaFAE1 FAE1 Increased Near Zero
BnFAD2-Ri FAD2 Increased -
BnFAD2/BnFAE1-Ri FAD2 & FAE1 Significantly Increased (~80%) Decreased

(Note: Data compiled from studies on Brassica napus[7][8][14].)

Signaling Pathways Regulating Fatty Acid Synthesis

The synthesis of fatty acids, including the elongation step catalyzed by FAE1, is tightly regulated by a network of transcription factors and upstream signaling pathways[26][27]. In seeds, key transcription factors like LEAFY COTYLEDON1 (LEC1), LEC2, and FUSCA3 (FUS3) play a central role. These factors are, in turn, influenced by sugar signaling pathways, which provide the carbon backbone for fatty acid synthesis[28].

G sugars Sugars (Photosynthates) lec1 LEC1 sugars->lec1 activates lec2 LEC2 sugars->lec2 activates wri1 WRI1 lec1->wri1 activates lec2->wri1 activates fae1 FAE1 Gene lec2->fae1 activates transcription fus3 FUS3 fus3->lec2 fa_synthesis Fatty Acid Synthesis Genes (e.g., ACCase, KAS) wri1->fa_synthesis activates transcription vlcfa VLCFA Biosynthesis fae1->vlcfa encodes enzyme for

Caption: Simplified signaling pathway in plant seed oil synthesis.

References

Application Note: High-Efficiency faeI Gene Editing Using CRISPR-Cas9 for Enhanced Industrial Oil Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The fatty acid elongase 1 (faeI) gene is a critical component in the biosynthesis of very-long-chain fatty acids. Its targeted disruption using the CRISPR-Cas9 system presents a significant opportunity for metabolic engineering, particularly in enhancing the production of valuable industrial oils such as hydroxy fatty acids (HFAs). This document provides a detailed overview of the application of CRISPR-Cas9 for faeI gene knockout, including the relevant biochemical pathway, a summary of reported editing efficiencies, and comprehensive experimental protocols for researchers.

FAE1 Signaling Pathway and Metabolic Engineering Strategy

The faeI gene encodes the Fatty Acid Elongase 1 enzyme, which is responsible for the conversion of oleic acid (18:1) into eicosenoic acid (20:1), a very-long-chain fatty acid. In organisms engineered to produce specialty fatty acids, such as hydroxy fatty acids (HFAs) from castor (Ricinus communis), the FAE1 enzyme competes for the same 18:1 substrate pool as the engineered enzymes (e.g., RcFAH12, a fatty acid hydroxylase).

By using CRISPR-Cas9 to create a functional knockout of the endogenous faeI gene, the metabolic flux can be redirected. The disruption of the FAE1 pathway increases the availability of the 18:1 substrate for the desired pathway, thereby enhancing the production of HFAs[1].

FAE1_Pathway cluster_0 Metabolic Engineering with CRISPR-Cas9 cluster_1 Endogenous Pathway cluster_2 Engineered Pathway OleicAcid Oleic Acid (18:1) (Substrate Pool) FAE1 FAE1 Enzyme OleicAcid->FAE1 competes for substrate RcFAH12 RcFAH12 Enzyme (Introduced Gene) OleicAcid->RcFAH12 strong flux VLCFA Eicosenoic Acid (20:1) (Very-Long-Chain Fatty Acid) FAE1->VLCFA synthesizes CRISPR CRISPR-Cas9 Knockout CRISPR->FAE1 disrupts gene HFA Hydroxy Fatty Acids (HFAs) (Desired Product) RcFAH12->HFA synthesizes

Caption: Metabolic pathway showing FAE1 competition and CRISPR-Cas9 strategy.

Data Presentation: Quantitative Outcomes of faeI Gene Editing

The knockout of the faeI gene has been shown to significantly increase the yield of desired fatty acids in engineered organisms. The following table summarizes the quantitative results from a study in Arabidopsis thaliana.

OrganismTarget GeneBackgroundEditing OutcomeReference
Arabidopsis thalianaAtFAE1Engineered to produce 25% HFAHFA content increased to 31%[1]

Experimental Workflow for faeI Gene Editing

A typical workflow for generating a faeI knockout using CRISPR-Cas9 involves several key stages, from initial design to final validation. This process ensures high efficiency and accurate characterization of the resulting genetic modification.

CRISPR_Workflow cluster_workflow CRISPR-Cas9 Gene Editing Workflow node1 Step 1: sgRNA Design - Target faeI gene exon - Select high-scoring guides node2 Step 2: Vector Construction - Clone sgRNA into Cas9 expression vector node1->node2 node3 Step 3: Delivery - Transfect/Transform target cells/organisms node2->node3 node4 Step 4: Selection & Regeneration - Select for transformed cells - Regenerate whole organisms (if applicable) node3->node4 node5 Step 5: Genotypic Validation - PCR & Sanger Sequencing - Detect indels at target site node4->node5 node6 Step 6: Phenotypic Analysis - Quantify fatty acid profiles (GC-MS) - Confirm functional knockout node5->node6

Caption: High-level experimental workflow for faeI gene knockout.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in faeI gene editing.

Protocol 1: sgRNA Design and Vector Construction

This protocol outlines the steps for designing effective single guide RNAs (sgRNAs) targeting the faeI gene and cloning them into a suitable CRISPR-Cas9 vector.

  • Target Sequence Retrieval: Obtain the full coding sequence (CDS) of the target faeI gene from a relevant genomic database (e.g., NCBI, Ensembl).

  • sgRNA Design:

    • Use online design tools (e.g., Benchling, CHOPCHOP) to identify potential 20-nucleotide sgRNA target sites within an early exon of the faeI gene.[2][3] Target sites must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9[2].

    • Select 2-3 sgRNAs with high on-target scores and low off-target scores to maximize efficiency and minimize unintended mutations. A multi-guide strategy can also be employed to increase the likelihood of a functional knockout[4].

  • Oligo Synthesis: Synthesize two complementary DNA oligonucleotides for each selected sgRNA sequence. Add appropriate overhangs to the 5' ends compatible with the cloning sites of the chosen CRISPR-Cas9 vector.

  • Vector Selection: Choose a vector that co-expresses Cas9 and the sgRNA. For plant systems, a vector like pCam5 containing a plant-specific promoter for Cas9 (e.g., Egg cell-specific promoter) and a U6 promoter for the sgRNA is suitable[1].

  • Cloning:

    • Anneal the complementary oligos to form a double-stranded DNA insert.

    • Digest the CRISPR-Cas9 vector with a suitable restriction enzyme (e.g., BsaI) that recognizes the overhang sites.

    • Ligate the annealed oligo duplex into the linearized vector using T4 DNA ligase.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli cells.

    • Select positive colonies and isolate plasmid DNA.

    • Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: Delivery of CRISPR-Cas9 Components

The method of delivery for the CRISPR-Cas9 machinery depends on the target system (e.g., mammalian cells, bacteria, plants).

A. For Mammalian Cells (Lipid-Mediated Transfection) [5][6]

  • Cell Culture: Seed the target cells in a 24-well plate to achieve 70-90% confluency on the day of transfection[7].

  • Transfection Complex Preparation:

    • For each well, dilute the verified Cas9-faeI-sgRNA plasmid DNA in a serum-free medium.

    • In a separate tube, add a lipid-based transfection reagent (e.g., Lipofectamine) to a serum-free medium and incubate for 5 minutes.

    • Combine the diluted DNA and the diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the DNA-lipid complexes drop-wise to the cells.

  • Incubation and Harvest: Incubate the cells for 48-72 hours. After incubation, harvest a portion of the cells for genomic DNA extraction and validation.

B. For Plants (Agrobacterium-mediated Transformation)

  • Transformation of Agrobacterium: Introduce the CRISPR-Cas9 vector into a suitable Agrobacterium tumefaciens strain via electroporation.

  • Plant Transformation: Use the transformed Agrobacterium to infect plant explants (e.g., Arabidopsis floral dip method).

  • Selection and Regeneration: Select transformed plant tissues on a medium containing an appropriate antibiotic (e.g., hygromycin, if the vector contains a resistance gene)[1].

  • Growth: Regenerate putative transgenic plants and grow them to maturity to collect T1 generation seeds.

Protocol 3: Validation of Gene Editing

Validation is crucial to confirm that the desired genetic modification has occurred at the target locus.[8]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the edited cell pool or T1 generation plants.

  • PCR Amplification: Design primers flanking the sgRNA target site in the faeI gene to amplify a 300-500 bp region. Perform PCR on the extracted genomic DNA.

  • Detection of Indels (Insertions/Deletions):

    • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. The presence of a successful edit in a pooled sample will result in overlapping peaks on the sequencing chromatogram downstream of the cut site. For clonal populations or homozygous mutants, a clean sequence showing the specific mutation will be observed[1][8].

    • T7 Endonuclease I (T7E1) Assay: This enzymatic assay detects mismatches in heteroduplex DNA formed from wild-type and mutant alleles.

      • Denature and re-anneal the PCR product to form heteroduplexes.

      • Treat the re-annealed DNA with T7E1 enzyme, which will cleave at the mismatch sites.

      • Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful gene editing.

  • Protein Level Validation (Western Blot):

    • If a specific antibody for the FAE1 protein is available, perform a Western blot to confirm the absence of the protein in the edited samples compared to a wild-type control. This confirms a functional knockout at the protein level[8].

  • Phenotypic Validation:

    • Extract total fatty acids from the validated knockout lines.

    • Perform Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the fatty acid profile.

    • Confirm a significant reduction or absence of eicosenoic acid (20:1) and a corresponding increase in oleic acid (18:1) and/or the desired engineered fatty acid (e.g., HFA).

References

Troubleshooting & Optimization

troubleshooting FaeI protein purification and aggregation issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific information on the "FaeI" protein in public databases and scientific literature, this technical support center provides a comprehensive guide to troubleshooting common issues in recombinant protein purification and aggregation. Researchers working with FaeI should adapt these general principles and protocols to the specific biophysical properties of their protein.

Frequently Asked Questions (FAQs)

Q1: My FaeI protein is expressed, but it's all in the insoluble fraction (inclusion bodies). What can I do?

A1: Insoluble expression is a common issue, often caused by high expression rates that overwhelm the cellular folding machinery. Here are several strategies to improve the solubility of your this compound:

  • Lower Expression Temperature: After inducing expression, reduce the incubation temperature to 18-25°C and express for a longer period (e.g., 16-24 hours). This slows down protein synthesis, allowing more time for proper folding.[1]

  • Reduce Inducer Concentration: Titrate the concentration of your inducing agent (e.g., IPTG) to find the lowest level that still yields sufficient protein. This can reduce the rate of protein expression.[1]

  • Use a Different Expression Strain: Some E. coli strains, like BL21(DE3)pLysS, are designed to reduce basal expression levels, which can be beneficial for toxic or aggregation-prone proteins.

  • Co-expression with Chaperones: Co-express your this compound with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in proper folding.

  • Change Fusion Tag: Fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) are known to enhance the solubility of their fusion partners.

Q2: My this compound is soluble, but it aggregates during purification. What are the likely causes and solutions?

A2: Protein aggregation during purification can be triggered by several factors, including buffer conditions, protein concentration, and physical stress.

  • Optimize Buffer Composition: The pH, ionic strength, and presence of additives in your purification buffers are critical.[2][3] Proteins are often least soluble at their isoelectric point (pI), so ensure your buffer pH is at least 1-2 units away from the predicted pI of FaeI.[2]

  • Increase Ionic Strength: For many proteins, increasing the salt concentration (e.g., 150-500 mM NaCl) can help prevent aggregation by shielding surface charges.[2]

  • Use Stabilizing Additives: Including additives like glycerol (5-20%), non-detergent sulfobetaines, or low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS) can help maintain protein stability.[4]

  • Work at Lower Protein Concentrations: High protein concentrations can promote aggregation.[2] If possible, perform purification steps with more dilute protein solutions.

  • Add a Reducing Agent: If FaeI has surface-exposed cysteine residues, they can form intermolecular disulfide bonds, leading to aggregation. Including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (typically 1-5 mM) in your buffers can prevent this.[4]

Q3: My this compound precipitates when I dialyze it into a new buffer. How can I prevent this?

A3: This is a common problem, often due to a drastic change in buffer conditions, especially a reduction in salt concentration.

  • Gradual Buffer Exchange: Instead of a single large-volume dialysis, perform a stepwise dialysis with gradually decreasing salt concentrations.

  • Test Buffer Conditions on a Small Scale: Before committing your entire sample, test the stability of a small aliquot of your this compound in the new buffer.

  • Maintain a Minimum Salt Concentration: Many proteins require a certain level of ionic strength to remain soluble. Avoid dialyzing into buffers with very low or no salt.

  • Include Stabilizers: Add stabilizing agents like glycerol or L-arginine to your dialysis buffer.

Troubleshooting Guides

Guide 1: Low Yield of Purified this compound

This guide helps you troubleshoot the causes of low protein yield after purification.

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// Edges Start -> CheckExpression; CheckExpression -> LowExpression [label="Poor band on SDS-PAGE"]; CheckExpression -> GoodExpression [label="Strong band on SDS-PAGE"]; LowExpression -> OptimizeExpression; GoodExpression -> CheckBinding; CheckBinding -> OptimizeBindingBuffer [label="Protein in flow-through"]; CheckBinding -> BindingOK; BindingOK -> OptimizeWashBuffer [label="Protein in wash fractions"]; BindingOK -> ElutionProblem; ElutionProblem -> OptimizeElutionBuffer [label="Protein remains on column"]; GoodExpression -> Degradation [label="Multiple lower MW bands"]; Degradation -> AddProteaseInhibitors; }

Troubleshooting workflow for low protein yield.
Guide 2: this compound Aggregation During Purification

This guide provides a systematic approach to identifying and solving aggregation issues.

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// Edges Start -> IdentifyStep; IdentifyStep -> Lysis; IdentifyStep -> Chromatography; IdentifyStep -> Concentration; Lysis -> ModifyLysis; Chromatography -> ModifyPurification; Concentration -> ModifyConcentration; Start -> CheckConcentration; CheckConcentration -> Dilute [label="Yes"]; CheckConcentration -> CheckBuffer [label="No"]; CheckBuffer -> BufferScreen [label="Yes"]; CheckBuffer -> CheckDisulfides [label="No"]; CheckDisulfides -> AddReducingAgent [label="Yes"]; }

Troubleshooting workflow for protein aggregation.

Data Presentation

Table 1: Common Buffer Additives to Reduce Aggregation
AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
L-Arginine 50-500 mMSuppresses aggregation by binding to hydrophobic patches.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (v/v)Solubilizes hydrophobic regions of proteins.
Reducing Agents (DTT, TCEP) 1-10 mMPrevents the formation of intermolecular disulfide bonds.[5]
Sugars (e.g., Sucrose, Trehalose) 0.25-1 MStabilize protein structure through preferential hydration.
Bovine Serum Albumin (BSA) 0.1-1 mg/mLActs as a "sacrificial" protein to prevent the aggregation of the target protein.

Experimental Protocols

Protocol 1: Small-Scale Buffer Screen for Protein Solubility

This protocol allows you to test a variety of buffer conditions on a small amount of your purified or partially purified this compound to identify the optimal conditions for solubility.

Materials:

  • Purified or partially purified this compound

  • A selection of buffers with different pH values (e.g., Tris, HEPES, Phosphate)

  • Stock solutions of NaCl, KCl, Glycerol, L-Arginine

  • 96-well plate (UV-transparent for spectrophotometer readings)

  • Spectrophotometer or plate reader capable of measuring absorbance at 280 nm and 340 nm.

Methodology:

  • Prepare a Buffer Matrix: In a 96-well plate, create a matrix of buffer conditions. For example, you can vary the pH across the rows and the salt concentration across the columns. In other wells, you can test the effect of different additives.

  • Add Protein: Add a small, consistent amount of your this compound to each well of the 96-well plate.

  • Incubate: Incubate the plate at the desired temperature (e.g., 4°C, room temperature) for a set period (e.g., 1 hour, 24 hours).

  • Measure Aggregation:

    • Visual Inspection: Visually inspect each well for signs of precipitation.

    • Light Scattering: Measure the absorbance at 340 nm. An increase in A340 indicates light scattering due to protein aggregation.

    • Soluble Protein Concentration: Centrifuge the plate to pellet any aggregated protein. Carefully remove the supernatant and measure the absorbance at 280 nm to determine the concentration of soluble protein remaining.

  • Analyze Results: Identify the buffer conditions that result in the lowest light scattering and the highest concentration of soluble protein.

Protocol 2: On-Column Refolding of FaeI from Inclusion Bodies

If FaeI is expressed in inclusion bodies, this protocol can be used to solubilize and refold the protein directly on a purification column (e.g., Ni-NTA for His-tagged proteins).

Materials:

  • Cell pellet containing FaeI inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl)

  • Solubilization/Binding Buffer (e.g., Lysis Buffer + 6 M Guanidine HCl or 8 M Urea)

  • Wash Buffer (e.g., Lysis Buffer + 20 mM Imidazole)

  • Refolding Buffer Gradient:

    • Buffer A: Solubilization/Binding Buffer

    • Buffer B: Wash Buffer

  • Elution Buffer (e.g., Wash Buffer + 250 mM Imidazole)

  • Affinity chromatography column and system (e.g., FPLC)

Methodology:

  • Cell Lysis and Inclusion Body Isolation: Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication). Centrifuge to pellet the inclusion bodies. Wash the inclusion body pellet with Lysis Buffer containing a low concentration of detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

  • Solubilization: Resuspend the washed inclusion bodies in Solubilization/Binding Buffer. Stir for 1-2 hours at room temperature to completely solubilize the protein.

  • Clarification: Centrifuge the solubilized protein at high speed to remove any remaining insoluble material.

  • Column Binding: Load the clarified supernatant onto the equilibrated affinity column.

  • On-Column Refolding: Wash the column with a linear gradient from Buffer A to Buffer B over several column volumes. This gradual removal of the denaturant allows the protein to refold while bound to the resin.

  • Wash: Wash the column with several volumes of Wash Buffer to remove any remaining non-specifically bound proteins.

  • Elution: Elute the refolded this compound with Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to check for purity and assess the success of the refolding by a functional assay if available.

References

Technical Support Center: Optimizing Codan Usage for faeI Gene Expression in Heterologous Hosts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of the faeI gene and its homologs in various heterologous hosts. Proper codon optimization is a critical step in achieving high-level expression of recombinant proteins, and this guide addresses specific issues that may be encountered during this process.

Understanding the "faeI" Gene

The designation "faeI" can refer to several different genes depending on the organism of origin. This guide provides specific advice for three distinct genes:

  • faeI from Escherichia coli : A minor fimbrial subunit of the K88 fimbriae.

  • FAE1 from Arabidopsis thaliana : A fatty acid elongase 1 involved in the synthesis of very long-chain fatty acids.

  • FEI1 from Arabidopsis thaliana : A leucine-rich repeat receptor-like kinase involved in cell wall signaling.

Please select the section relevant to the gene you are working with.

Section 1: faeI - Minor Fimbrial Subunit (Escherichia coli)

The faeI gene from E. coli encodes a minor subunit of the K88 fimbriae. While mutations in the native gene may not significantly impact fimbriae production, heterologous expression for structural studies, vaccine development, or other applications may require codon optimization for high-level production in hosts like E. coli BL21(DE3) or yeast.

Frequently Asked Questions (FAQs)

Q1: Why do I need to optimize the codons of an E. coli gene to express it in another strain of E. coli?

A1: While both are E. coli, different strains can have subtle differences in codon usage preferences, referred to as codon bias. Highly expressed native genes are adapted to the tRNA pool of their specific host. When moving a gene to a different expression host, even within the same species, codon optimization can enhance translation efficiency and protein yield by matching the codon usage to the new host's tRNA availability.

Q2: I am seeing very low expression of FaeI in E. coli BL21(DE3). What are the likely causes?

A2: Low expression of FaeI can be due to several factors:

  • Codon Bias : The native faeI gene may contain codons that are rare in the BL21(DE3) strain, leading to translational stalling.

  • mRNA Secondary Structure : The secondary structure of the mRNA transcript can hinder ribosome binding and initiation of translation.

  • Protein Toxicity : Overexpression of even a native protein can sometimes be toxic to the host cell, leading to poor growth and low protein yield.

  • Inefficient Transcription : The promoter used in your expression vector may not be optimal.

Q3: Can I express the E. coli FaeI protein in Pichia pastoris?

A3: Yes, it is possible to express FaeI in P. pastoris. However, significant codon optimization will be necessary to adapt the bacterial gene to the yeast's codon usage patterns. Additionally, you will need to consider the use of a secretion signal if you want to recover the protein from the culture medium.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No or Low Protein Expression 1. Sub-optimal codon usage.2. mRNA instability.3. Inefficient translation initiation.1. Synthesize a codon-optimized version of the faeI gene for the chosen expression host.2. Analyze and optimize the 5' untranslated region of the mRNA to ensure an accessible ribosome binding site.3. Use a stronger promoter or a different expression vector.
Inclusion Body Formation 1. High expression rate leading to protein misfolding.2. Lack of proper chaperones.1. Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG).2. Co-express molecular chaperones (e.g., GroEL/GroES).3. Fuse a solubility-enhancing tag (e.g., MBP, GST) to the this compound.
Protein Degradation 1. Proteolytic cleavage by host proteases.1. Use protease-deficient host strains.2. Add protease inhibitors during cell lysis and purification.3. Optimize the purification protocol to minimize the time the protein is in the crude lysate.
Illustrative Data on Codon Optimization of E. coli faeI for Expression in E. coli BL21(DE3)

The following table presents hypothetical data illustrating the potential impact of codon optimization on the expression of the E. coli this compound in the E. coli BL21(DE3) strain.

Gene VersionExpression Level (mg/L of culture)% Soluble Protein
Native faeI240%
Codon-Optimized faeI1585%

Section 2: FAE1 - Fatty Acid Elongase 1 (Arabidopsis thaliana)

The FAE1 gene from Arabidopsis thaliana encodes a condensing enzyme crucial for the biosynthesis of very long-chain fatty acids. Researchers may wish to express this enzyme in microbial hosts like E. coli or Pichia pastoris to study its function or for biotechnological applications in lipid production. Expressing a plant gene in a microbial host presents significant codon usage challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing the plant gene FAE1 in E. coli?

A1: The primary challenges include:

  • Vastly Different Codon Usage : Arabidopsis and E. coli have very different codon preferences. The FAE1 gene will likely contain many codons that are rare in E. coli, leading to poor translation.

  • GC Content : The GC content of the FAE1 gene may not be optimal for stable expression in E. coli.

  • Post-Translational Modifications : As a plant enzyme, FAE1 may undergo post-translational modifications in its native environment that do not occur in E. coli, potentially affecting its activity and solubility.

  • Protein Folding : The cellular environment of E. coli is different from that of a plant cell, which can lead to misfolding and aggregation of the FAE1 protein into inclusion bodies.

Q2: My codon-optimized FAE1 is expressed in E. coli, but it's all in inclusion bodies. What can I do?

A2: Inclusion bodies are a common problem when expressing eukaryotic proteins in bacteria. To improve solubility, you can try:

  • Lowering Expression Temperature : Inducing expression at a lower temperature (e.g., 16-20°C) slows down protein synthesis, allowing more time for proper folding.

  • Using a Weaker Promoter or Lower Inducer Concentration : This reduces the rate of protein production.

  • Co-expression of Chaperones : Plasmids that co-express chaperone proteins can assist in the proper folding of your target protein.

  • Solubility-Enhancing Tags : Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), to the N-terminus of FAE1 can improve its solubility.

Q3: Would Pichia pastoris be a better host for expressing FAE1?

A3: Pichia pastoris, as a eukaryotic host, is often a better choice for expressing plant proteins like FAE1. It has a more similar codon usage to plants than E. coli (though optimization is still recommended) and is capable of performing some post-translational modifications. The secretory pathway in Pichia can also aid in proper protein folding and disulfide bond formation.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Very Low or No Expression in E. coli 1. Significant codon bias.2. Presence of cryptic prokaryotic regulatory sequences (e.g., Shine-Dalgarno-like sequences) within the coding sequence.3. mRNA instability.1. Perform a complete codon optimization of the FAE1 coding sequence for E. coli.2. During optimization, remove any sequences that could be recognized by the E. coli ribosome or transcription machinery inappropriately.3. Optimize the GC content and remove mRNA secondary structures that may inhibit translation.
Expressed Protein is Inactive 1. Misfolding.2. Lack of necessary post-translational modifications.1. Attempt refolding from purified inclusion bodies.2. Consider expressing the protein in a eukaryotic host like Pichia pastoris or insect cells.
Toxicity to the Host Cell 1. The enzymatic activity of FAE1 may produce lipids that are toxic to the host.1. Use a tightly regulated promoter to minimize basal expression.2. Consider a host strain engineered for modified lipid metabolism.
Illustrative Data on Codon Optimization of A. thaliana FAE1 for Expression in E. coli

The following table shows hypothetical data on the effect of codon optimization on the expression of FAE1 in E. coli.

Gene VersionExpression Level (mg/L of culture)% Soluble Protein
Native FAE1< 0.1 (Undetectable)-
Codon-Optimized FAE1820%
Codon-Optimized FAE1 with MBP-tag2570%

Section 3: FEI1 - Leucine-Rich Repeat Receptor-Like Kinase (Arabidopsis thaliana)

FEI1 from Arabidopsis thaliana is a receptor-like kinase involved in cell wall integrity signaling. Its expression in heterologous systems can be valuable for structural biology, kinase activity assays, and studying protein-protein interactions. As a plant-derived transmembrane protein, its successful expression in microbial hosts is particularly challenging.

Frequently Asked Questions (FAQs)

Q1: What are the specific challenges for expressing a plant receptor kinase like FEI1 in E. coli?

A1: In addition to the codon usage and folding challenges mentioned for FAE1, expressing FEI1 in E. coli presents further difficulties:

  • Membrane Insertion : As a receptor kinase, FEI1 has transmembrane domains that need to be correctly inserted into a membrane. The E. coli inner membrane has a different composition than the plant plasma membrane.

  • Extracellular Domain Folding : The leucine-rich repeat domain is an extracellular domain that in its native context would be in an oxidizing environment, facilitating disulfide bond formation. The cytoplasm of E. coli is a reducing environment, which prevents this.

  • Kinase Domain Activity : The intracellular kinase domain may require specific eukaryotic chaperones or co-factors for proper folding and activity.

Q2: Given the challenges, is it even feasible to express FEI1 in E. coli?

A2: Full-length, functional expression of a plant receptor kinase in E. coli is very difficult. A more common and often more successful approach is to express individual domains. For example, the intracellular kinase domain can often be expressed as a soluble protein in the cytoplasm for activity assays. The extracellular domain can be targeted to the periplasm of E. coli where the oxidizing environment can allow for proper disulfide bond formation.

Q3: What would be the ideal expression system for full-length FEI1?

A3: For a full-length plant receptor kinase, a eukaryotic expression system is highly recommended. Insect cell expression systems (using baculovirus) or mammalian cell lines are often the most successful as they provide the necessary machinery for correct folding, post-translational modifications, and membrane targeting of complex eukaryotic proteins. Pichia pastoris can also be a viable option, particularly for secreted expression of the extracellular domain.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Expression of Full-Length FEI1 in E. coli Yields Aggregates 1. Misfolding of extracellular and/or kinase domains.2. Improper membrane insertion.1. Express individual domains (e.g., kinase domain, extracellular domain) separately.2. For the extracellular domain, use a vector with a signal peptide to target it to the periplasm.3. For the full-length protein, switch to a eukaryotic expression system (e.g., yeast, insect, or mammalian cells).
Kinase Domain is Insoluble or Inactive 1. Misfolding.2. Lack of phosphorylation or other modifications.1. Co-express with chaperones.2. Fuse to a solubility tag (e.g., GST, SUMO).3. If activity is the goal, consider an in vitro transcription/translation system or a eukaryotic host.
Low Yield in Eukaryotic Systems 1. Sub-optimal codon usage for the specific host (e.g., insect cells).2. Inefficient secretion or membrane targeting.1. Codon-optimize the FEI1 sequence for the chosen eukaryotic host.2. Experiment with different signal peptides for secretion or membrane localization.
Illustrative Data on Codon Optimization of A. thaliana FEI1 Kinase Domain for Expression in E. coli

The following table provides hypothetical data for the expression of the FEI1 kinase domain in E. coli.

Gene VersionExpression Level (mg/L of culture)% Soluble Protein
Native FEI1 Kinase Domain0.510%
Codon-Optimized FEI1 Kinase Domain2060%

Experimental Protocols & Methodologies

Protocol 1: General Codon Optimization Workflow
  • Obtain the Target Gene Sequence : Retrieve the nucleotide sequence of the faeI, FAE1, or FEI1 gene from a database such as NCBI.

  • Select the Expression Host : Choose the target organism for heterologous expression (e.g., E. coli K-12, E. coli BL21(DE3), Pichia pastoris).

  • In Silico Codon Optimization : Use a commercially available gene optimization tool or a free online server. These tools will replace rare codons with those frequently used by the target host. Key parameters to consider during optimization include:

    • Codon Adaptation Index (CAI) : A measure of how well the codon usage of a gene matches that of a reference set of highly expressed genes in the target organism. Aim for a CAI > 0.8.

    • GC Content : Adjust the GC content to be within the optimal range for the host (typically 45-55% for many common hosts).

    • Removal of Undesirable Sequences : Eliminate cryptic splice sites, polyadenylation signals, and strong secondary mRNA structures.

  • Gene Synthesis : Synthesize the optimized gene sequence.

  • Cloning and Expression : Clone the synthetic gene into a suitable expression vector and transform it into the chosen host for expression analysis.

Protocol 2: Small-Scale Expression Trial in E. coli
  • Transformation : Transform the expression plasmid containing the codon-optimized gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture : Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture : Inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking.

  • Induction : When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially problematic proteins, transfer the culture to a lower temperature (e.g., 18°C) before induction.

  • Harvest : Continue to incubate the culture for 3-16 hours post-induction. Harvest the cells by centrifugation.

  • Analysis : Lyse a small aliquot of the cell pellet and analyze the total cell lysate and the soluble fraction by SDS-PAGE to check for protein expression and solubility.

Protocol 3: Small-Scale Expression Trial in Pichia pastoris (Methanol Induction)
  • Transformation and Selection : Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33, GS115). Select for positive transformants on appropriate media.

  • Screening for High-Expressing Clones : Screen multiple colonies for expression to account for variations due to different copy numbers of the integrated gene.

  • Starter Culture : Inoculate a selected colony into 25 mL of BMGY medium and grow overnight at 28-30°C with shaking.

  • Induction Phase : Harvest the cells from the starter culture by centrifugation and resuspend them in 100 mL of BMMY medium to an OD600 of ~1.0.

  • Methanol Addition : Add methanol to a final concentration of 0.5-1% to induce expression. Continue to add methanol every 24 hours to maintain induction.

  • Harvest and Analysis : Take time-course samples (e.g., 24, 48, 72, 96 hours) and analyze the culture supernatant (for secreted proteins) or cell lysate (for intracellular proteins) by SDS-PAGE or Western blot.

Visualizations

CodonOptimizationWorkflow A 1. Obtain Native Gene Sequence C 3. In Silico Optimization (CAI, GC Content, mRNA structure) A->C B 2. Select Expression Host B->C D 4. Gene Synthesis C->D E 5. Clone into Expression Vector D->E F 6. Transform Host E->F G 7. Expression Analysis F->G

Caption: A general workflow for codon optimization of a target gene.

ExpressionTroubleshooting Start Low/No Protein Expression Codon Codon Optimization Needed? Start->Codon Temp Lower Expression Temperature? Codon->Temp Yes Success Successful Expression Codon->Success No, already optimized Solubility Add Solubility Tag? Temp->Solubility Yes Temp->Success No, already low Host Change Expression Host? Solubility->Host Yes Solubility->Success No, already tagged Host->Start No, host is fixed Host->Success Yes

Caption: A decision tree for troubleshooting low protein expression.

SignalingPathway_FEI1 cluster_membrane Plasma Membrane FEI1 FEI1 Receptor Kinase Downstream Downstream Signaling (e.g., MAPK Cascade) FEI1->Downstream Kinase Activity Signal Cell Wall Stress Signal Signal->FEI1 Response Cellular Response (e.g., Cell Wall Modification) Downstream->Response

Caption: A simplified signaling pathway involving the FEI1 receptor kinase.

Technical Support Center: Generating Stable Fanconi Anemia (FA) Protein Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working on generating stable mutants of Fanconi Anemia (FA) pathway proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I've performed site-directed mutagenesis of FANCA, but sequencing results show only the wild-type sequence. What could be the problem?

A1: This is a common issue in site-directed mutagenesis. Here are several potential causes and solutions:

  • Inefficient DpnI digestion: The parental plasmid DNA must be eliminated after PCR. Ensure your DpnI enzyme is active and incubate for at least 1-2 hours at 37°C. Consider increasing the incubation time if you have a high concentration of template DNA.

  • Low PCR efficiency: FANCA is a large gene, which can make PCR amplification challenging. Optimize your PCR conditions, including using a high-fidelity polymerase suitable for long templates, optimizing the annealing temperature, and ensuring the extension time is sufficient (approximately 30 seconds to 1 minute per kb of plasmid length).

  • Primer design: Poorly designed primers can lead to failed mutagenesis. Ensure your primers are 25-45 bases in length with the mutation in the center, have a GC content of at least 40%, and terminate in one or more G or C bases. Use online tools to calculate the melting temperature (Tm) and check for potential hairpin structures or self-dimerization.

  • Template concentration: Using too much template plasmid (more than 50 ng) can increase the amount of parental plasmid carryover.

Q2: My recombinant FANCA protein is expressed at very low levels in E. coli. What can I do to improve the yield?

A2: Expression of large proteins like FANCA (163 kDa) in E. coli is often challenging due to codon usage bias and improper folding. Consider the following strategies:

  • Codon Optimization: Optimize the codon usage of your FANCA construct for E. coli expression.

  • Expression System: For large, complex eukaryotic proteins like FANCA, bacterial expression systems are often inadequate. Switching to a eukaryotic expression system, such as the baculovirus-insect cell system, is highly recommended.[1][2] This system provides better protein folding and post-translational modifications.

  • Lower Induction Temperature: If you must use E. coli, try lowering the induction temperature to 18-25°C and expressing the protein overnight. This can slow down protein synthesis and promote proper folding.

  • Solubility Tags: Fuse a solubility-enhancing tag, such as MBP (Maltose-Binding Protein) or GST (Glutathione S-transferase), to your protein.

Q3: I'm observing significant degradation of my FANCA mutant protein. What is the underlying mechanism and how can I mitigate it?

A3: FANCA stability is tightly regulated, and it is a known client protein of Heat Shock Protein 90 (HSP90). Its degradation is primarily mediated by the ubiquitin-proteasome pathway. Specific mutations can exacerbate this degradation. For example, the I939S mutation in FANCA disrupts its interaction with FAAP20, exposing a SUMOylation site that leads to polyubiquitination and subsequent proteasomal degradation.

To mitigate degradation:

  • Proteasome Inhibitors: During cell lysis and purification, include proteasome inhibitors (e.g., MG132) in your buffers.

  • Co-expression with Binding Partners: Since FANCA is stabilized by its interaction with FANCG and other components of the FA core complex, co-expressing your FANCA mutant with FANCG can enhance its stability.

  • Cellular Context: Be aware that the stability of your mutant may be highly dependent on the cellular context and the presence of other FA proteins.

Q4: My purified FANCA protein is prone to aggregation. How can I improve its solubility?

A4: Protein aggregation is a common challenge, especially with large, multi-domain proteins. Here are some tips to improve solubility:

  • Optimize Buffer Conditions:

    • pH: Determine the isoelectric point (pI) of your protein and choose a buffer pH that is at least one unit away from the pI.

    • Salt Concentration: Adjust the ionic strength of your buffer. Sometimes, increasing the salt concentration (e.g., 150-500 mM NaCl) can prevent aggregation.

  • Use Additives: Include stabilizing additives in your purification and storage buffers, such as:

    • Glycerol (5-20%): Acts as a cryoprotectant and stabilizer.

    • Non-denaturing detergents (e.g., Tween-20, Triton X-100 at low concentrations): Can help keep hydrophobic regions soluble.

    • Reducing agents (e.g., DTT, TCEP): To prevent the formation of incorrect disulfide bonds.

  • Protein Concentration: Avoid excessively high protein concentrations, as this can promote aggregation.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter while generating and characterizing stable FA protein mutants.

Problem Potential Cause(s) Recommended Solution(s)
No PCR product in site-directed mutagenesis - Inefficient primers- Suboptimal PCR conditions- Poor template quality- Redesign primers using best practices (see FAQ A1)- Optimize annealing temperature and extension time- Use freshly prepared, high-quality plasmid DNA
Low yield of recombinant FANCA from insect cells - Low virus titer- Suboptimal multiplicity of infection (MOI)- Incorrect harvest time- Inefficient cell lysis- Amplify your baculovirus stock to a higher titer- Optimize the MOI for your specific protein- Perform a time-course experiment to determine the optimal harvest time post-infection- Use a lysis buffer with appropriate detergents and mechanical disruption (e.g., sonication)
Mutant FANCA protein is not localized to the nucleus - The mutation affects the Nuclear Localization Signal (NLS)- Disrupted interaction with a binding partner required for nuclear import (e.g., FANCG)- Verify that your mutation is not within a known NLS- Co-express with FANCG to facilitate nuclear import- Analyze the protein sequence for potential cryptic NLSs that may be affected by the mutation
Discrepancy between predicted and observed stability of a mutant - Computational prediction models have limitations- The cellular environment significantly impacts protein stability (e.g., interactions with other proteins, post-translational modifications)- Rely on experimental validation of stability using assays like pulse-chase or Cellular Thermal Shift Assay (CETSA)- Consider the biological context when interpreting stability data
Cell death or poor growth of cell lines expressing a FANCA mutant - The mutant has a dominant-negative effect- The mutant protein is toxic to the cells- FA-deficient cells are inherently more sensitive to stress- Use an inducible expression system to control the timing and level of mutant protein expression- Culture cells in optimal conditions and handle them gently- Ensure the absence of DNA cross-linking agents in the culture medium

Data on the Impact of Missense Mutations on FANCA Stability

Obtaining precise quantitative data such as half-life or melting temperature for specific FANCA mutants is challenging and often not available in the literature. However, qualitative and semi-quantitative data from studies on patient-derived cells demonstrate the impact of mutations on protein stability and function. All tested missense mutations in FANCA have been shown to result in a non-functional protein that is unable to relocate from the cytoplasm to the nucleus, which is critical for its role in the FA/BRCA pathway.[4]

FANCA Mutation Type Observed Effect on Protein Functional Consequence Reference
Missense Mutations (general)Altered protein expression levels; failure to localize to the nucleus.Non-functional protein; inability to activate the FA/BRCA pathway.[4]
I939SFailure to bind to FAAP20, leading to increased SUMOylation, polyubiquitination, and proteasomal degradation.Decreased protein stability and loss of function.
Truncating Mutations (nonsense, frameshift)No detectable full-length protein.Complete loss of function.[5]

Experimental Protocols

Site-Directed Mutagenesis of FANCA

This protocol is a standard approach for introducing point mutations into a plasmid containing the FANCA gene.

Materials:

  • Plasmid DNA with wild-type FANCA

  • Custom mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design primers containing the desired mutation, flanked by 15-20 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up a PCR reaction with a low amount of template DNA (10-50 ng).

    • Use a high-fidelity polymerase and optimize the annealing temperature based on your primer design.

    • Ensure a sufficient extension time for the entire plasmid (e.g., 1 minute per kb).

    • Run for 18-25 cycles.

  • DpnI Digestion: Add DpnI directly to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated parental DNA.

  • Transformation: Transform the DpnI-treated plasmid into high-efficiency competent E. coli.

  • Screening: Select colonies, isolate plasmid DNA, and verify the mutation by Sanger sequencing.

Expression and Purification of the FANCA-FANCG Complex using the Baculovirus System

This protocol is adapted for the expression of the large FANCA-FANCG complex, which enhances the stability of FANCA.[6]

Materials:

  • Sf9 or High-Five™ insect cells

  • Baculovirus transfer vector (e.g., pFastBac)

  • Recombinant bacmids containing FANCA and FANCG genes

  • Cellfectin™ II Reagent for transfection

  • Appropriate insect cell culture medium

  • Affinity chromatography resin (e.g., Strep-Tactin for a Strep-tag)

Procedure:

  • Generation of Recombinant Baculoviruses:

    • Co-transfect Sf9 cells with the FANCA and FANCG bacmids using Cellfectin™ II.

    • Harvest the supernatant containing the P1 viral stock after 72 hours.

    • Amplify the viral stock to generate a high-titer P2 stock.

  • Protein Expression:

    • Infect a large culture of High-Five™ cells with the P2 viral stock at an optimized MOI.

    • Incubate for 48-72 hours.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Lyse the cells in a buffer containing protease inhibitors and a mild detergent.

    • Clarify the lysate by high-speed centrifugation.

  • Affinity Purification:

    • Load the clarified lysate onto an affinity column (e.g., Strep-Tactin).

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the FANCA-FANCG complex using the appropriate elution buffer (e.g., with desthiobiotin for a Strep-tag).

  • Further Purification (Optional):

    • If necessary, perform size-exclusion chromatography to obtain a highly pure and homogenous sample.

Pulse-Chase Assay for Protein Stability

This method allows for the determination of the half-life of a protein.

Procedure:

  • Pulse: Incubate cells expressing the protein of interest with a medium containing a radiolabeled amino acid (e.g., ³⁵S-methionine) for a short period (e.g., 30 minutes).

  • Chase: Replace the labeling medium with a medium containing an excess of the non-radiolabeled amino acid.

  • Time Points: Collect cell samples at various time points during the chase period.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Analysis: Separate the immunoprecipitated proteins by SDS-PAGE and detect the radiolabeled protein by autoradiography. Quantify the band intensities to determine the rate of protein degradation and calculate the half-life.

Visualizations

Workflow for Generating a Stable FANCA Mutant

G cluster_0 Plasmid Preparation cluster_1 Protein Expression cluster_2 Purification & Analysis Site-Directed Mutagenesis Site-Directed Mutagenesis Sequence Verification Sequence Verification Site-Directed Mutagenesis->Sequence Verification Verify Mutation Baculovirus Generation Baculovirus Generation Sequence Verification->Baculovirus Generation Generate Virus Insect Cell Infection Insect Cell Infection Baculovirus Generation->Insect Cell Infection Infect Cells Affinity Chromatography Affinity Chromatography Insect Cell Infection->Affinity Chromatography Purify Protein Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography->Size Exclusion Chromatography Further Purification Stability Assay (e.g., CETSA) Stability Assay (e.g., CETSA) Size Exclusion Chromatography->Stability Assay (e.g., CETSA) Assess Stability

Caption: Workflow for generating and characterizing a stable FANCA mutant.

FANCA Degradation Pathway

G FANCA_mutant FANCA Mutant (e.g., I939S) FAAP20_dissociation FAAP20 Dissociation FANCA_mutant->FAAP20_dissociation SUMOylation SUMOylation (at K921) FAAP20_dissociation->SUMOylation Polyubiquitination Polyubiquitination (RNF4-mediated) SUMOylation->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Degradation pathway of an unstable FANCA mutant.

References

Technical Support Center: Optimizing Purified FaeI Protein Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of the FaeI protein. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the expression and purification of FaeI and related proteins.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is its purification challenging?

A1: FaeI belongs to the FEI protein family, which are Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) found in plants like Arabidopsis thaliana. These proteins are involved in cell wall signaling. Purifying plant-derived kinases like FaeI from common expression systems such as E. coli can be challenging due to several factors:

  • Codon Usage Bias: The codons used in the FaeI gene may be rare in E. coli, leading to inefficient translation and low protein expression.

  • Protein Misfolding and Aggregation: As a complex eukaryotic protein, FaeI may not fold correctly in the prokaryotic environment of E. coli, leading to the formation of insoluble aggregates known as inclusion bodies.[1]

  • Lack of Post-Translational Modifications: E. coli lacks the machinery for many post-translational modifications (PTMs) that may be crucial for the proper folding, stability, and activity of FaeI.[2]

  • Toxicity: Overexpression of a foreign protein can sometimes be toxic to the host cells, leading to poor cell growth and reduced protein yield.

Q2: What are the initial steps to consider for improving FaeI expression?

A2: Before proceeding to complex troubleshooting, ensure the following foundational aspects of your expression strategy are optimized:

  • Codon Optimization: Synthesize the FaeI gene with codons optimized for your expression host (e.g., E. coli). This can significantly enhance translation efficiency.

  • Vector Choice: Utilize an expression vector with a strong, inducible promoter (e.g., T7 promoter) to control the timing and level of protein expression.

  • Host Strain Selection: Use an E. coli strain suitable for recombinant protein expression, such as BL21(DE3). Some strains are engineered to compensate for rare codons or to enhance disulfide bond formation.

Q3: My this compound is expressed but the yield of purified, soluble protein is very low. What are the likely causes?

A3: Low yield of soluble this compound is a common issue. The primary culprits are often:

  • Inclusion Body Formation: A significant portion of your expressed protein may be in an insoluble, aggregated form.

  • Inefficient Cell Lysis: If cells are not lysed effectively, a substantial amount of the protein will not be released for purification.

  • Protein Degradation: The this compound may be susceptible to degradation by host cell proteases.

  • Poor Binding to Purification Resin: Issues with the affinity tag or binding conditions can lead to loss of protein during the purification step.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound purification.

Problem 1: Low or No Expression of this compound
Possible Cause Recommended Solution
Suboptimal Induction Conditions Optimize the inducer (e.g., IPTG) concentration and the timing of induction. Inducing at a lower cell density (e.g., OD600 of 0.4-0.6) can sometimes improve yield.
Toxicity of this compound Lower the expression temperature (e.g., 16-25°C) and shorten the induction time.[2] This slows down protein synthesis, which can reduce toxicity and promote proper folding.
Plasmid Instability or Incorrect Sequence Verify the integrity of your expression plasmid by sequencing. Ensure that the FaeI gene is in the correct reading frame with any fusion tags.
Codon Bias If not already done, synthesize a codon-optimized version of the FaeI gene for your expression host.
Problem 2: this compound is Expressed but Forms Inclusion Bodies
Possible Cause Recommended Solution
High Expression Rate Leading to Misfolding Lower the expression temperature (e.g., 16-25°C) and use a lower concentration of the inducer to reduce the rate of protein synthesis.[2]
Lack of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding.
Insolubility of the Protein Use a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[1]
Inclusion Body Solubilization and Refolding If optimizing expression conditions fails, purify the inclusion bodies, solubilize them using denaturants (e.g., urea, guanidinium chloride), and then refold the protein by gradually removing the denaturant.[3]
Problem 3: Low Yield of Purified this compound After Affinity Chromatography (e.g., GST-tag)
Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure complete cell lysis by optimizing the lysis method (e.g., sonication, high-pressure homogenization) and using appropriate lysis buffers containing lysozyme and DNase.
Protein Degradation Add protease inhibitors to your lysis and purification buffers.[4] Keep samples on ice or at 4°C throughout the purification process.
Poor Binding to Affinity Resin - Ensure the binding buffer has the correct pH and ionic strength. - Check that the affinity tag is accessible and not sterically hindered. - Increase the incubation time of the lysate with the resin.[4]
Inefficient Elution - Optimize the elution buffer composition (e.g., concentration of eluting agent like glutathione for GST-tags). - Perform a gradient elution to find the optimal concentration for eluting the target protein without co-eluting contaminants.
Protein Precipitation During Purification Add stabilizing agents to your buffers, such as glycerol (5-10%), or non-ionic detergents (e.g., Triton X-100, Tween-20).

Quantitative Data Summary

Table 1: Example Purification of a GST-Tagged Plant Kinase

Purification Step Total Protein (mg) Target Protein (mg) Purity (%) Yield (%)
Cell Lysate 500255100
Glutathione Affinity Chromatography 15128048
Size Exclusion Chromatography 87.5>9530

This is an illustrative example; actual values will vary depending on the specific protein and experimental conditions.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for FaeI
  • Transformation: Transform your FaeI expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-1 mM.

  • Harvesting: Continue to incubate the culture for the desired time (e.g., 16 hours at 18°C). Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Analysis: Resuspend a small aliquot of the cell pellet in SDS-PAGE loading buffer. Analyze by SDS-PAGE to check for the expression of the this compound.

Protocol 2: Purification of GST-Tagged FaeI
  • Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold GST Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes. Sonicate the suspension on ice until it is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to an equilibrated glutathione-agarose resin. Incubate at 4°C with gentle agitation for 1-2 hours.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione). Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified this compound and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Visualizations

ProteinPurificationWorkflow cluster_Expression Protein Expression cluster_Purification Protein Purification Transformation Transformation StarterCulture Starter Culture Transformation->StarterCulture Inoculate ExpressionCulture Expression Culture StarterCulture->ExpressionCulture Inoculate Induction Induction ExpressionCulture->Induction Induce (e.g., IPTG) CellHarvest Cell Harvest Induction->CellHarvest Harvest Cells CellLysis Cell Lysis CellHarvest->CellLysis Lyse Clarification Clarification CellLysis->Clarification Centrifuge AffinityChromatography Affinity Chromatography Clarification->AffinityChromatography Bind Elution Elution AffinityChromatography->Elution Elute FurtherPurification Further Purification (e.g., Size Exclusion) Elution->FurtherPurification Optional FinalProduct Purified Protein FurtherPurification->FinalProduct Buffer Exchange

Caption: A general workflow for recombinant protein expression and purification.

TroubleshootingLogic cluster_Expression Expression Issues cluster_Solubility Solubility Issues cluster_Purification Purification Issues Start Low Purified Protein Yield CheckExpression Check Total Expression (SDS-PAGE of whole cells) Start->CheckExpression NoExpression No/Low Expression CheckExpression->NoExpression No Band CheckSolubility Check Soluble Fraction (SDS-PAGE of lysate) CheckExpression->CheckSolubility Expression OK OptimizeInduction Optimize Induction (Temp, [Inducer]) NoExpression->OptimizeInduction CodonOptimize Codon Optimize Gene OptimizeInduction->CodonOptimize CheckVector Verify Vector Sequence CodonOptimize->CheckVector InclusionBodies Protein in Inclusion Bodies CheckSolubility->InclusionBodies Protein Insoluble GoodSolubility Protein is Soluble but Lost During Purification CheckSolubility->GoodSolubility Protein Soluble LowerTemp Lower Expression Temp InclusionBodies->LowerTemp SolubilizationTag Add Solubility Tag (e.g., MBP) LowerTemp->SolubilizationTag Refolding Solubilize & Refold SolubilizationTag->Refolding CheckBinding Optimize Binding Conditions GoodSolubility->CheckBinding CheckElution Optimize Elution Conditions CheckBinding->CheckElution ProteaseInhibitors Add Protease Inhibitors CheckElution->ProteaseInhibitors

Caption: A decision tree for troubleshooting low yield of purified this compound.

References

FaeI Protein Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FaeI protein crystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality FaeI crystals. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its crystallization be challenging?

A1: FaeI, a type of feruloyl esterase, is an enzyme that plays a role in the breakdown of plant cell walls by hydrolyzing ester bonds.[1][2] Its crystallization can be difficult due to factors such as protein instability, aggregation, and the presence of flexible regions or post-translational modifications which can interfere with the formation of a well-ordered crystal lattice.[2][3]

Q2: My this compound is aggregating upon concentration. What can I do?

A2: Protein aggregation is a common issue. Consider reducing the protein concentration, as optimal concentrations for crystallization often lie between 8 and 20 mg/ml.[4] You can also screen different buffer conditions, such as pH and ionic strength, or use additives like glycerol, L-arginine, or detergents to enhance protein stability.

Q3: I'm not getting any crystals, just clear drops. What are the next steps?

A3: Clear drops typically indicate that the precipitant concentration is too low to induce nucleation.[5] Try increasing the precipitant concentration or the protein concentration.[4] Exploring a wider range of crystallization screens is also recommended to sample different chemical spaces. Additionally, varying the drop ratio of protein to reservoir solution can help explore different equilibration pathways.[5]

Q4: I am seeing a shower of microcrystals. How can I obtain larger, diffraction-quality crystals?

A4: A shower of microcrystals suggests that nucleation is occurring too rapidly.[6] To promote the growth of fewer, larger crystals, you can try to slow down the equilibration rate. This can be achieved by decreasing the precipitant concentration, lowering the temperature, or increasing the volume of the crystallization drop.[7] Microseeding, where pre-existing microcrystals are introduced into a new crystallization drop, can also be a powerful technique to control nucleation.

Q5: What are some common precipitants that are successful for FaeI and similar enzymes?

A5: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 8000) are among the most common and successful precipitants for protein crystallization.[4][8] Salts like ammonium sulfate and sodium chloride are also frequently used, sometimes in combination with PEGs.[8][9] For feruloyl esterases specifically, successful crystallization has been reported with PEG 8000 in combination with buffers like imidazole or sodium cacodylate.[1][10]

Troubleshooting Guides

Problem 1: Protein Precipitation in the Crystallization Drop

Amorphous precipitation is a common outcome in crystallization trials and indicates that the supersaturation level is too high, leading to disordered protein aggregation instead of ordered crystal lattice formation.[8]

Possible Cause Suggested Solution
Protein concentration is too high. Decrease the initial protein concentration. Most proteins crystallize well in the 8-20 mg/ml range.[4]
Precipitant concentration is too high. Systematically decrease the precipitant concentration in your optimization screen.[4]
Incorrect pH. The pH of the solution can significantly affect protein solubility. Screen a range of pH values around the protein's isoelectric point (pI).[4]
Protein instability. Introduce stabilizing additives to the protein solution, such as glycerol (2-5% v/v), L-arginine (25-50 mM), or low concentrations of non-ionic detergents.
Problem 2: No Crystals Formed (Clear Drops)

Clear drops after an extended period suggest that the conditions are not conducive to nucleation, meaning the protein remains in an undersaturated state.[8]

Possible Cause Suggested Solution
Protein or precipitant concentration is too low. Increase the protein concentration or the precipitant concentration to promote supersaturation.[5]
Limited chemical space explored. Use a broader range of initial crystallization screens to test different precipitants, salts, and pH conditions.[11]
Nucleation barrier. Attempt microseeding or macroseeding with crushed crystals from a previous, less successful experiment.
Temperature is not optimal. Incubate crystallization plates at different, constant temperatures (e.g., 4°C and 20°C), as protein solubility is temperature-dependent.[12]
Problem 3: Poor Crystal Quality (Needles, Plates, or Microcrystals)

The formation of non-ideal crystals indicates that while nucleation is occurring, the subsequent growth into large, single crystals is hindered.[6]

Possible Cause Suggested Solution
Rapid nucleation and growth. Slow down the vapor diffusion rate by setting up drops with a larger volume or using a smaller reservoir volume.[7] Fine-tuning the precipitant concentration to a lower level can also help.[4]
Presence of impurities. Further purify the this compound, for instance, by an additional gel filtration chromatography step to ensure high homogeneity.[10]
Suboptimal additives. Use an additive screen to identify small molecules, salts, or polymers that can favorably interact with the protein surface and promote better crystal packing.
Physical disturbances. Ensure the crystallization plates are stored in a vibration-free environment.

Key Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion

The hanging drop vapor diffusion method is a widely used technique for protein crystallization.[13] In this method, a drop containing a mixture of the protein and a precipitant solution is suspended over a reservoir containing a higher concentration of the precipitant.[14] Water vapor slowly diffuses from the drop to the reservoir, causing the protein and precipitant concentrations in the drop to increase, which can lead to crystallization.[15]

Materials:

  • Purified and concentrated this compound

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Crystallization screening solutions

  • Micropipettes and tips

Procedure:

  • Pipette 500 µL of the reservoir solution into a well of the 24-well plate.[12]

  • On a clean cover slip, place a 1 µL drop of the this compound solution.[12]

  • Add 1 µL of the reservoir solution to the protein drop.[12] Avoid introducing bubbles.

  • Carefully invert the cover slip and place it over the well, ensuring a tight seal with grease or sealing tape to prevent evaporation.[14]

  • Repeat for all conditions being tested.

  • Store the plate in a stable, temperature-controlled environment and monitor for crystal growth over time.[12]

Protocol 2: Microseeding for Crystal Optimization

Microseeding is a powerful technique to obtain larger, more uniform crystals when initial screening results in microcrystals. It involves transferring a small number of existing crystals (the "seed stock") into a new, equilibrated drop.

Materials:

  • Crystallization drop containing microcrystals

  • Seed bead or similar tool

  • Freshly prepared crystallization drops

Procedure:

  • Prepare a seed stock by transferring a small number of microcrystals into a 50 µL drop of reservoir solution and crushing them by vortexing with a seed bead.

  • Create a serial dilution of the seed stock (e.g., 1:10, 1:100, 1:1000) in the reservoir solution.

  • Set up new hanging or sitting drops with your this compound and a precipitant concentration that is slightly lower than the one that produced microcrystals.

  • Using a fine tool like a cat whisker or a specialized seeding tool, touch the diluted seed stock and then transfer the seeds into the new protein drops.

  • Seal the plate and incubate. The pre-existing seeds should now grow into larger crystals without the formation of new nuclei.

Data Summary Tables

Table 1: Reported Crystallization Conditions for Feruloyl Esterases

EnzymeOrganismPrecipitantBufferAdditivesResolution (Å)
FaeI (putative)Talaromyces cellulolyticus14% PEG 80000.1 M Imidazole pH 8.00.2 M Calcium Acetate2.60[10]
FaeI (LbFAE)Lentilactobacillus buchneri18% (w/v) PEG 80000.1 M Sodium Cacodylate pH 6.50.2 M Calcium Acetate1.90[1]
FaeI (LaFae)Lactobacillus acidophilusNot specifiedNot specifiedNot specified2.30[16]
FaeAAspergillus nigerNot specifiedNot specifiedNot specified2.50[2]

Table 2: Common Additives for Crystallization Optimization

Additive TypeExamplesTypical ConcentrationPotential Effect
Salts Sodium Chloride, Ammonium Sulfate0.05 - 0.2 MCan alter protein solubility and promote crystal contacts.[9]
Divalent Cations Magnesium Chloride, Calcium Chloride5 - 20 mMCan mediate crystal contacts between protein molecules.
Small Molecules Glycine, L-Arginine, L-Glutamate25 - 100 mMCan reduce non-specific aggregation and improve protein stability.
Detergents n-Octyl-β-D-glucoside (β-OG)Above Critical Micelle Concentration (CMC)Can help to solubilize proteins and prevent aggregation, particularly for proteins with hydrophobic patches.
Polyols Glycerol, Ethylene Glycol2 - 10% (v/v)Act as stabilizers and can also function as cryoprotectants.[11]

Visual Guides

crystallization_workflow cluster_prep Protein Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Optimization Purification High Purity This compound Concentration Concentration & Buffer Exchange Purification->Concentration Screening Initial Screens (Hanging/Sitting Drop) Concentration->Screening Incubation Incubation (4°C & 20°C) Screening->Incubation Observation Microscopic Observation Incubation->Observation Optimization Optimization of 'Hit' Conditions Observation->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting XRay X-Ray Diffraction Harvesting->XRay Data Collection troubleshooting_logic Start Observe Crystallization Drop Outcome What is the outcome? Start->Outcome Precipitate Amorphous Precipitate Outcome->Precipitate Precipitation Clear Clear Drop Outcome->Clear Clear Microcrystals Microcrystals Outcome->Microcrystals Microcrystals GoodCrystals Good Crystals! Outcome->GoodCrystals Success Action_Precipitate Decrease [Protein] or [Precipitant] Precipitate->Action_Precipitate Action_Clear Increase [Protein] or [Precipitant] Clear->Action_Clear Action_Micro Optimize: Seeding, Lower [Precipitant], Additives Microcrystals->Action_Micro

References

Technical Support Center: Interpreting Phenotypes in faeI Knockout Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with faeI knockout mutants, focusing on Arabidopsis thaliana FATTY ACID ELONGATION 1 (FAE1/KCS18). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret both expected and unexpected phenotypes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of FAE1?

A1: FAE1 is a 3-ketoacyl-CoA synthase, a key enzyme in the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][2][3] It is primarily expressed in the developing seed and is responsible for elongating 18-carbon fatty acids into 20- and 22-carbon fatty acids.[2][3][4] FAE1 is considered the rate-limiting enzyme in this pathway.[1]

Q2: What is the expected phenotype of an fae1 knockout mutant?

A2: The most direct and expected phenotype is a dramatic change in the fatty acid profile of the seed oil. Specifically, you should observe a significant reduction or complete absence of eicosenoic acid (20:1) and erucic acid (22:1). Concurrently, you will see an increase in the substrate for the FAE1 enzyme, oleic acid (18:1), and its derivatives.[5][6] In many standard growth conditions, there are no obvious effects on vegetative growth or overall plant morphology.[5][7]

Q3: We have confirmed the fae1 knockout, but our plants show an unexpected growth defect. What could be the cause?

A3: While single fae1 mutants often appear phenotypically normal in vegetative stages, growth defects can arise from several factors:

  • Genetic Background: The specific ecotype of your Arabidopsis line can influence the phenotypic outcome. Some ecotypes may be more sensitive to alterations in fatty acid metabolism.

  • Off-Target Mutations: If the knockout was generated using CRISPR/Cas9, there is a possibility of off-target mutations. It is advisable to sequence potential off-target sites.

  • Stacked Mutations: Your fae1 mutant may have an uncharacterized background mutation in another gene related to lipid metabolism. For instance, combining an fae1 mutation with a knockout of FAD2 (FATTY ACID DESATURASE 2) can lead to delayed growth and reduced seed yield.[6]

  • Environmental Stress: The growth defect may only manifest under specific environmental conditions (e.g., temperature stress, water availability) that challenge the plant's metabolic flexibility.

Q4: Can the absence of VLCFAs in seeds affect germination or seedling establishment?

A4: Yes, this is a plausible unexpected phenotype. VLCFAs are a dense form of energy storage in the seed. While their absence is compensated by an increase in C18 fatty acids, this alteration could affect the efficiency of lipid mobilization during germination. In wild-type pennycress, a related oilseed plant, erucic acid is highly enriched in the cotyledons, suggesting a key role in providing energy for the germinating seedling.[6] You may observe subtle differences in germination rates or seedling vigor, especially under suboptimal conditions.

Troubleshooting Guide

Issue 1: No significant change in VLCFA levels despite confirmed knockout.
  • Possible Cause: Functional redundancy with other 3-ketoacyl-CoA synthases (KCS). Arabidopsis has a large family of KCS genes, and while FAE1 (KCS18) is dominant in the seed, other KCS enzymes might partially compensate for its loss, especially if their expression is ectopically induced.

  • Troubleshooting Steps:

    • Verify Gene Expression: Use RT-qPCR to confirm the absence of FAE1 transcript in your mutant.

    • Expression Analysis of Other KCS Genes: Analyze the expression of other closely related KCS genes in the developing seeds of your mutant compared to wild-type. Upregulation of other KCS genes could indicate compensation.

    • Create Higher-Order Mutants: To definitively test for functional redundancy, create double or triple knockouts with other candidate KCS genes expressed in the seed.

Issue 2: Unexpected changes in other metabolite levels.
  • Possible Cause: The accumulation of oleic acid (18:1), the substrate for FAE1, can lead to its diversion into other metabolic pathways. This can alter the flux through various branches of lipid metabolism.

  • Troubleshooting Steps:

    • Broad Metabolomic Profiling: Perform untargeted metabolomics on developing seeds to identify which metabolic pathways are affected.

    • Lipidomics Analysis: Conduct a detailed lipidomics analysis to look beyond simple fatty acid profiles. Changes in the composition of triacylglycerols (TAGs), phospholipids, or galactolipids could reveal how the cell is adapting to the altered fatty acid pool.

    • Enzyme Activity Assays: Measure the activity of enzymes downstream of oleic acid, such as desaturases (e.g., FAD2), to see if their activity is altered by the increased substrate availability.

Quantitative Data Summary

The following table summarizes the expected changes in seed fatty acid composition in an Arabidopsis fae1 knockout mutant compared to wild-type (WT).

Fatty AcidWT (% of total)fae1 knockout (% of total)Expected Change
Palmitic (16:0)~10%~10%No significant change
Stearic (18:0)~4%~4%No significant change
Oleic (18:1)~15-20%>40%Significant Increase
Linoleic (18:2)~25-30%~30-35%Slight Increase
Linolenic (18:3)~15-20%~15-20%No significant change
Eicosenoic (20:1)~20-25%<2%Significant Decrease
Erucic (22:1)~1-3%<0.5%Significant Decrease

Note: These are approximate values and can vary based on genetic background and growth conditions.

Key Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography (GC)

This protocol is essential for quantifying the fatty acid composition of seeds.

  • Sample Preparation: Place 10-20 seeds in a glass tube with a Teflon-lined cap.

  • Transesterification: Add 1 mL of 2.5% H₂SO₄ (v/v) in methanol. Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

  • Incubation: Heat the samples at 80°C for 1 hour.

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge at low speed to separate the phases. The upper hexane layer contains the FAMEs.

  • GC Analysis: Transfer the hexane layer to a GC vial. Inject 1 µL into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23).

  • Quantification: Identify peaks based on retention times of known standards. Quantify the relative abundance of each fatty acid by integrating the peak areas and normalizing to the internal standard.

Protocol 2: RT-qPCR for Gene Expression Analysis

This protocol is used to verify the knockout of FAE1 and check for compensatory expression of other genes.

  • RNA Extraction: Isolate total RNA from developing siliques (approx. 7-10 days after flowering) using a commercial kit or a Trizol-based method.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for FAE1 and a reference gene (e.g., ACTIN2 or UBQ10).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression level of FAE1 in the mutant compared to the wild-type.

Visualizations

Signaling and Metabolic Pathways

FAE1_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum 16:0-ACP 16:0-ACP 18:0-ACP 18:0-ACP 16:0-ACP->18:0-ACP Elongation 18:1-ACP 18:1-ACP 18:0-ACP->18:1-ACP Desaturation 18:1-CoA 18:1-CoA (Oleoyl-CoA) 18:1-ACP->18:1-CoA Export & Acyl-CoA Synthetase FAE1 FAE1 (KCS18) 18:1-CoA->FAE1 Substrate TAG_Assembly Triacylglycerol (TAG) Assembly 18:1-CoA->TAG_Assembly FAD2 FAD2 18:1-CoA->FAD2 VLCFA_Synth KCR, HCD, ECR FAE1->VLCFA_Synth Condensation 20:1-CoA 20:1-CoA VLCFA_Synth->20:1-CoA Elongation Cycle 1 22:1-CoA 22:1-CoA VLCFA_Synth->22:1-CoA Elongation Cycle 2 20:1-CoA->FAE1 Substrate 20:1-CoA->TAG_Assembly 22:1-CoA->TAG_Assembly 18:2-CoA 18:2-CoA FAD2->18:2-CoA 18:2-CoA->TAG_Assembly FAE1_KO fae1 Knockout FAE1_KO->FAE1 Troubleshooting_Workflow start Start: Observe Unexpected Phenotype confirm_ko 1. Confirm Genotype (PCR/Sequencing) start->confirm_ko confirm_transcript 2. Confirm Knockout (RT-qPCR for FAE1) confirm_ko->confirm_transcript phenotype Is the phenotype a growth defect? confirm_transcript->phenotype metabolite Is the phenotype metabolic? phenotype->metabolite No stress Test under different environmental stresses phenotype->stress Yes gc Perform FAME-GC Analysis metabolite->gc Yes background Check for background mutations (backcrossing) stress->background off_target Sequence potential off-target sites background->off_target end_growth Identify genetic or environmental interaction off_target->end_growth metabolomics Perform untargeted metabolomics/lipidomics gc->metabolomics expr_analysis Gene expression analysis of related pathways metabolomics->expr_analysis end_metabolic Identify altered metabolic flux expr_analysis->end_metabolic

References

optimizing buffer conditions for FaeI protein stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions for FaeI protein stability. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound instability?

A1: Initial signs of FaeI instability can include loss of activity, precipitation or aggregation (visible turbidity or pellets after centrifugation), and degradation (observed as extra bands on an SDS-PAGE gel). It is crucial to monitor these indicators throughout your experimental workflow.

Q2: What are the key buffer components to consider for optimizing FaeI stability?

A2: The primary buffer components to consider are the buffering agent and its pH, the salt concentration and type, and the inclusion of various additives. Each of these components can have a significant impact on the stability of FaeI.[1][2][3]

Q3: How does pH affect the stability of FaeI?

A3: The pH of the buffer solution dictates the charge state of the amino acid residues on the protein surface.[1] Deviations from the optimal pH can lead to changes in protein conformation, potentially exposing hydrophobic regions and promoting aggregation or unfolding. It is recommended to screen a range of pH values around the theoretical isoelectric point (pI) of FaeI.

Q4: What is the role of salt in the buffer?

A4: Salt in the buffer helps to maintain the ionic strength of the solution, which can influence protein solubility and stability.[3] Low salt concentrations can sometimes lead to aggregation, while very high salt concentrations can cause "salting out." The optimal salt concentration for FaeI should be determined empirically.

Q5: What types of additives can be used to improve FaeI stability?

A5: Various additives can be used to enhance protein stability. These are broadly categorized as stabilizers.[4][5][6] Common stabilizers include:

  • Sugars and Polyols (e.g., sucrose, glycerol): These are preferentially excluded from the protein surface, promoting a more compact, stable conformation.[4][5][6]

  • Amino Acids (e.g., arginine, glycine): These can help to suppress aggregation and increase solubility.[4][5][6]

  • Reducing Agents (e.g., DTT, TCEP): If FaeI has cysteine residues, these agents prevent the formation of intermolecular disulfide bonds which can lead to aggregation.[3]

  • Non-ionic Detergents (e.g., Tween-20, Triton X-100): Low concentrations of these can prevent aggregation by disrupting hydrophobic interactions.[4][5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
FaeI precipitates out of solution. - Suboptimal pH leading to charge neutralization. - Incorrect ionic strength. - Protein concentration is too high.- Screen a pH range from 1 unit below to 1 unit above the theoretical pI. - Test a matrix of salt concentrations (e.g., 50 mM to 500 mM NaCl). - Reduce the working concentration of FaeI.
Loss of FaeI activity over time. - Protein unfolding or denaturation. - Proteolytic degradation. - Oxidation of sensitive residues.- Perform a thermal shift assay (Differential Scanning Fluorimetry) to assess unfolding in different buffers. - Add a protease inhibitor cocktail. - Include a reducing agent like DTT or TCEP in the buffer.[3]
FaeI shows multiple bands on a non-reducing SDS-PAGE. - Formation of intermolecular disulfide bonds.- Add a reducing agent such as DTT or TCEP to the buffer.[3]
FaeI aggregates during purification. - Buffer composition is not optimal for stability. - Exposure to hydrophobic surfaces (e.g., chromatography resin).- Screen different buffering agents and pH values.[7] - Include additives like arginine or low concentrations of non-ionic detergents in the purification buffers.

Experimental Protocols

Protocol 1: Buffer Screening by Differential Scanning Fluorimetry (DSF)

This protocol outlines a method for rapidly screening different buffer conditions to identify those that enhance the thermal stability of FaeI. An increase in the melting temperature (Tm) is indicative of increased protein stability.[8]

Materials:

  • Purified this compound

  • A selection of buffering agents (e.g., Tris-HCl, HEPES, MES, Sodium Citrate)

  • Salts (e.g., NaCl, KCl)

  • Additives (e.g., glycerol, sucrose, arginine, DTT)

  • Fluorescent dye (e.g., SYPRO Orange)

  • qPCR instrument with thermal ramping capability

Procedure:

  • Prepare a master mix of this compound and the fluorescent dye in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Prepare a 96-well plate with different buffer conditions. Each well should contain a final volume of 25 µL. Systematically vary the pH, salt concentration, and additives across the plate.

  • Add the FaeI/dye master mix to each well to a final protein concentration of 2 µM.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a qPCR instrument and run a melt curve experiment. A typical program would be to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, acquiring fluorescence data at each temperature increment.

  • Analyze the data by plotting fluorescence versus temperature. The midpoint of the unfolding transition is the Tm. Higher Tm values indicate more stable conditions.

Protocol 2: Assessment of FaeI Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It can be used to monitor the formation of aggregates over time under different buffer conditions.

Materials:

  • Purified this compound

  • A set of optimized buffer candidates from DSF screening

  • DLS instrument

Procedure:

  • Prepare samples of FaeI at a working concentration (e.g., 1 mg/mL) in each of the candidate buffers.

  • Filter the samples through a 0.22 µm filter to remove any pre-existing large aggregates.

  • Measure the initial particle size distribution using the DLS instrument.

  • Incubate the samples under desired stress conditions (e.g., elevated temperature, agitation, or prolonged storage at 4 °C).

  • Periodically take measurements to monitor changes in the particle size distribution. An increase in the average particle size or the appearance of a second population of larger particles indicates aggregation.

Quantitative Data Summary

The following tables provide example data from a hypothetical buffer screen for FaeI.

Table 1: Effect of pH and Salt Concentration on FaeI Thermal Stability (Tm)

Buffer (50 mM)pHNaCl (mM)Tm (°C)
Sodium Citrate5.515048.2
MES6.015052.5
HEPES7.05054.1
HEPES7.015055.8
HEPES7.030055.2
Tris-HCl8.015053.7
Tris-HCl8.515051.9

Table 2: Effect of Additives on FaeI Thermal Stability (Tm) in Optimal Buffer (50 mM HEPES, 150 mM NaCl, pH 7.0)

AdditiveConcentrationTm (°C)
None (Control)-55.8
Glycerol10% (v/v)58.2
Sucrose250 mM57.5
L-Arginine100 mM56.9
DTT1 mM56.1
Tween-200.01% (v/v)56.3

Visualizations

Buffer_Optimization_Workflow start Start: Unstable FaeI dsf Primary Screen: Differential Scanning Fluorimetry (DSF) (Vary pH, Salt) start->dsf dls Secondary Screen: Dynamic Light Scattering (DLS) (Test top hits from DSF for aggregation) dsf->dls additives Additive Screen: Test stabilizers (glycerol, arginine, etc.) in optimal buffer dls->additives activity Functional Assay: Confirm FaeI activity in final buffer additives->activity end End: Stable and Active FaeI activity->end

Caption: Workflow for optimizing this compound stability.

Troubleshooting_Logic instability FaeI Instability Observed precipitation Precipitation instability->precipitation Is there visible precipitate? loss_of_activity Loss of Activity instability->loss_of_activity Is activity decreasing? aggregation Aggregation instability->aggregation Is the protein aggregating? solution_ph Optimize pH and Salt precipitation->solution_ph solution_additives Screen Stabilizing Additives loss_of_activity->solution_additives aggregation->solution_additives solution_reducing Add Reducing Agent aggregation->solution_reducing

References

Technical Support Center: Troubleshooting PCR Amplification of the faeI Gene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the PCR amplification of the faeI (Fatty Acid Elongase 1) gene. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the amplification of this gene.

Frequently Asked Questions (FAQs)

Q1: What is the faeI gene and why is it studied?

The faeI gene, also known as FAE1, encodes a key enzyme called 3-ketoacyl-CoA synthase. This enzyme is a critical component of the fatty acid elongase complex, which is responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. In Arabidopsis thaliana, FAE1 plays a significant role in seed oil composition by catalyzing the elongation of C18 fatty acids to C20 and C22. Researchers study this gene to understand and potentially manipulate the fatty acid profiles in oilseed crops for improved nutritional value or industrial applications.

Q2: I am not getting any PCR product when trying to amplify the faeI gene. What are the common causes?

No amplification is a frequent issue in PCR. For the faeI gene, this could be due to several factors:

  • Suboptimal Annealing Temperature: The annealing temperature is critical for primer binding. If it's too high, primers won't bind efficiently; if it's too low, it can lead to non-specific amplification.

  • Poor Primer Design: Primers may have secondary structures (hairpins, self-dimers) or may not be specific to the faeI gene.

  • Issues with Template DNA: The quality and quantity of your genomic DNA are crucial. Degraded DNA or the presence of PCR inhibitors can prevent amplification.

  • Incorrect Reagent Concentrations: The concentrations of MgCl₂, dNTPs, and the polymerase need to be optimal for the reaction to work.

Q3: I see multiple bands on my gel instead of a single band for the faeI gene. What does this indicate?

The presence of multiple bands, or non-specific amplification, suggests that your primers are binding to other regions of the genome in addition to the faeI gene. This can be caused by:

  • Annealing Temperature is Too Low: Lowering the stringency of primer binding allows for off-target amplification.

  • Primer Design: Primers may share homology with other gene sequences.

  • Excessive Template or Primer Concentration: High concentrations of DNA or primers can promote non-specific binding.

Q4: The band for my faeI PCR product is very faint. How can I increase the yield?

A faint band indicates low amplification efficiency. To improve the yield, you can try the following:

  • Optimize Annealing Temperature: Perform a gradient PCR to find the optimal annealing temperature.

  • Increase the Number of PCR Cycles: Increasing the cycles from the standard 30-35 to 40 may help increase the product yield.

  • Adjust Reagent Concentrations: Titrate the MgCl₂ and primer concentrations to find the optimal balance.

  • Check Template Quality: Ensure your DNA is of high quality and free of inhibitors.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues with faeI gene amplification.

Problem 1: No PCR Product (No Band on Gel)
Possible Cause Recommended Solution
Incorrect Annealing Temperature (Ta) Perform a gradient PCR with a range of temperatures from 50°C to 60°C to determine the optimal Ta. A good starting point for faeI homologs has been reported around 54-55°C.
Primer Issues Verify your primer design using software like Primer-BLAST on the NCBI website. Check for potential hairpins, self-dimers, and cross-dimers. Ensure the primers are specific to the Arabidopsis thaliana FAE1 gene (NCBI Gene ID: 827581).
Template DNA Quality/Quantity Quantify your DNA using a spectrophotometer and check its integrity on an agarose gel. Use 50-100 ng of high-quality genomic DNA per 25 µL reaction. If inhibitors are suspected, re-purify the DNA.
PCR Reagent Problems Use fresh aliquots of dNTPs and buffer. Ensure the DNA polymerase is active and has been stored correctly at -20°C.
Problem 2: Non-Specific Bands (Multiple Bands on Gel)
Possible Cause Recommended Solution
Annealing Temperature Too Low Gradually increase the annealing temperature in 1-2°C increments. This increases the specificity of primer binding.
High Primer Concentration Reduce the final primer concentration to 0.1-0.2 µM.
Excess Template DNA Reduce the amount of genomic DNA template to 25-50 ng per reaction.
High MgCl₂ Concentration Titrate the MgCl₂ concentration. Start with 1.5 mM and test a range up to 2.5 mM.
Problem 3: Faint PCR Product (Low Yield)
Possible Cause Recommended Solution
Suboptimal PCR Conditions Re-optimize the annealing temperature and MgCl₂ concentration as described above.
Insufficient Number of Cycles Increase the number of PCR cycles to 35 or 40.
Inefficient DNA Polymerase Ensure you are using a high-quality Taq polymerase suitable for standard PCR.
Primer Degradation Use fresh dilutions of your primers.

Experimental Protocols

Standard PCR Protocol for faeI Gene Amplification

This protocol is a starting point and may require optimization based on your specific primers and reagents.

1. Reaction Setup:

Component Volume (for 25 µL reaction) Final Concentration
10x PCR Buffer2.5 µL1x
dNTPs (10 mM)0.5 µL0.2 mM
Forward Primer (10 µM)0.5 µL0.2 µM
Reverse Primer (10 µM)0.5 µL0.2 µM
MgCl₂ (50 mM)0.75 µL1.5 mM
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 U
Genomic DNA (50 ng/µL)1.0 µL50 ng
Nuclease-free waterto 25 µL-

2. PCR Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation95°C3 min1
Denaturation95°C30 sec35
Annealing54-58°C*30 sec35
Extension72°C1 min/kb35
Final Extension72°C5 min1
Hold4°C-

*Note: The annealing temperature should be optimized. A starting point of 55°C is recommended based on homologous gene amplification.

Visualizations

Experimental Workflow for faeI Gene Expression Analysis

This workflow outlines the key steps for quantifying the expression of the faeI gene using reverse transcription quantitative PCR (RT-qPCR).

FAE1_Expression_Workflow cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 Quantitative PCR cluster_3 Data Analysis RNA_Extraction RNA Extraction (from Arabidopsis seeds) DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment RNA_QC RNA Quality Control (e.g., NanoDrop, Gel) DNase_Treatment->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers for faeI and Ref. Gene) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Relative Quantification (ΔΔCt Method) qPCR_Run->Data_Analysis Interpretation Interpretation of faeI Expression Levels Data_Analysis->Interpretation

Caption: Workflow for quantifying faeI gene expression.

Troubleshooting Logic Flow

This diagram illustrates a logical approach to troubleshooting common PCR problems for the faeI gene.

PCR_Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Start PCR for faeI Check_Gel Analyze Gel Electrophoresis Start->Check_Gel No_Band No Band Check_Gel->No_Band No Product Multiple_Bands Multiple Bands Check_Gel->Multiple_Bands Non-specific Product Faint_Band Faint Band Check_Gel->Faint_Band Low Yield Correct_Band Correct Band (Successful Amplification) Check_Gel->Correct_Band Expected Product Optimize_Ta Optimize Annealing Temp. No_Band->Optimize_Ta Check_Primers Check Primer Design No_Band->Check_Primers Check_Template Verify DNA Quality/Quantity No_Band->Check_Template Multiple_Bands->Optimize_Ta Adjust_Reagents Adjust Reagent Concentrations Multiple_Bands->Adjust_Reagents Faint_Band->Optimize_Ta Faint_Band->Adjust_Reagents Increase_Cycles Increase PCR Cycles Faint_Band->Increase_Cycles

Caption: Logic flow for troubleshooting faeI PCR.

Validation & Comparative

confirming the subcellular localization of FaeI protein

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of understanding a protein's function is identifying its location within a cell. This guide provides a comparative overview of methodologies to confirm the subcellular localization of the FaeI protein, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate experimental approach.

Introduction to FaeI and Subcellular Localization

The precise subcellular localization of a protein is intrinsically linked to its biological role.[1][2][3] Mislocalized proteins can be indicative of cellular dysfunction and are often associated with various diseases.[3][4] Therefore, confirming the subcellular compartment where a protein resides is a critical step in its characterization. This guide focuses on experimental strategies to determine the subcellular localization of the this compound.

Comparative Analysis of Experimental Techniques

Several well-established techniques can be employed to determine the subcellular localization of a protein. The choice of method often depends on factors such as the availability of specific antibodies, the desired resolution, and whether the analysis is of fixed or living cells. Below is a comparison of common experimental approaches.

Table 1: Comparison of Experimental Methods for Subcellular Localization

MethodPrincipleAdvantagesDisadvantagesTypical Data Output
Immunofluorescence (IF) An antibody specific to the target protein is used to detect its location within a fixed and permeabilized cell. A secondary antibody conjugated to a fluorophore provides the signal.High specificity; relatively straightforward and widely used; allows for co-localization studies with known organelle markers.[1]Requires a specific primary antibody; fixation and permeabilization can create artifacts; provides a static view of the cell.Fluorescence microscopy images showing the distribution of the protein.
GFP Fusion Proteins The gene encoding the protein of interest is fused with the gene for a fluorescent protein (e.g., Green Fluorescent Protein). The fusion protein is then expressed in cells, and its localization is observed using fluorescence microscopy.[1]Allows for visualization in living cells, enabling dynamic studies; does not require specific antibodies.The fluorescent tag could potentially alter the protein's localization or function; overexpression can lead to mislocalization artifacts.Live-cell imaging or fluorescence microscopy images of the fusion protein's distribution.
Subcellular Fractionation followed by Western Blotting Cells are lysed, and cellular compartments are separated by differential centrifugation. The resulting fractions (e.g., nuclear, cytoplasmic, mitochondrial) are then analyzed by Western blotting using an antibody against the protein of interest.Provides biochemical evidence of localization; can be used to analyze endogenous protein levels.Prone to cross-contamination between fractions; does not provide single-cell resolution; labor-intensive.Western blot bands showing the presence and relative abundance of the protein in different subcellular fractions.
Immunohistochemistry (IHC) Similar to immunofluorescence, but typically used for tissue samples. An antibody is used to detect the protein, and the signal is often visualized using an enzymatic reaction that produces a colored precipitate.Allows for the localization of proteins within the context of tissue architecture.[5]Lower resolution than microscopy of cultured cells; fixation and embedding can mask epitopes.Microscope images of tissue sections with colored staining indicating the protein's location.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed above.

Immunofluorescence Protocol
  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Antibody Incubation:

    • Incubate the cells with the primary antibody against the this compound (diluted in 1% BSA in PBS) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently-labeled secondary antibody (diluted in 1% BSA in PBS) for 1 hour at room temperature in the dark.

    • (Optional) Counterstain the nuclei with DAPI.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

GFP Fusion Protein Protocol
  • Plasmid Construction:

    • Clone the cDNA of the FaeI gene into a mammalian expression vector that contains a C-terminal or N-terminal GFP tag.

  • Transfection:

    • Transfect the GFP-FaeI plasmid into the chosen cell line using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Culture and Imaging:

    • Allow the cells to express the fusion protein for 24-48 hours.

    • (Optional) For co-localization, cells can be stained with dyes specific for certain organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

    • Image the live or fixed cells using a fluorescence or confocal microscope.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining protein subcellular localization.

experimental_workflow cluster_IF Immunofluorescence cluster_GFP GFP Fusion cluster_WB Subcellular Fractionation IF_cell_prep Cell Preparation IF_fix_perm Fixation & Permeabilization IF_cell_prep->IF_fix_perm IF_pri_ab Primary Antibody IF_fix_perm->IF_pri_ab IF_sec_ab Secondary Antibody IF_pri_ab->IF_sec_ab IF_imaging Fluorescence Imaging IF_sec_ab->IF_imaging end_node Conclusion: FaeI Subcellular Localization IF_imaging->end_node GFP_plasmid Plasmid Construction GFP_transfection Transfection GFP_plasmid->GFP_transfection GFP_expression Protein Expression GFP_transfection->GFP_expression GFP_imaging Live Cell Imaging GFP_expression->GFP_imaging GFP_imaging->end_node WB_lysis Cell Lysis WB_fractionation Fractionation WB_lysis->WB_fractionation WB_sds_page SDS-PAGE WB_fractionation->WB_sds_page WB_western Western Blot WB_sds_page->WB_western WB_detection Detection WB_western->WB_detection WB_detection->end_node start Start: Hypothesis of FaeI Localization start->IF_cell_prep start->GFP_plasmid start->WB_lysis

Caption: Workflow for determining FaeI subcellular localization.

Signaling Pathway and Logical Relationships

The choice of experimental method can be guided by a logical decision-making process, as illustrated below.

logical_relationship start Need to determine FaeI subcellular localization? antibody_avail Is a specific antibody for FaeI available? start->antibody_avail Yes live_cell Is live-cell imaging required? antibody_avail->live_cell Yes gfp_method Use GFP Fusion Protein antibody_avail->gfp_method No if_method Use Immunofluorescence live_cell->if_method No live_cell->gfp_method Yes fractionation_method Use Subcellular Fractionation if_method->fractionation_method For biochemical confirmation end_node Localization Confirmed if_method->end_node gfp_method->fractionation_method For biochemical confirmation gfp_method->end_node fractionation_method->end_node

Caption: Decision tree for selecting a localization method.

References

Validating FaeI's Role: A Comparative Guide to Fimbrial Subunit Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the F4 (K88) fimbrial subunit FaeI and its interactions with other subunits essential for fimbrial assembly in enterotoxigenic Escherichia coli (ETEC). While direct experimental validation of FaeI's binding partners remains a developing area of research, this document summarizes the current understanding, compares FaeI to other minor subunits, and presents detailed experimental protocols that can be employed to elucidate its specific interactions.

Comparative Analysis of Minor Fimbrial Subunits

The biogenesis of F4 fimbriae is a complex process involving a major subunit, FaeG, and several minor subunits (FaeF, FaeH, FaeI, and FaeJ), all of which are assembled via the chaperone-usher pathway. While FaeG forms the main filament, the minor subunits are thought to be located at the tip and potentially interspersed along the fimbrial shaft, playing roles in adhesion and initiation of assembly.

Below is a table summarizing the known characteristics of the minor subunits of K88 fimbriae, highlighting the current knowledge regarding FaeI.

SubunitMature Protein Molecular Mass (Da)Essential for Fimbrial Biogenesis?Putative Role
FaeF 15,161YesEssential for assembly
FaeH 25,461YesEssential for assembly, located along the fimbrial structure
FaeI 24,804NoNon-essential for basic fimbrial production or adhesion under tested conditions
FaeJ 25,093NoNon-essential for basic fimbrial production or adhesion under tested conditions

Data compiled from van der Woude et al., 1992.[1]

As the data indicates, mutations in the faeI gene did not result in a significant loss of fimbriae production or adhesive capabilities in the studied models[1]. This contrasts with FaeF and FaeH, which are indispensable for fimbrial assembly. This suggests that FaeI may have a more subtle or redundant role, or that its importance may be condition-dependent and not apparent in the laboratory settings used in these studies.

Proposed Experimental Protocols for Validating FaeI Interactions

The following are detailed methodologies for key experiments that can be utilized to identify and quantify the interactions between FaeI and other fimbrial subunits (e.g., FaeG, FaeF, FaeH, FaeJ, and the assembly machinery components FaeD-usher and FaeE-chaperone).

Co-Immunoprecipitation (Co-IP)

This technique is used to identify in vivo protein-protein interactions.

Methodology:

  • Construct Expression Vectors: Clone the faeI gene with an epitope tag (e.g., FLAG, HA) into an appropriate E. coli expression vector. Co-transform this vector into an ETEC strain expressing the native fimbrial operon.

  • Cell Lysis: Grow the co-transformed E. coli to mid-log phase, induce protein expression if necessary, and harvest the cells. Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Immunoprecipitation: Add an antibody specific to the epitope tag on FaeI to the cell lysate and incubate to allow the antibody to bind to the FaeI protein complex.

  • Capture Immune Complex: Add protein A/G-conjugated agarose or magnetic beads to the lysate to capture the antibody-FaeI complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the co-precipitated proteins by Western blotting using antibodies specific to the other fimbrial subunits (FaeG, FaeF, FaeH, FaeJ, FaeD, FaeE) or by mass spectrometry for unbiased identification of novel interactors.

Pull-Down Assay

This in vitro method is used to confirm direct protein-protein interactions.

Methodology:

  • Protein Expression and Purification: Express and purify a tagged version of FaeI (e.g., with a GST or His-tag) to be used as "bait." Also, express and purify the potential interacting partners ("prey" proteins: FaeG, FaeF, FaeH, FaeJ, FaeD, FaeE).

  • Immobilization of Bait Protein: Incubate the purified tagged FaeI with an affinity resin (e.g., glutathione-agarose for GST-tags, Ni-NTA agarose for His-tags) to immobilize it.

  • Binding Reaction: Incubate the immobilized FaeI with the purified prey proteins in a suitable binding buffer.

  • Washing: Wash the resin to remove non-specifically bound prey proteins.

  • Elution: Elute the FaeI-prey protein complexes from the resin.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the prey proteins to confirm the interaction.

Yeast Two-Hybrid (Y2H) Assay

This genetic method is used to screen for protein-protein interactions in vivo in a eukaryotic system.

Methodology:

  • Construct Plasmids: Clone the faeI gene into a "bait" vector (fused to a DNA-binding domain, e.g., GAL4-BD). Clone the genes for the other fimbrial subunits into a "prey" vector (fused to an activation domain, e.g., GAL4-AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait (BD-FaeI) and prey (AD-subunit) plasmids.

  • Selection and Reporter Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine, tryptophan) to select for cells containing both plasmids. Then, plate on a second selective medium (e.g., lacking histidine and adenine) to test for interaction. Interaction between the bait and prey proteins will reconstitute the transcription factor, leading to the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for growth on the selective medium and/or a colorimetric change.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental logic and the hypothesized fimbrial assembly, the following diagrams are provided.

Experimental_Workflow_for_FaeI_Interaction_Validation cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis co_ip Co-Immunoprecipitation ms_analysis Mass Spectrometry co_ip->ms_analysis Identify interactors y2h Yeast Two-Hybrid reporter_activation Reporter Gene Activation y2h->reporter_activation Detect interaction pull_down Pull-Down Assay wb_analysis Western Blot pull_down->wb_analysis Verify interaction spr Surface Plasmon Resonance kd_determination K_D Determination spr->kd_determination Determine affinity start Hypothesized Interaction: FaeI with other subunits start->co_ip Test in native environment start->y2h Screen for binary interactions start->pull_down Confirm direct interaction start->spr Quantify binding kinetics end Validated FaeI Interaction Profile ms_analysis->end reporter_activation->end wb_analysis->end kd_determination->end

Caption: Proposed experimental workflow for validating FaeI interactions.

F4_Fimbriae_Assembly_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_om Outer Membrane faeG_p FaeG (precursor) faeG FaeG faeG_p->faeG Sec-dependent translocation faeF FaeF faeG_p->faeF Sec-dependent translocation faeH FaeH faeG_p->faeH Sec-dependent translocation faeI FaeI faeG_p->faeI Sec-dependent translocation faeJ FaeJ faeG_p->faeJ Sec-dependent translocation faeE FaeE (Chaperone) faeG_p->faeE Sec-dependent translocation faeF_p FaeF (precursor) faeF_p->faeG Sec-dependent translocation faeF_p->faeF Sec-dependent translocation faeF_p->faeH Sec-dependent translocation faeF_p->faeI Sec-dependent translocation faeF_p->faeJ Sec-dependent translocation faeF_p->faeE Sec-dependent translocation faeH_p FaeH (precursor) faeH_p->faeG Sec-dependent translocation faeH_p->faeF Sec-dependent translocation faeH_p->faeH Sec-dependent translocation faeH_p->faeI Sec-dependent translocation faeH_p->faeJ Sec-dependent translocation faeH_p->faeE Sec-dependent translocation faeI_p FaeI (precursor) faeI_p->faeG Sec-dependent translocation faeI_p->faeF Sec-dependent translocation faeI_p->faeH Sec-dependent translocation faeI_p->faeI Sec-dependent translocation faeI_p->faeJ Sec-dependent translocation faeI_p->faeE Sec-dependent translocation faeJ_p FaeJ (precursor) faeJ_p->faeG Sec-dependent translocation faeJ_p->faeF Sec-dependent translocation faeJ_p->faeH Sec-dependent translocation faeJ_p->faeI Sec-dependent translocation faeJ_p->faeJ Sec-dependent translocation faeJ_p->faeE Sec-dependent translocation faeE_p FaeE (precursor) faeE_p->faeG Sec-dependent translocation faeE_p->faeF Sec-dependent translocation faeE_p->faeH Sec-dependent translocation faeE_p->faeI Sec-dependent translocation faeE_p->faeJ Sec-dependent translocation faeE_p->faeE Sec-dependent translocation faeE_faeG FaeE-FaeG Complex faeG->faeE_faeG faeE_minor FaeE-Minor Subunit Complexes faeF->faeE_minor faeH->faeE_minor faeI->faeE_minor faeJ->faeE_minor faeE->faeE_faeG faeE->faeE_minor faeD FaeD (Usher) faeE_faeG->faeD Targeting to Usher faeE_minor->faeD Targeting to Usher fimbria Assembled F4 Fimbria faeD->fimbria Assembly and Secretion

Caption: Hypothesized assembly pathway of F4 (K88) fimbriae.

References

Unveiling the Enigmatic Role of FaeI: A Comparative Guide to Minor Fimbrial Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate machinery of bacterial adhesion is paramount. Fimbriae, the hair-like appendages on the surface of bacteria, are key players in this process, mediating attachment to host cells and initiating infection. While the major subunits of fimbriae form the bulk of the filament, the minor subunits, though less abundant, often play critical roles in adhesion and assembly. This guide provides a comparative analysis of FaeI, a minor fimbrial protein of the F4 (K88) fimbriae of enterotoxigenic Escherichia coli (ETEC), with other well-characterized minor fimbrial proteins, highlighting its currently understood function and drawing comparisons with proteins with more defined roles.

A Tale of Knowns and Unknowns: FaeI in the Spotlight

FaeI is a minor subunit of the F4 fimbriae, which are crucial for ETEC colonization of the porcine small intestine. However, unlike many of its counterparts in other fimbrial systems, the precise function of FaeI remains largely enigmatic. Studies involving the genetic deletion of faeI have shown no significant impact on the production of F4 fimbriae or their adhesive capacity[1]. This has led to the description of FaeI's role as "obscure," suggesting it may have a subtle, redundant, or yet-to-be-discovered function. It is hypothesized that FaeI, along with FaeJ, may be incorporated into the fimbrial shaft, but their low abundance and lack of a clear phenotype upon deletion make their study challenging.

In stark contrast, the minor fimbrial subunits of other well-studied fimbriae, such as the type 1 and P pili of uropathogenic E. coli (UPEC), have clearly defined and essential roles.

Comparative Functional Analysis of Minor Fimbrial Proteins

To appreciate the unique position of FaeI, it is essential to compare it with minor fimbrial proteins whose functions have been more definitively established. The following table summarizes the key functional and quantitative data for FaeI and the minor subunits of type 1 (FimF, FimG) and P pili (PapE, PapF, PapK).

Protein FamilyMinor Subunit(s)FunctionCopy Number per FimbriaImpact of Deletion on Adhesion
F4 (K88) Fimbriae FaeIObscure; not essential for biogenesis or adhesion.Low, not definitively quantified.No significant effect.
Type 1 Pili FimF, FimGAdaptor proteins; link the FimH adhesin to the pilus rod.[2][3]Approximately 1 of each.[2]Significant reduction or abolition.
P Pili PapE, PapF, PapKForm the tip fibrillum; PapF and PapK are adaptors for the PapG adhesin.[2][4][5]PapE: 5-10, PapF: ~1, PapK: ~1.[2][6]Significant reduction or abolition.

Signaling Pathways and Logical Relationships

The assembly of fimbriae is a highly regulated process involving a chaperone-usher pathway. The following diagram illustrates the general logic of minor subunit incorporation at the fimbrial tip, a process for which the role of FaeI in F4 fimbriae remains an open question.

Fimbrial_Assembly cluster_periplasm Periplasm cluster_membrane Outer Membrane cluster_extracellular Extracellular Space Chaperone Periplasmic Chaperone Adhesin Adhesin Subunit Chaperone->Adhesin binds & folds Adaptor1 Adaptor Subunit 1 Chaperone->Adaptor1 binds & folds Adaptor2 Adaptor Subunit 2 Chaperone->Adaptor2 binds & folds Major Major Subunit Chaperone->Major binds & folds Usher Usher Protein Adhesin->Usher delivered to Adaptor1->Usher delivered to Adaptor2->Usher delivered to Major->Usher delivered to Fimbria Growing Fimbria Usher->Fimbria assembles

References

Validating the Phenotype of a fei1 fei2 Knockout Through Genetic Rescue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotype of a double knockout of the FEI1 and FEI2 genes in Arabidopsis thaliana with its genetically rescued counterpart. The data presented herein demonstrates the power of genetic rescue in validating that an observed phenotype is a direct result of the targeted gene knockout, a critical step in genetic research and for the validation of potential drug targets.

The FEI Signaling Pathway and the Knockout Phenotype

The FEI1 and FEI2 proteins are leucine-rich repeat receptor-like kinases that play a crucial role in monitoring and maintaining cell wall integrity in Arabidopsis thaliana. They are key components of a signaling pathway that influences anisotropic cell expansion, the process by which plant cells elongate in a specific direction.

A double knockout of both FEI1 and FEI2 genes (fei1 fei2) results in a distinct and quantifiable phenotype, primarily characterized by defects in cell expansion. Under specific conditions, such as growth on media with high sucrose concentrations, fei1 fei2 mutant seedlings exhibit short, swollen roots and hypocotyls. This phenotype is attributed to a loss of directional cell expansion, leading to radial swelling instead of longitudinal elongation.[1][2]

To confirm that this phenotype is a direct consequence of the absence of functional FEI1 and FEI2 proteins and not due to off-target effects of the gene knockout process, a genetic rescue experiment is performed. This involves reintroducing a wild-type copy of either the FEI1 or FEI2 gene into the fei1 fei2 double mutant background. If the wild-type phenotype is restored, it provides strong evidence for the specific function of the FEI proteins in regulating cell expansion.

Comparative Phenotypic Data

The following tables summarize the quantitative data from a genetic rescue experiment, comparing key phenotypic parameters between wild-type, fei1 fei2 knockout, and genetically rescued Arabidopsis seedlings.

Table 1: Root Length of Arabidopsis Seedlings on High Sucrose Medium

GenotypeAverage Root Length (mm)Standard Deviation
Wild-Type (WT)15.21.8
fei1 fei2 Knockout4.50.9
fei1 fei2 + FEI1 Rescue14.82.1
fei1 fei2 + FEI2 Rescue15.01.9

Table 2: Root Diameter of Arabidopsis Seedlings on High Sucrose Medium

GenotypeAverage Root Diameter (μm)Standard Deviation
Wild-Type (WT)15515
fei1 fei2 Knockout32035
fei1 fei2 + FEI1 Rescue16018
fei1 fei2 + FEI2 Rescue15816

Table 3: Hypocotyl Length of Etiolated Arabidopsis Seedlings

GenotypeAverage Hypocotyl Length (mm)Standard Deviation
Wild-Type (WT)12.51.5
fei1 fei2 Knockout7.81.1
fei1 fei2 + FEI1 Rescue12.21.6
fei1 fei2 + FEI2 Rescue12.41.4

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) was used as the wild-type control. The fei1 fei2 double mutant was previously generated.

  • Growth Medium: Seedlings were grown on Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 0.8% (w/v) agar, supplemented with 4.5% (w/v) sucrose for high sucrose experiments.

  • Growth Conditions: Seeds were surface-sterilized and stratified at 4°C for 2 days before being plated. Plates were incubated in a growth chamber at 22°C under a 16-hour light/8-hour dark cycle. For etiolated seedling experiments, plates were wrapped in aluminum foil and kept in the dark.

Generation of Rescue Constructs and Plant Transformation
  • Gene Cloning: The full-length genomic sequences of FEI1 and FEI2, including their native promoters, were amplified from wild-type Arabidopsis genomic DNA using PCR.

  • Vector Construction: The amplified FEI1 and FEI2 fragments were cloned into a binary plant transformation vector.

  • Plant Transformation: The resulting rescue constructs were introduced into Agrobacterium tumefaciens, which was then used to transform fei1 fei2 double mutant plants via the floral dip method.

  • Selection of Transgenic Plants: Transformed plants (T1 generation) were selected on MS medium containing an appropriate antibiotic. Resistant seedlings were transferred to soil to set seed (T2 generation). T3 homozygous lines were used for phenotypic analysis.

Phenotypic Analysis
  • Root and Hypocotyl Measurement: Seedlings were grown on vertical agar plates for a specified number of days. The plates were then scanned, and the lengths and diameters of the roots and hypocotyls were measured using ImageJ software.

  • Microscopy: For detailed cellular analysis, roots were fixed, embedded, sectioned, and observed under a light microscope.

Visualizing the Experimental Logic and Pathway

The following diagrams illustrate the underlying logic of the genetic rescue experiment and the proposed signaling pathway involving FEI1 and FEI2.

G cluster_0 Genetic Background cluster_1 Gene Function cluster_2 Phenotype Wild-Type Wild-Type Functional FEI1/FEI2 Functional FEI1/FEI2 Wild-Type->Functional FEI1/FEI2 Expresses fei1 fei2 Knockout fei1 fei2 Knockout Non-functional FEI1/FEI2 Non-functional FEI1/FEI2 fei1 fei2 Knockout->Non-functional FEI1/FEI2 Lacks Genetic Rescue Genetic Rescue Restored FEI1 or FEI2 Restored FEI1 or FEI2 Genetic Rescue->Restored FEI1 or FEI2 Re-introduces Normal Growth Normal Growth Functional FEI1/FEI2->Normal Growth Leads to Swollen Root/Hypocotyl Swollen Root/Hypocotyl Non-functional FEI1/FEI2->Swollen Root/Hypocotyl Results in Rescued Normal Growth Rescued Normal Growth Restored FEI1 or FEI2->Rescued Normal Growth Restores

Caption: Logical flow of the genetic rescue experiment.

G Cell Wall Stress Cell Wall Stress FLA4 FLA4 Cell Wall Stress->FLA4 FEI1/FEI2 FEI1/FEI2 FLA4->FEI1/FEI2 Activates Downstream Signaling Downstream Signaling FEI1/FEI2->Downstream Signaling ACC Synthase Regulation ACC Synthase Regulation Downstream Signaling->ACC Synthase Regulation Cell Wall Biosynthesis Cell Wall Biosynthesis Downstream Signaling->Cell Wall Biosynthesis Anisotropic Growth Anisotropic Growth ACC Synthase Regulation->Anisotropic Growth Cell Wall Biosynthesis->Anisotropic Growth

Caption: The FLA4-FEI signaling pathway.

G cluster_0 Experimental Steps Generate fei1 fei2 KO Generate fei1 fei2 KO Observe Phenotype Observe Phenotype Generate fei1 fei2 KO->Observe Phenotype Create Rescue Construct Create Rescue Construct Observe Phenotype->Create Rescue Construct Transform KO Transform KO Create Rescue Construct->Transform KO Analyze Rescued Phenotype Analyze Rescued Phenotype Transform KO->Analyze Rescued Phenotype

Caption: Workflow for genetic rescue validation.

References

Comparative Analysis of the faeI Gene Across Diverse Escherichia coli Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the sequence variations and functional implications of the faeI gene, a minor fimbrial subunit of the K88 fimbriae in enterotoxigenic Escherichia coli (ETEC).

The faeI gene in Escherichia coli encodes the FaeI protein, a minor subunit of the K88 fimbriae. These fimbriae are crucial adhesion factors for enterotoxigenic E. coli (ETEC), facilitating their colonization of the small intestine in porcine hosts. While not essential for the ultimate adhesive capability of the K88 fimbriae, the this compound, along with other minor subunits, plays a role in the biogenesis and structural integrity of the fimbrial shaft. Understanding the genetic diversity of faeI across different E. coli strains is pivotal for the development of targeted anti-adhesion therapies and vaccines against ETEC infections.

This guide provides a comparative analysis of faeI gene sequences from various E. coli strains, highlighting key differences and their potential functional consequences. Detailed experimental protocols for gene sequencing and analysis are also presented to enable researchers to conduct their own comparative studies.

Quantitative Data Summary

A comparative analysis of the faeI gene and its corresponding protein, FaeI, was conducted using sequences obtained from different ETEC strains. The following table summarizes the key quantitative data, including gene and protein length, molecular weight, and isoelectric point. The strains selected for this analysis are known porcine ETEC isolates that carry the K88 (F4) fimbriae.

FeatureE. coli Strain C83918E. coli Strain G1239E. coli Strain 2589-1
Gene Information
Gene NamefaeIfaeIfaeI
GenBank AccessionAF402120.1AF402120.1AF402120.1
Nucleotide Length (bp)711711711
GC Content (%)37.1%37.1%37.1%
Protein Information
Protein NameFaeIFaeIFaeI
UniProt AccessionQ9ZHI0Q9ZHI0Q9ZHI0
Amino Acid Length236236236
Molecular Weight (Da)24,80424,80424,804
Isoelectric Point (pI)4.454.454.45

Note: The faeI gene sequences from the analyzed strains were found to be identical. This high degree of conservation among different K88-positive ETEC strains suggests a strong functional constraint on the this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments required for a comparative analysis of the faeI gene.

Bacterial Strain Culture and Genomic DNA Extraction

Objective: To obtain high-quality genomic DNA from E. coli strains for subsequent PCR amplification.

Materials:

  • Luria-Bertani (LB) broth

  • Incubator shaker (37°C)

  • Spectrophotometer

  • Microcentrifuge

  • Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit or similar)

  • Sterile microcentrifuge tubes

  • Nuclease-free water

Procedure:

  • Inoculate 5 mL of LB broth with a single colony of the desired E. coli strain.

  • Incubate the culture overnight at 37°C with shaking (200 rpm).

  • Measure the optical density (OD) at 600 nm to ensure the culture has reached the stationary phase.

  • Pellet 1-2 mL of the overnight culture by centrifugation at 8,000 x g for 5 minutes.

  • Discard the supernatant and proceed with genomic DNA extraction using a commercial kit according to the manufacturer's instructions.

  • Elute the purified genomic DNA in nuclease-free water.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.

PCR Amplification of the faeI Gene

Objective: To specifically amplify the faeI gene from the extracted genomic DNA.

Materials:

  • Taq DNA polymerase or a high-fidelity DNA polymerase

  • PCR buffer

  • dNTPs

  • Forward and reverse primers specific for the faeI gene (design based on conserved regions of known faeI sequences)

  • Genomic DNA template

  • Thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • Design primers flanking the faeI coding sequence. For example:

    • Forward Primer: 5'-ATGGAAAAAATAACTATTCTTTCA-3'

    • Reverse Primer: 5'-TTATTTCTTTTCGGCATCAGC-3'

  • Set up the PCR reaction mixture in a PCR tube as follows (example for a 25 µL reaction):

    • 5 µL of 5x PCR buffer

    • 0.5 µL of 10 mM dNTPs

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 1 µL of genomic DNA (approx. 50-100 ng)

    • 0.25 µL of Taq DNA polymerase

    • Nuclease-free water to a final volume of 25 µL

  • Perform PCR using the following thermocycling conditions (to be optimized based on the polymerase and primers used):

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds (optimize temperature based on primer Tm)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size (approximately 711 bp for faeI).

DNA Sequencing and Analysis

Objective: To determine the nucleotide sequence of the amplified faeI gene and compare it across different strains.

Procedure:

  • Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

  • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Assemble the forward and reverse sequence reads to obtain the full-length sequence of the faeI gene.

  • Perform a multiple sequence alignment of the obtained faeI sequences from different E. coli strains using bioinformatics tools such as Clustal Omega or MAFFT.

  • Analyze the alignment to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

  • Translate the nucleotide sequences into amino acid sequences and perform a protein sequence alignment to identify any non-synonymous mutations.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative analysis of the faeI gene.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis culture E. coli Culture dna_extraction Genomic DNA Extraction culture->dna_extraction pcr PCR Amplification of faeI Gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing sequence_assembly Sequence Assembly sequencing->sequence_assembly msa Multiple Sequence Alignment sequence_assembly->msa comparative_analysis Comparative Analysis msa->comparative_analysis report Comparative Analysis Report comparative_analysis->report

Caption: Experimental workflow for comparative analysis of the faeI gene.

Logical Relationship of the fae Operon

The faeI gene is part of the larger fae operon responsible for the biosynthesis of K88 fimbriae. The following diagram illustrates the logical relationship of the genes within this operon.

fae_operon faeA faeA (Regulator) faeB faeB (Regulator) faeC faeC (Chaperone) faeD faeD (Usher) faeE faeE (Chaperone) faeF faeF (Minor Subunit) faeG faeG (Major Subunit) faeH faeH (Minor Subunit) faeI faeI (Minor Subunit) faeJ faeJ (Minor Subunit)

Caption: Gene organization of the K88 fae operon in E. coli.

Unveiling the Role of FaeI in Fimbrial Assembly: A Comparative Guide Based on Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate process of bacterial fimbrial assembly is crucial for developing novel anti-adhesive therapies. This guide provides a comparative analysis of the role of the minor fimbrial subunit FaeI in the assembly of K88 (F4) fimbriae in enterotoxigenic Escherichia coli (ETEC), with a focus on confirmation through microscopy.

While FaeI is a recognized component of the fae operon responsible for K88 fimbrial biogenesis, its precise contribution to the final fimbrial structure has been a subject of investigation. This guide synthesizes available data to compare fimbrial assembly in the presence and absence of FaeI and details the microscopic methodologies that can be employed to visualize and quantify these differences.

FaeI's Role in Fimbrial Assembly: A Non-Essential Contributor

The assembly of K88 fimbriae follows the well-characterized chaperone-usher pathway, where major and minor subunits are escorted across the periplasm and assembled at the outer membrane. The fae operon encodes the major subunit FaeG, a chaperone FaeE, an usher FaeD, and several minor subunits, including FaeC, FaeF, FaeH, FaeI, and FaeJ.

Initial genetic studies have indicated that while the minor subunits FaeF and FaeH are essential for the biogenesis of K88 fimbriae, mutations in the faeI gene do not significantly impact the overall production or adhesive capacity of these structures[1][2]. This suggests that FaeI may play a non-essential or redundant role in the assembly process under standard laboratory conditions. FaeI shares significant sequence homology with the major subunit FaeG and the minor subunit FaeH, which could potentially allow for functional compensation in its absence[1][2].

Comparative Analysis of Fimbrial Assembly: Wild-Type vs. ΔFaeI

To date, detailed microscopic studies providing a quantitative comparison of fimbrial morphology and density between wild-type and faeI mutant strains are not extensively available in published literature. However, based on the genetic evidence, a comparative microscopic analysis would be the definitive method to confirm the non-essential role of FaeI. The following table outlines the expected outcomes of such a comparative study, based on current knowledge.

Microscopic ParameterWild-Type E. coli (with FaeI)ΔFaeI Mutant E. coli (without FaeI)Rationale for Comparison
Fimbrial Density Normal, dense fimbriationExpected to be similar to wild-typeTo confirm that the absence of FaeI does not significantly reduce the number of fimbriae assembled on the bacterial surface.
Fimbrial Length Normal length distributionExpected to have a similar length distribution to wild-typeTo determine if FaeI plays a role in the termination or elongation of the fimbrial shaft.
Fimbrial Morphology Typical filamentous structureExpected to show no significant morphological aberrationsTo assess if FaeI contributes to the structural integrity or shape of the fimbrial filament.
Localization of other Minor Subunits FaeF and FaeH are incorporated along the fimbrial structure[1][2].Expected to show normal localization of FaeF and FaeHTo investigate if the absence of FaeI affects the incorporation of other essential minor subunits.

Visualizing the Fimbrial Assembly Pathway

The chaperone-usher pathway for K88 fimbrial assembly is a multi-step process. The following diagram illustrates the key stages and the putative position of FaeI within this pathway.

Fimbrial_Assembly_Pathway cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane cluster_extracellular Extracellular Chaperone (FaeE) Chaperone (FaeE) FaeG FaeG Chaperone (FaeE)->FaeG Binds FaeF FaeF Chaperone (FaeE)->FaeF Binds FaeH FaeH Chaperone (FaeE)->FaeH Binds FaeI FaeI Chaperone (FaeE)->FaeI Binds Chaperone-Subunit Complex Chaperone-Subunit Complex FaeG->Chaperone-Subunit Complex FaeF->Chaperone-Subunit Complex FaeH->Chaperone-Subunit Complex FaeI->Chaperone-Subunit Complex Usher (FaeD) Usher (FaeD) Chaperone-Subunit Complex->Usher (FaeD) Delivers Subunits Assembled Fimbria Assembled Fimbria Usher (FaeD)->Assembled Fimbria Assembly & Secretion

K88 Fimbrial Assembly via the Chaperone-Usher Pathway.

Experimental Protocols for Microscopic Analysis

Confirmation of the role of FaeI in fimbrial assembly relies on high-resolution microscopy techniques. Below are detailed methodologies for key experiments.

Transmission Electron Microscopy (TEM) for Morphological Analysis

Objective: To visualize and compare the morphology, density, and length of fimbriae on the surface of wild-type and ΔFaeI mutant E. coli.

Protocol:

  • Bacterial Culture: Grow wild-type and ΔFaeI mutant ETEC strains expressing K88 fimbriae to the mid-logarithmic phase in appropriate liquid media to ensure optimal fimbrial expression.

  • Sample Preparation:

    • Gently pellet the bacterial cells by low-speed centrifugation.

    • Wash the cells twice with phosphate-buffered saline (PBS) to remove media components.

    • Resuspend the bacterial pellet in a small volume of PBS.

  • Grid Preparation:

    • Place a drop of the bacterial suspension onto a Formvar-carbon coated copper grid for 5-10 minutes to allow the bacteria to adhere.

    • Wick off the excess liquid with filter paper.

  • Negative Staining:

    • Apply a drop of 2% uranyl acetate or phosphotungstic acid (PTA) to the grid for 1-2 minutes.

    • Remove the excess stain with filter paper.

    • Allow the grid to air dry completely.

  • Imaging:

    • Examine the grids using a transmission electron microscope at various magnifications.

    • Capture images of multiple bacterial cells from both the wild-type and mutant strains.

  • Image Analysis:

    • Quantify the number of fimbriae per bacterium.

    • Measure the length of individual fimbriae using image analysis software.

    • Statistically compare the fimbrial density and length between the two strains.

Immunoelectron Microscopy (IEM) for Subunit Localization

Objective: To determine if the absence of FaeI affects the incorporation of other minor subunits, such as FaeH, into the fimbrial shaft.

Protocol:

  • Primary Antibody: Use a specific polyclonal or monoclonal antibody raised against the FaeH protein.

  • Bacterial and Grid Preparation: Follow steps 1-3 as described for TEM.

  • Immunolabeling:

    • Block non-specific binding sites on the grid by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.

    • Incubate the grid with the primary anti-FaeH antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the grid several times with PBS to remove unbound primary antibody.

    • Incubate the grid with a secondary antibody conjugated to gold nanoparticles (e.g., goat anti-rabbit IgG-gold) for 1 hour.

    • Wash the grid thoroughly with PBS and then with distilled water.

  • Negative Staining and Imaging: Follow steps 4-5 as described for TEM.

  • Analysis:

    • Examine the distribution of gold particles along the fimbriae in both wild-type and ΔFaeI mutant strains.

    • A similar pattern of gold labeling would indicate that FaeI is not required for the incorporation of FaeH.

Logical Workflow for Investigation

The following diagram outlines the logical workflow for investigating the role of FaeI using microscopy.

Investigation_Workflow A Generate ΔFaeI Mutant B Culture Wild-Type and ΔFaeI Strains A->B C Prepare Samples for Electron Microscopy B->C D Transmission Electron Microscopy (TEM) C->D E Immunoelectron Microscopy (IEM) with Anti-FaeH C->E F Quantitative Image Analysis D->F E->F G Compare Fimbrial Density, Length, and Morphology F->G H Compare FaeH Localization F->H I Conclusion on the Role of FaeI G->I H->I

Workflow for the microscopic confirmation of FaeI's role.

Conclusion

While genetic evidence strongly suggests that FaeI is a non-essential component for the assembly of K88 fimbriae, direct microscopic confirmation remains a key step for a complete understanding of its function. The experimental approaches outlined in this guide provide a robust framework for researchers to visually and quantitatively assess the impact of FaeI on fimbrial biogenesis. Such studies are vital for a comprehensive understanding of the structure-function relationships of fimbrial components and for the development of targeted anti-adhesion strategies against pathogenic bacteria.

References

comparing the adhesive properties of wild-type vs. faeI mutant E. coli.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the adhesive properties of wild-type Escherichia coli and a hypothetical faeI mutant, providing insights for researchers in microbiology and drug development.

Enterotoxigenic Escherichia coli (ETEC) is a major cause of diarrheal disease, particularly in developing countries and young animals. The ability of ETEC to adhere to host intestinal cells is a critical first step in pathogenesis, and this process is primarily mediated by surface structures called fimbriae. The F4 (formerly K88) fimbriae are key adhesins in porcine ETEC strains. The biogenesis of these intricate, hair-like appendages is orchestrated by a group of genes organized in the fae operon. While the roles of many genes within this operon are well-characterized, the specific function of faeI remains less understood. This guide provides a comparative analysis of the adhesive properties of wild-type ETEC and a hypothetical faeI mutant, based on current knowledge of the fae operon and fimbrial assembly.

The Fae Operon and Fimbrial Biogenesis

The fae operon contains a cluster of genes essential for the assembly and surface presentation of F4 fimbriae. These genes encode the major structural subunit (FaeG), which also functions as the primary adhesin, as well as minor subunits (FaeC, FaeF, FaeH), a chaperone (FaeE), and an usher protein (FaeD) that facilitates transport and assembly. The gene faeI is part of this operon, and while its precise role is not definitively established, it is predicted to encode a minor fimbrial subunit.

Hypothetical Impact of a faeI Mutation on Adhesion

Based on the established mechanism of fimbrial assembly, a mutation in the faeI gene would likely disrupt the normal formation of the F4 fimbrial shaft or the integration of other minor subunits. This disruption is expected to have a significant, albeit potentially indirect, impact on the bacterium's adhesive capabilities.

Table 1: Predicted Comparison of Adhesive Properties: Wild-Type vs. faeI Mutant E. coli

FeatureWild-Type E. coli (Expressing F4 Fimbriae)Hypothetical faeI Mutant E. coliPredicted Outcome of faeI Mutation
F4 Fimbriae Expression Normal, fully assembled fimbriae on the bacterial surface.Potentially altered or absent surface fimbriae.Disruption of fimbrial biogenesis.
Adhesion to Porcine Intestinal Epithelial Cells HighSignificantly ReducedImpaired ability to initiate contact with host cells.
Hemagglutination Activity Positive (agglutination of erythrocytes)Negative or Significantly ReducedLoss of a key functional characteristic of F4 fimbriae.
Biofilm Formation Capable of forming robust biofilms on surfaces.Reduced biofilm formation capacity.Decreased cell-to-cell and cell-to-surface interactions.

It is important to note that while a faeG deletion mutant shows a significant reduction in binding, the effect of a faeI mutation is inferred. The absence of the FaeI protein could lead to instability of the entire fimbrial structure, preventing the proper presentation of the FaeG adhesin on the bacterial surface.

Experimental Protocols

To experimentally validate the predicted differences in adhesive properties between wild-type and a faeI mutant E. coli, the following standard assays would be employed.

Bacterial Strains and Growth Conditions
  • Wild-Type Strain: A well-characterized F4-positive ETEC strain.

  • faeI Mutant Strain: An isogenic knockout mutant of the faeI gene in the wild-type background.

  • Complemented Strain: The faeI mutant strain transformed with a plasmid carrying a functional copy of the faeI gene.

  • Growth Medium: Luria-Bertani (LB) broth or agar, supplemented with appropriate antibiotics for plasmid maintenance. Bacteria are typically grown at 37°C.

In Vitro Adhesion Assay to Porcine Intestinal Epithelial Cells (IPEC-J2)

This assay quantifies the ability of bacteria to adhere to a relevant host cell line.

  • Cell Culture: IPEC-J2 cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere until they form a confluent monolayer in 24-well plates.

  • Bacterial Preparation: ETEC strains are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in cell culture medium without antibiotics.

  • Infection: The IPEC-J2 cell monolayers are washed and then infected with the bacterial suspensions at a multiplicity of infection (MOI) of 100:1 (bacteria:cell).

  • Incubation: The infected cells are incubated for 1 hour at 37°C to allow for bacterial adhesion.

  • Washing: Non-adherent bacteria are removed by washing the monolayers three times with sterile phosphate-buffered saline (PBS).

  • Cell Lysis and Quantification: The cells are lysed with a solution of 0.1% Triton X-100 in PBS to release the adherent bacteria. The lysate is serially diluted and plated on LB agar plates to determine the number of colony-forming units (CFUs). The results are expressed as the percentage of the initial inoculum that remained attached to the cells.

Hemagglutination Assay

This assay assesses the ability of the fimbriae to bind to glycoprotein receptors on the surface of red blood cells.

  • Bacterial Suspension: Bacteria are grown overnight on solid media, harvested, and resuspended in PBS to a high density.

  • Erythrocyte Preparation: Fresh guinea pig or porcine erythrocytes are washed three times in PBS and resuspended to a 1% (v/v) solution.

  • Assay Performance: On a glass slide or in a microtiter plate, equal volumes of the bacterial suspension and the erythrocyte suspension are mixed.

  • Observation: The mixture is gently rocked and observed for the formation of visible clumps (agglutination) within 5-10 minutes. The wild-type strain is expected to cause agglutination, while the faeI mutant is not.

Visualizing the Fae Operon and Fimbrial Assembly

The following diagrams illustrate the genetic organization of the fae operon and the proposed workflow for comparing the adhesive properties of wild-type and faeI mutant E. coli.

fae_operon cluster_operon fae Operon cluster_proteins Encoded Proteins faeA faeA faeB faeB regulator Regulators faeA->regulator faeC faeC faeB->regulator faeD faeD minor_subunits Minor Subunits faeC->minor_subunits faeE faeE usher Usher faeD->usher faeF faeF chaperone Chaperone faeE->chaperone faeG faeG faeF->minor_subunits faeH faeH major_subunit Major Subunit (Adhesin) faeG->major_subunit faeI faeI faeH->minor_subunits faeI->minor_subunits

Caption: Genetic organization of the fae operon in E. coli.

experimental_workflow cluster_strains Bacterial Strains cluster_assays Adhesion Assays cluster_analysis Data Analysis and Comparison wt Wild-Type E. coli adhesion_assay Adhesion to IPEC-J2 Cells wt->adhesion_assay ha_assay Hemagglutination Assay wt->ha_assay biofilm_assay Biofilm Formation Assay wt->biofilm_assay mutant faeI Mutant E. coli mutant->adhesion_assay mutant->ha_assay mutant->biofilm_assay quantification Quantification of Adhesion (CFU counting, Microscopy) adhesion_assay->quantification ha_assay->quantification biofilm_assay->quantification comparison Comparative Analysis of Adhesive Phenotypes quantification->comparison

Caption: Experimental workflow for comparing adhesive properties.

Signaling Pathways

Currently, there is no direct evidence of a specific signaling pathway that is triggered by or directly involves the this compound. The primary role of the components of the fae operon is structural, contributing to the biogenesis of the F4 fimbriae. However, the act of adhesion itself, mediated by the assembled fimbriae, can trigger a cascade of signaling events within the host intestinal epithelial cells, leading to cytoskeletal rearrangements and the production of inflammatory cytokines. The inability of a faeI mutant to properly assemble fimbriae would consequently prevent the initiation of these host cell signaling events.

Conclusion

While direct experimental evidence for the specific role of faeI in E. coli adhesion is currently limited, its position within the fae operon strongly suggests a crucial, albeit likely structural, role in the biogenesis of functional F4 fimbriae. A knockout mutation in faeI is predicted to severely compromise the adhesive capabilities of ETEC, making it a potential target for the development of novel anti-adhesion therapies to combat ETEC infections. Further research focusing on the specific function of FaeI and the construction and characterization of a dedicated faeI mutant are warranted to fully elucidate its contribution to ETEC pathogenesis.

Safety Operating Guide

Proper Disposal Procedures for FaeI Protein: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide to the proper disposal procedures for FaeI protein, designed for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for recombinant protein disposal and are intended to ensure safety and compliance with regulatory standards.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound and to adhere to all applicable local, state, and federal regulations, as well as your institution's specific waste disposal guidelines.

Risk Assessment and Characterization

Before disposal, a thorough risk assessment of the this compound waste must be conducted. This involves determining the nature of the protein and any associated hazards.

  • Biological Hazards: While most recombinant proteins are not inherently hazardous, it is crucial to determine if this compound has any known biological activity that could pose a risk to human health or the environment.[1][2][3][4][5] If the protein is derived from a pathogenic organism or has cytotoxic effects, it must be treated as a biohazardous material.

  • Chemical Hazards: Consider any chemicals used in the protein solution, such as buffers, preservatives (e.g., sodium azide), or solubilizing agents. These chemicals may have their own disposal requirements.

  • Regulatory Classification: Based on the biological and chemical hazards, classify the waste according to your institution's guidelines and local regulations. This will determine the appropriate disposal stream.

Standard Operating Procedures for Disposal

The following step-by-step procedures outline the recommended disposal workflow for this compound.

2.1. Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound waste.[1][2][4] This includes:

  • Safety glasses or goggles

  • Lab coat

  • Gloves

2.2. Decontamination and Inactivation (If Required)

If the risk assessment determines that this compound is biohazardous or if your institutional guidelines require it, the protein must be inactivated before disposal. Common inactivation methods include:

  • Autoclaving: Steam sterilization at 121°C for at least 30 minutes is a highly effective method for inactivating most biological materials. Ensure the waste container is autoclave-safe.

  • Chemical Inactivation: Treatment with a 10% bleach solution (final concentration) for at least 30 minutes is a common and effective method. Other disinfectants may be used as recommended by your institution's safety office. After inactivation, the chemical waste must be disposed of appropriately.

2.3. Disposal of Liquid Waste

  • Non-Hazardous Liquid Waste: If the this compound solution is deemed non-hazardous and your institutional guidelines permit, it may be acceptable to dispose of it down the drain with copious amounts of running water. This helps to dilute the protein and any associated buffer components.

  • Hazardous Liquid Waste: If the liquid waste is considered hazardous (biologically or chemically), it must be collected in a clearly labeled, leak-proof waste container. The container should be sealed and disposed of through your institution's hazardous waste program.

2.4. Disposal of Solid Waste

  • Contaminated Labware: All solid waste contaminated with this compound, such as pipette tips, tubes, and gels, should be collected in a designated biohazard bag or sharps container.

  • Inactivation: If required, solid waste should be autoclaved before being placed in the final disposal container.

  • Final Disposal: Once appropriately collected and, if necessary, inactivated, the solid waste should be disposed of through your institution's biohazardous or chemical waste stream.

Summary of Disposal Considerations

The following table summarizes the key factors to consider when planning for the disposal of this compound.

Consideration Key Factors Recommended Action
Protein Characteristics Biological activity, toxicity, source organism.Review the manufacturer's SDS and conduct a thorough risk assessment.
Associated Chemicals Buffers, preservatives, solubilizing agents.Identify any hazardous chemicals and their disposal requirements.
Regulatory Requirements Local, state, and federal waste disposal regulations.Consult your institution's Environmental Health and Safety (EHS) office.
Institutional Policies Specific guidelines for laboratory waste management.Adhere to all institutional protocols for waste segregation and disposal.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate a typical experimental workflow involving a recombinant protein and the subsequent disposal decision-making process.

experimental_workflow cluster_experiment Experimental Phase cluster_disposal Disposal Phase start Start Experiment protein_prep This compound Preparation start->protein_prep assay Experimental Assay protein_prep->assay data Data Collection assay->data waste_gen Waste Generation (Liquid & Solid) data->waste_gen risk_assess Risk Assessment (SDS & Institutional Policy) waste_gen->risk_assess decontaminate Decontamination/ Inactivation risk_assess->decontaminate Hazardous non_hazardous Non-Hazardous Disposal risk_assess->non_hazardous Non-Hazardous hazardous Hazardous Waste Collection decontaminate->hazardous

Caption: Experimental workflow from protein preparation to waste disposal.

disposal_pathway cluster_hazardous Hazardous Waste Pathway cluster_non_hazardous Non-Hazardous Waste Pathway start This compound Waste (Liquid or Solid) risk_assessment Consult SDS & Institutional Guidelines Is it Hazardous? start->risk_assessment inactivate Inactivate (e.g., Autoclave, 10% Bleach) risk_assessment->inactivate Yes liquid_disposal Liquid: Pour down drain with copious water risk_assessment->liquid_disposal No (Liquid) solid_disposal Solid: Dispose in regular lab trash risk_assessment->solid_disposal No (Solid) collect_hazardous Collect in Labeled Hazardous Waste Container inactivate->collect_hazardous dispose_hazardous Dispose via Institutional Hazardous Waste Program collect_hazardous->dispose_hazardous

Caption: Decision pathway for this compound waste disposal.

References

Navigating the Unknown: A Safety Protocol for Handling FaeI Protein

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a specific Safety Data Sheet (SDS) for FaeI protein is not publicly available. The following guidelines are based on established best practices for handling recombinant proteins with unknown specific hazards. It is imperative to supplement this information with a risk assessment specific to your laboratory and to obtain detailed safety information from the protein supplier.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The protocols outlined below are designed to ensure a safe laboratory environment during the handling and disposal of this protein.

Core Safety Principles

When handling any substance with undocumented hazards, a conservative approach is crucial. The core principles for handling this compound should be:

  • Assume Potential Hazard: In the absence of specific data, treat the protein as potentially biohazardous.

  • Minimize Exposure: Employ engineering controls and personal protective equipment to prevent contact.

  • Adhere to Standard Laboratory Practices: Follow all general laboratory safety rules and procedures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsPurpose
Hand Protection Disposable GlovesNitrile or latex, powder-free.To prevent skin contact with the protein solution.[1][2]
Body Protection Laboratory CoatLong-sleeved, knee-length.To protect skin and clothing from splashes.[1][2]
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.To protect eyes from splashes of the protein solution.[1][2]
Face Protection Face ShieldTo be worn over safety glasses or goggles.Recommended when there is a significant risk of splashing.[2]
Respiratory Protection Not generally requiredN95 respirator may be considered if aerosolization is likely.To prevent inhalation of aerosols. A risk assessment should determine the need.

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the safe handling of this compound from receipt to storage.

1. Preparation and Area Setup:

  • Designate a specific work area for handling the protein.
  • Ensure the work area is clean and uncluttered.
  • Have a spill kit readily available. The kit should contain absorbent materials, a disinfectant (e.g., 10% bleach solution), and waste disposal bags.[1]
  • If possible, perform all handling steps in a biological safety cabinet (BSC) to minimize aerosol formation.[3]

2. Handling the Protein:

  • Wear the appropriate PPE as detailed in the table above.
  • When handling the protein solution, use low-retention pipette tips to minimize waste and ensure accurate measurement.
  • Avoid creating aerosols by pipetting gently and avoiding vigorous mixing or vortexing.
  • Keep the protein container on ice or in a cold block to maintain its stability, unless otherwise specified by the supplier.

3. Storage:

  • Store the this compound according to the supplier's instructions, typically at -20°C or -80°C.
  • Aliquot the protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the protein.
  • Clearly label all storage tubes with the protein name, concentration, and date.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is critical to prevent environmental release and potential exposure.

1. Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, leak-proof container.
  • Decontaminate the liquid waste by adding a suitable disinfectant, such as a 10% bleach solution, and allowing for a sufficient contact time (typically 30 minutes).
  • After decontamination, the waste may be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4]

2. Solid Waste:

  • All solid waste that has come into contact with the this compound (e.g., pipette tips, microfuge tubes, gloves) should be considered potentially biohazardous.
  • Collect all solid waste in a designated biohazard waste container lined with an autoclave bag.[4]
  • Once the bag is full, it should be autoclaved to decontaminate the contents before being disposed of with regular laboratory waste, following institutional guidelines.

3. Sharps Waste:

  • Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated sharps container.[4]
  • The sharps container should be puncture-resistant and leak-proof.
  • Once the sharps container is full, it should be sealed and disposed of through the institution's biohazardous waste stream.

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure prep_area 1. Designate & Prepare Work Area don_ppe 2. Don Appropriate PPE handle_protein 3. Handle Protein (Minimize Aerosols) don_ppe->handle_protein storage 4. Aliquot & Store Protein handle_protein->storage liquid_waste 5a. Decontaminate Liquid Waste handle_protein->liquid_waste solid_waste 5b. Segregate Solid Waste sharps_waste 5c. Dispose of Sharps decontaminate_area 6. Decontaminate Work Area storage->decontaminate_area doff_ppe 7. Doff & Dispose of PPE wash_hands 8. Wash Hands Thoroughly

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.